Methyl 5-methyl-1H-indazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOJYCOAQUSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506975 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51941-85-6 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Indazole Nucleus: A Historical Journey Through Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The indazole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has carved a significant niche in the landscape of medicinal chemistry.[1][2][3] Despite its rare occurrence in nature, the synthetic versatility and diverse pharmacological activities of substituted indazoles have established them as a "privileged scaffold" in modern drug discovery.[4][5] This guide provides a comprehensive historical perspective on the journey of substituted indazoles, from their initial synthesis to their current status as key pharmacophores in a multitude of therapeutic agents. We will delve into the evolution of synthetic methodologies, explore the key milestones in their medicinal applications, and provide detailed insights into the development of prominent indazole-containing drugs.
Part 1: The Genesis of Indazole Chemistry: From Discovery to Synthetic Diversification
The Pioneering Synthesis by Emil Fischer
The history of indazoles begins in the late 19th century with the seminal work of German chemist Emil Fischer. In 1883, while investigating the reactions of phenylhydrazine derivatives, Fischer reported the first synthesis of an indazole derivative.[6][7] His initial method involved the cyclization of ortho-hydrazinobenzoic acid upon heating, yielding indazolone.[6] This foundational work, though limited in scope, laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic system. While Fischer is more widely recognized for his groundbreaking research on sugars and purines, for which he was awarded the Nobel Prize in Chemistry in 1902, his contribution to indazole chemistry marked the inception of a field that would flourish over a century later.[8][9][10]
Tautomerism: A Key Physicochemical Feature
A fundamental aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the pyrazole ring can reside on either of the two nitrogen atoms. This gives rise to two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][11][12] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[2][3] However, the position of substituents on the indazole ring can influence the tautomeric equilibrium. This seemingly subtle structural feature has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its biological activity and metabolic stability.[2][11][13] The ability to selectively synthesize and control the tautomeric form is a critical aspect of modern indazole-based drug design.
Caption: Annular tautomerism in the indazole ring system.
Evolution of Synthetic Methodologies
Following Fischer's initial discovery, the development of more versatile and efficient synthetic routes to substituted indazoles has been a continuous area of research. Early methods often required harsh reaction conditions and were limited in their substrate scope. The advent of modern organic synthesis, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the construction of the indazole scaffold and the introduction of diverse substituents.
Key synthetic strategies that have shaped the field include:
-
Classical Cyclization Reactions: These methods, evolving from Fischer's original work, typically involve the cyclization of appropriately substituted benzene derivatives, such as o-toluidines, o-nitrobenzyl compounds, or o-acylphenylhydrazines.
-
Palladium-Catalyzed Cross-Coupling Reactions: The development of reactions like the Buchwald-Hartwig and Suzuki couplings has enabled the efficient formation of C-N and C-C bonds, respectively, providing powerful tools for constructing the indazole core and for its subsequent functionalization.
-
Copper-Catalyzed Reactions: Copper-catalyzed methods have emerged as a cost-effective and practical alternative to palladium-based catalysis for certain transformations in indazole synthesis.
-
Modern Synthetic Approaches: More recent innovations include the use of microwave-assisted synthesis, flow chemistry, and photocatalysis to accelerate reaction times, improve yields, and enhance the overall efficiency and sustainability of indazole synthesis.[1]
Part 2: Substituted Indazoles in Medicinal Chemistry: A Legacy of Therapeutic Innovation
The unique structural and electronic properties of the indazole nucleus make it an attractive scaffold for interacting with a wide range of biological targets. Its ability to act as a bioisostere for other important heterocycles, such as indole and benzimidazole, has further fueled its exploration in drug discovery.[4]
A Spectrum of Biological Activities
Substituted indazoles have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation for a multitude of therapeutic applications.[1][2][5][14]
| Therapeutic Area | Examples of Investigated Activities |
| Oncology | Kinase inhibition (e.g., VEGFR, ALK, PARP), anti-proliferative, pro-apoptotic |
| Inflammation | Anti-inflammatory (NSAIDs), cytokine modulation |
| Central Nervous System | Antipsychotic, antidepressant, neuroprotective |
| Infectious Diseases | Antibacterial, antifungal, antiviral, antiprotozoal |
| Gastrointestinal | Antiemetic (5-HT3 receptor antagonists) |
Key Milestones and Marketed Drugs
The journey of substituted indazoles from laboratory curiosities to life-saving medicines is exemplified by several FDA-approved drugs that have made a significant impact on patient care.
One of the earliest and most successful examples of an indazole-based drug is Granisetron , a potent and selective serotonin 5-HT3 receptor antagonist.[15][16][17] Introduced in the early 1990s, Granisetron revolutionized the management of chemotherapy- and radiotherapy-induced nausea and vomiting (CINV), significantly improving the quality of life for cancer patients.[17] Its development highlighted the potential of the indazole scaffold to yield highly selective and well-tolerated therapeutic agents.
The mechanism of action of Granisetron involves the blockade of 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[16]
Caption: Mechanism of action of Granisetron.
The 21st century has witnessed the rise of indazole derivatives as potent kinase inhibitors in oncology. Pazopanib and Axitinib are two prominent examples that have transformed the treatment landscape for certain cancers.[1][4][18][19][20][21]
-
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4][14][22][23][24] By inhibiting these key signaling pathways, Pazopanib effectively blocks tumor angiogenesis and proliferation. It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.
-
Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[1][19][20][21] Its high selectivity for VEGFRs translates into a more focused anti-angiogenic effect. Axitinib is indicated for the treatment of advanced RCC after failure of one prior systemic therapy.
The development of these kinase inhibitors underscores the utility of the indazole scaffold in designing molecules that can fit into the ATP-binding pocket of kinases with high affinity and selectivity.
Caption: Simplified signaling pathway showing the targets of Pazopanib and Axitinib.
The Indazole Scaffold in Naturally Occurring Alkaloids
While rare, a few naturally occurring alkaloids feature the indazole ring system. These include Nigellicine , Nigeglanine , and Nigellidine , which have been isolated from plants of the Nigella genus.[25][26][27][28] The discovery and synthesis of these natural products have provided further inspiration for the design of novel indazole-based therapeutic agents.[5][25][27]
Part 3: Experimental Protocols: Synthesis of Key Indazole-Based Drugs
To provide a practical perspective, this section outlines the synthetic approaches for three key indazole-containing drugs. These protocols are based on published literature and are intended for informational purposes for qualified professionals.
Synthesis of Granisetron
The synthesis of Granisetron typically involves the coupling of a 1-methyl-1H-indazole-3-carboxylic acid derivative with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[15][29][30]
Step 1: Activation of 1-methyl-1H-indazole-3-carboxylic acid
1-methyl-1H-indazole-3-carboxylic acid is converted to its more reactive acid chloride derivative. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).[15][29]
Step 2: Amide Bond Formation
The resulting 1-methyl-1H-indazole-3-carbonyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base, such as triethylamine, in a suitable solvent like DCM.[15][29] The base neutralizes the hydrochloric acid generated during the reaction.
Step 3: Purification and Salt Formation
The crude Granisetron free base is purified using standard techniques such as column chromatography or recrystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.[15][30]
Synthesis of Pazopanib
The synthesis of Pazopanib is a multi-step process that involves the construction of the substituted pyrimidine core and its subsequent coupling with the indazole moiety. Several synthetic routes have been reported.[4][14][22][23][24] A common approach is outlined below.
Step 1: Synthesis of the Indazole Intermediate
The synthesis often starts with the preparation of 2,3-dimethyl-2H-indazol-6-amine. This can be achieved from 3-methyl-6-nitro-1H-indazole through a sequence of methylation and nitro group reduction.[4][14][22]
Step 2: Synthesis of the Pyrimidine Intermediate
The pyrimidine core is typically prepared by reacting 2,4-dichloropyrimidine with 5-amino-2-methylbenzenesulfonamide.
Step 3: Coupling of the Indazole and Pyrimidine Moieties
The key step involves the nucleophilic aromatic substitution reaction between N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide. This reaction is typically carried out in the presence of a base and a suitable solvent.
Step 4: Final Methylation and Salt Formation
The final step involves the methylation of the secondary amine linking the indazole and pyrimidine rings, followed by conversion to the hydrochloride salt to yield Pazopanib hydrochloride.[4][14][22]
Synthesis of Axitinib
The synthesis of Axitinib involves the strategic assembly of the indazole, benzamide, and pyridine components. The manufacturing process often utilizes palladium- or copper-catalyzed cross-coupling reactions.[1][18][19][20][21]
Step 1: Preparation of the Substituted Indazole Core
A key intermediate is 6-iodo-3-vinyl-1H-indazole, which can be prepared from 6-iodo-1H-indazole.
Step 2: Heck Coupling Reaction
A Heck reaction is employed to couple the 3-vinylindazole intermediate with 2-bromopyridine to introduce the pyridinylvinyl moiety.
Step 3: C-S Cross-Coupling Reaction
The final key step is a C-S cross-coupling reaction (such as a Migita or Buchwald-Hartwig amination-type reaction) between the 6-iodoindazole derivative and 2-mercapto-N-methylbenzamide to form the thioether linkage.
Step 4: Purification
The crude Axitinib is then subjected to rigorous purification to meet pharmaceutical standards.
Conclusion and Future Perspectives
The history of substituted indazoles in medicinal chemistry is a testament to the power of synthetic innovation and the enduring value of privileged scaffolds in drug discovery. From its humble beginnings in the laboratory of Emil Fischer, the indazole nucleus has evolved into a cornerstone of modern therapeutic development, particularly in the fields of oncology and supportive care. The journey from Granisetron to the latest generation of kinase inhibitors illustrates a continuous refinement in our understanding of how to leverage the unique properties of this versatile heterocycle to design safer and more effective medicines.
Looking ahead, the exploration of new substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the application of computational chemistry to guide the design of next-generation indazole-based drugs will undoubtedly continue to expand the therapeutic impact of this remarkable scaffold. The legacy of the indazole nucleus is still being written, and its future in medicinal chemistry appears brighter than ever.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
-
Indazoles in Drug Discovery. PharmaBlock.
-
Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
-
Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate.
-
The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate.
-
Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. Benchchem.
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
-
Synthesis and characterization of four process impurities in pazopanib. Pharmazie.
-
Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate.
-
Total synthesis of nigellicine and nigeglanine hydrobromide. Organic Letters.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
GRANISETRON. New Drug Approvals.
-
Synthesis of Axitinib. Synfacts.
-
Processes for the preparation of axitinib. Google Patents.
-
Isolation and structure determination of nigellicine, a novel alkaloid from the seeds of. Tetrahedron Letters.
-
Synthesis of Granisetron Hydrochloride. Semantic Scholar.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
-
Total Synthesis of Nigellicine and Nigeglanine Hydrobromide. ResearchGate.
-
AXITINIB. New Drug Approvals.
-
An improved process for the preparation of granisetron hydrochloride. Google Patents.
-
Emil Fischer. Wikipedia.
-
Total synthesis of nigellicine. ResearchGate.
-
A novel process for preparation of pazopanib hydrochloride. Google Patents.
-
Granisetron (JAN/USAN/INN). PubChem.
-
The preparation method of Axitinib. Google Patents.
-
Fischer Indole Synthesis (late 1880s). ResearchGate.
-
Kytril. accessdata.fda.gov.
-
Emil Fischer – Biographical. NobelPrize.org.
-
Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus de l'Académie des Sciences.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emil Fischer - Wikipedia [en.wikipedia.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 22. rroij.com [rroij.com]
- 23. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Isolation and structure determination of nigellicine, a novel alkaloid from the seeds of | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 30. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The indazole core, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a prominent example of such a structure.[1] Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and profound biological significance.[2][3][4] This in-depth technical guide will explore the discovery of the indazole scaffold, its diverse synthetic routes, and the physicochemical properties that underpin its widespread utility in the development of novel therapeutics. Through a detailed examination of its role as a bioisostere and its integration into a variety of marketed drugs, this guide will provide a comprehensive overview for researchers and drug development professionals seeking to leverage the power of the indazole scaffold in their own work.
The Genesis of Indazole: A Historical Perspective
The story of indazole begins in 1883 with the pioneering work of German chemist Emil Fischer.[2] His initial synthesis, achieved by heating ortho-hydrazine benzoic acid, marked the first recorded preparation of an indazole derivative, specifically indazolone.[2] This foundational discovery laid the groundwork for future explorations into the synthesis and properties of this novel heterocyclic system. While Fischer is also renowned for the Fischer indole synthesis, his early work on indazoles opened the door to a new class of compounds that would, over a century later, prove to be of immense value to the pharmaceutical industry.[5][6]
The Indazole Scaffold: Structure and Physicochemical Properties
Indazole (also known as benzpyrazole) is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[7][8] The fusion of a benzene ring with a pyrazole ring results in a 10 π-electron aromatic system, conferring significant stability. A key feature of the indazole scaffold is the existence of three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[2][7] The 1H- and 2H- tautomers are the most prevalent, and their relative stability can be influenced by the nature and position of substituents. This tautomerism plays a crucial role in the biological activity of indazole-containing molecules, as it affects their hydrogen bonding capabilities and overall conformation.
The indazole nucleus is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion.[8] This property, along with its lipophilic character, contributes to its favorable pharmacokinetic profile in many drug candidates. The ability of the two nitrogen atoms to act as both hydrogen bond donors and acceptors allows for versatile interactions with biological targets, a feature that medicinal chemists have extensively exploited.
The Significance of Indazole in Medicinal Chemistry: A Privileged Scaffold
The designation of indazole as a "privileged scaffold" stems from its recurring presence in a wide array of biologically active compounds targeting diverse families of proteins.[2][3][4][9] This privileged status can be attributed to several key factors:
-
Bioisosteric Replacement: Indazole is a well-established bioisostere for other crucial aromatic systems, most notably indole and phenol.[2][10] This strategic substitution can lead to improved metabolic stability, enhanced target affinity, and altered pharmacokinetic properties.[10] The replacement of a catechol moiety with an indazole has also been explored to create novel therapeutic agents.[11]
-
Structural Versatility: The indazole core provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target.
-
Diverse Biological Activities: The inherent chemical features of the indazole ring have led to the discovery of derivatives with a broad spectrum of pharmacological activities, including:
-
Anticancer: Many indazole-containing compounds exhibit potent anticancer activity, often through the inhibition of protein kinases.[12][13]
-
Anti-inflammatory: Derivatives of indazole have demonstrated significant anti-inflammatory properties.[9][14]
-
Antibacterial and Antifungal: The scaffold is present in molecules with activity against various bacterial and fungal strains.[2][9]
-
Antiviral: Anti-HIV activity has been reported for certain indazole derivatives.[9]
-
Neuroprotective: More recent research has highlighted the potential of indazole-based compounds as inhibitors of monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases.[15]
-
Synthesis of the Indazole Scaffold: Key Methodologies
Since Fischer's initial discovery, a plethora of synthetic methods for the construction of the indazole ring system have been developed. These can be broadly categorized into classical and modern approaches.
Classical Synthetic Routes
One of the earliest and most fundamental methods for the synthesis of 1H-indazoles involves the treatment of salicylaldehyde with hydrazine hydrochloride under acidic conditions.[2] While effective, this method often requires high temperatures and can lead to the formation of side products.
Modern Synthetic Strategies
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indazoles. These modern methods offer greater efficiency, milder reaction conditions, and broader substrate scope. Palladium-catalyzed reactions, for instance, have been employed to facilitate the formation of the indazole core through intramolecular cyclization.[5]
Experimental Protocol: A General Procedure for the Synthesis of 1H-Indazole Derivatives
The following is a representative protocol for the synthesis of a 1H-indazole derivative, illustrating a common synthetic strategy.
Reaction: Synthesis of a Substituted 1H-Indazole via Cyclization
Materials:
-
Substituted o-nitrobenzylidene amine
-
Inert solvent (e.g., Toluene)
-
Iron carbonyl (Fe(CO)₅)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted o-nitrobenzylidene amine in the inert solvent.
-
Purge the flask with nitrogen or argon gas to create an inert atmosphere.
-
Add iron carbonyl to the reaction mixture. The iron carbonyl can act as a source of carbon monoxide in situ.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 1H-indazole derivative.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Indazole Scaffold in Marketed Drugs
The therapeutic relevance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. These examples highlight the diverse applications of this versatile core structure.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Pazopanib | Oncology | Multi-targeted tyrosine kinase inhibitor |
| Axitinib | Oncology | Selective tyrosine kinase inhibitor of VEGFRs |
| Granisetron | Antiemetic | 5-HT₃ receptor antagonist |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
| Niraparib | Oncology | PARP inhibitor |
Data compiled from multiple sources.[1][8][14][16]
Case Study: Indazole as a Kinase Inhibitor Scaffold
The indazole scaffold has proven to be particularly effective in the design of protein kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
A notable example is the development of novel indazole-based PI3Kδ inhibitors for the treatment of hepatocellular carcinoma.[12] Through a scaffold-hopping strategy, researchers successfully designed and synthesized a series of indazole derivatives with high potency and selectivity for PI3Kδ.[12] The lead compound demonstrated superior efficacy in both in vitro and in vivo models compared to existing treatments.[12] Mechanistic studies revealed that the compound effectively suppressed the downstream AKT pathway, leading to apoptotic cell death in cancer cells.[12]
Below is a simplified representation of the PI3K/AKT signaling pathway, a critical pathway in cell growth and survival that is often dysregulated in cancer.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of indazole-based PI3Kδ inhibitors.
Future Directions and Conclusion
The discovery of the indazole scaffold by Emil Fischer over a century ago laid the foundation for a rich and diverse field of medicinal chemistry research. Its evolution from a laboratory curiosity to a privileged structure in drug discovery is a testament to its remarkable properties. The indazole core continues to be a fertile ground for the development of novel therapeutic agents, with ongoing research exploring its potential in a wide range of diseases.[9][14] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the significance of the indazole scaffold in the future of medicine is poised to grow even further. The versatility and proven track record of this remarkable heterocycle ensure its place as a cornerstone of drug design for years to come.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
-
Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF. ResearchGate. [Link]
-
Fischer Indole Synthesis. YouTube. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. ResearchGate. [Link]
-
Synthesis of indazole motifs and their medicinal importance: an overview. PubMed. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]
-
Indazole. Wikipedia. [Link]
- Indazole bioisostere replacement of catechol in therapeutically active compounds.
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 12. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
spectroscopic analysis of Methyl 5-methyl-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 5-methyl-1H-indazole-3-carboxylate
Introduction
Indazoles are a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring.[1] This scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents with applications including anti-tumor, anti-inflammatory, and anti-HIV activities.[2][3] this compound is a derivative within this important class. Like other indazoles, it exists in tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and predominant form in solution and the solid state.[1][3]
The unequivocal structural confirmation and purity assessment of such molecules are paramount in research and drug development to ensure reproducibility and safety. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize this compound. As a self-validating system, the integration of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive structural fingerprint. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of the spectroscopic profile of this compound.
Molecular Structure and Analytical Workflow
The foundational step in any spectroscopic analysis is understanding the molecule's structure and devising a logical workflow for its characterization.
Molecular Structure:
The IUPAC name for the compound is this compound. The structure consists of an indazole core methylated at position 5 of the benzene ring and a methyl ester group at position 3 of the pyrazole ring. The standard IUPAC numbering for the indazole ring is applied for all spectroscopic assignments.
Caption: General workflow for spectroscopic characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is expected to show five distinct signals corresponding to the different proton environments. The analysis is typically performed in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4]
3.1 Expected ¹H NMR Signals and Interpretation
The presence of the electron-donating methyl group at C5 and the electron-withdrawing ester at C3 dictates the chemical shifts of the aromatic protons.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale & Key Insights |
| N-H | ~13.0 - 14.0 | Broad Singlet (br s) | - | 1H | The indazole N-H proton is acidic and often appears as a very downfield, broad signal due to hydrogen bonding and quadrupole broadening. Its chemical shift can be highly dependent on solvent and concentration. |
| H4 | ~8.0 - 8.2 | Singlet (s) or narrow Doublet (d) | ~0.9 Hz | 1H | This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It shows a small coupling to H6. |
| H7 | ~7.5 - 7.6 | Doublet (d) | ~8.5 Hz | 1H | This proton is part of the benzenoid ring and couples to the adjacent H6, resulting in a doublet. |
| H6 | ~7.2 - 7.3 | Doublet of Doublets (dd) | ~8.5 Hz, ~0.9 Hz | 1H | H6 couples to both H7 (ortho-coupling) and H4 (meta-coupling), leading to a doublet of doublets. |
| O-CH₃ (Ester) | ~3.9 - 4.0 | Singlet (s) | - | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen and appear as a sharp singlet. |
| C5-CH₃ | ~2.4 - 2.5 | Singlet (s) | - | 3H | The methyl protons attached directly to the aromatic ring appear as a characteristic singlet in the upfield aromatic region. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Due to molecular symmetry, this compound is expected to display 10 distinct signals in its proton-decoupled ¹³C NMR spectrum. ¹³C NMR is particularly effective for confirming the substitution pattern on the indazole ring.[3][5]
4.1 Expected ¹³C NMR Signals and Interpretation
| Signal Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| C=O (Ester) | ~163.0 | The carbonyl carbon of the ester group is highly deshielded and appears far downfield, serving as a key diagnostic peak. |
| C7a | ~141.0 | A quaternary carbon at the junction of the two rings. Its chemical shift is influenced by the fused ring system. |
| C3 | ~138.0 | The carbon bearing the ester group. Its chemical shift is influenced by the adjacent nitrogen atoms and the substituent. |
| C5 | ~134.0 | The carbon atom to which the C5-methyl group is attached. |
| C3a | ~127.0 | The second quaternary carbon at the ring junction. |
| C6 | ~125.0 | Aromatic methine carbon, its shift is influenced by the adjacent methyl group. |
| C4 | ~121.0 | Aromatic methine carbon. |
| C7 | ~110.0 | Aromatic methine carbon, typically the most upfield of the aromatic CH carbons in the indazole system.[4] |
| O-CH₃ (Ester) | ~52.0 | The ester methoxy carbon, appearing in the typical range for such functional groups. |
| C5-CH₃ | ~21.0 | The methyl carbon attached to the aromatic ring, appearing in the aliphatic region upfield. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
5.1 Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Key Insights |
| 3300 - 3100 | N-H Stretch | Indazole N-H | Medium, Broad | The broadness of this peak is characteristic and results from intermolecular hydrogen bonding. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium | Corresponds to the stretching of C-H bonds on the benzene ring. |
| 2990 - 2850 | C-H Stretch | Aliphatic C-H | Medium-Weak | Represents the C-H stretching vibrations of the two methyl groups (ester and C5-methyl). |
| ~1720 | C=O Stretch | Ester Carbonyl | Strong, Sharp | This is a highly diagnostic and intense peak, confirming the presence of the methyl ester functional group.[6] |
| 1620 - 1450 | C=C / C=N Stretch | Aromatic Ring | Medium-Strong | These absorptions in the fingerprint region correspond to the stretching vibrations within the indazole ring system. |
| ~1250 | C-O Stretch | Ester C-O | Strong | Corresponds to the stretching of the C-O single bond in the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy.
6.1 Molecular Ion and Fragmentation Pattern
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Monoisotopic Mass: 190.0742 g/mol
-
Analysis Mode: Electrospray Ionization (ESI) is a common technique for this class of molecules.
| m/z (Predicted) | Ion | Rationale & Key Insights |
| 191.0815 | [M+H]⁺ | The protonated molecular ion is often the base peak in ESI-MS (positive mode). Its accurate mass confirms the elemental composition. |
| 190.0742 | [M]⁺ | The molecular ion peak, which may be observed depending on the ionization method. |
| 159.0658 | [M-OCH₃]⁺ | A common and significant fragment resulting from the loss of the methoxy radical from the ester group. |
| 131.0553 | [M-COOCH₃]⁺ | Represents the loss of the entire carbomethoxy group, leaving the 5-methyl-1H-indazole cation. |
Integrated Spectroscopic Confirmation
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of complementary data.
Caption: Integrated approach to structural confirmation.
Experimental Protocols
Reproducibility requires detailed and standardized methodologies. The following are generalized protocols for acquiring the spectroscopic data discussed.
8.1 Sample Preparation
-
For NMR analysis, accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
8.2 NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence with a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum with a wider spectral width (~220 ppm).
-
Collect a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[4]
8.3 FT-IR Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
8.4 High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.[6][9]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use an internal calibrant to ensure high mass accuracy.
-
-
Processing: The resulting spectrum is analyzed to identify the m/z of the protonated molecular ion [M+H]⁺. The measured mass is compared to the theoretical mass to confirm the elemental composition.
Conclusion
The provides a clear and definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, FT-IR confirms the presence of key functional groups (N-H, C=O), and HRMS verifies the elemental composition and molecular weight. The integrated use of these techniques, guided by the principles and protocols outlined in this guide, forms a robust, self-validating system essential for maintaining scientific integrity in research and development involving this compound.
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]
-
Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. [Link]
-
Wiley-VCH. (2007). Supporting Information for Synthesis of 1H-Indazoles. [Link]
-
Various Authors. (2006). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids. ResearchGate. [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
Liu, Z., et al. Supporting Information: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Fayet, J. P., et al. (1978). NMR studies in the heterocyclic series. XVIII—Carbon13 NMR study of azolium salts. Magnetic Resonance in Chemistry. ResearchGate. [Link]
-
ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
de Souza, B. V., et al. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Journal of the Brazilian Chemical Society. [Link]
-
NIST. 1H-Benzotriazole, 5-methyl-. NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wiley-vch.de [wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 7. rsc.org [rsc.org]
- 8. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
1H NMR and 13C NMR spectral data for Methyl 5-methyl-1H-indazole-3-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-methyl-1H-indazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The precise structural elucidation of such compounds is paramount for ensuring purity, confirming synthetic outcomes, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unparalleled insight into the molecular framework.
This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation. We will delve into the causality behind experimental choices and provide a robust, self-validating protocol for data acquisition and analysis.
Section 1: Foundational Principles of NMR for the Indazole Scaffold
The indazole ring is an aromatic bicyclic system composed of a fused benzene and pyrazole ring. Its NMR spectra are governed by several key factors:
-
Tautomerism: N-unsubstituted indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. For most derivatives, the 1H-tautomer is thermodynamically more stable and thus the predominant form observed in solution, a fact well-established by extensive NMR studies.[1][2]
-
Aromaticity and Chemical Shifts: The aromatic nature of the indazole ring system dictates that its protons and carbons resonate in specific regions of the NMR spectrum. Protons on the benzene portion typically appear between 7.0 and 8.5 ppm, while the carbons resonate between 110 and 145 ppm.
-
Substituent Effects: The electronic properties of substituents dramatically influence the chemical shifts. Electron-donating groups (like the 5-methyl group) shield nearby nuclei, causing upfield shifts (to lower ppm values), whereas electron-withdrawing groups (like the 3-carboxylate group) cause downfield shifts.
-
Proton-Proton Coupling: The connectivity of protons on the aromatic ring gives rise to characteristic splitting patterns (multiplicities). The magnitude of the coupling constant (J-value) is diagnostic of the relationship between the coupled protons:
Section 2: Experimental Protocol for NMR Data Acquisition
A reliable experimental protocol is the bedrock of accurate spectral interpretation. The following methodology is designed to be a self-validating system for acquiring high-quality NMR data for the title compound.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indazole derivatives.[7] Its high polarity effectively solubilizes the compound, and its ability to participate in hydrogen bonding allows for the consistent observation of the exchangeable N-H proton, which might otherwise be broadened or absent in solvents like chloroform-d₃ (CDCl₃).
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Securely cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved, ensuring a homogenous solution.
NMR Instrument Parameters
The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans, depending on concentration.
-
Referencing: The residual DMSO solvent peak is referenced to 2.50 ppm.[8]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048 scans to achieve a good signal-to-noise ratio.
-
Referencing: The DMSO-d₆ solvent peak is referenced to 39.52 ppm.[8]
-
Experimental Workflow Diagram
Section 3: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns. The assignments are derived from established principles and comparison with structurally similar indazole derivatives.[7][9]
Molecular Structure with Proton Numbering
Tabulated ¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | ~13.85 | br s | - | 1H | NH |
| H-7 | ~7.95 | d | J = 8.6 Hz | 1H | Ar-H |
| H-4 | ~7.82 | s | - | 1H | Ar-H |
| H-6 | ~7.25 | d | J = 8.6 Hz | 1H | Ar-H |
| H-9 | ~3.91 | s | - | 3H | OCH₃ |
| H-8 | ~2.45 | s | - | 3H | Ar-CH₃ |
Detailed Signal Interpretation
-
H-1 (δ ~13.85, broad singlet): This downfield signal is characteristic of the acidic N-H proton of the indazole ring in DMSO-d₆.[7] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
H-7 (δ ~7.95, doublet): This signal appears as a clean doublet because it is only coupled to the adjacent H-6 proton (ortho coupling, ³J ≈ 8.6 Hz).
-
H-4 (δ ~7.82, singlet): This proton appears as a sharp singlet. While it is meta to H-6, the four-bond coupling (⁴J) is typically too small (<2 Hz) to be resolved at this field strength, resulting in a singlet-like appearance.[6]
-
H-6 (δ ~7.25, doublet): This proton is coupled to the ortho H-7, resulting in a doublet with a matching coupling constant (³J ≈ 8.6 Hz). The electron-donating effect of the adjacent methyl group at C-5 shields this proton, shifting it significantly upfield compared to H-4 and H-7.
-
H-9 (δ ~3.91, singlet): This sharp singlet integrating to three protons is unambiguously assigned to the methyl group of the ester functionality.
-
H-8 (δ ~2.45, singlet): This singlet, also integrating to three protons, is assigned to the methyl group attached to the aromatic ring at the C-5 position.
Section 4: Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments within the molecule.
Tabulated ¹³C NMR Data
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-10 | ~162.4 | C=O (Ester) |
| C-7a | ~141.2 | Quaternary C |
| C-3 | ~135.5 | Quaternary C |
| C-5 | ~133.4 | Quaternary C |
| C-3a | ~122.6 | Quaternary C |
| C-6 | ~127.2 | Ar-CH |
| C-4 | ~121.3 | Ar-CH |
| C-7 | ~111.2 | Ar-CH |
| C-9 | ~52.1 | OCH₃ |
| C-8 | ~21.1 | Ar-CH₃ |
Detailed Signal Interpretation
-
Carbonyl and Quaternary Carbons: The ester carbonyl (C-10) appears furthest downfield (~162.4 ppm) as expected.[10] The four quaternary carbons of the indazole ring (C-7a, C-3, C-5, C-3a) are assigned based on predictive models and data from similar structures.[11] C-5 is shifted downfield due to the direct attachment of the methyl group (ipso effect).
-
Aromatic CH Carbons: The three protonated aromatic carbons (C-6, C-4, C-7) are assigned based on their expected chemical shifts. C-7 is the most shielded (upfield) due to its position relative to the heteroatoms and substituents. The assignments can be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon with its directly attached proton(s).
-
Methyl Carbons: The ester methyl carbon (C-9) appears around 52.1 ppm, a typical value for a methyl ester. The aromatic methyl carbon (C-8) is found in the aliphatic region at approximately 21.1 ppm.
Section 5: Data Synthesis and Structural Confirmation
The combined ¹H and ¹³C NMR data provide unequivocal proof of the structure of this compound. The number of signals in both spectra corresponds exactly to the number of unique proton and carbon environments in the molecule. The chemical shifts are consistent with the electronic effects of the methyl and carboxylate substituents on the indazole core. Furthermore, the observed multiplicities and coupling constants in the ¹H NMR spectrum perfectly map the connectivity of the protons on the aromatic ring.
For absolute and unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR experiments such as HSQC (for direct C-H correlation) and Heteronuclear Multiple Bond Correlation (HMBC) (for long-range C-H correlations over 2-3 bonds) are invaluable tools.
Conclusion
This guide provides a detailed technical framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. The presented data, protocols, and interpretations are grounded in established spectroscopic principles and serve as an authoritative reference for scientists in synthetic chemistry, quality control, and drug discovery. Adherence to the outlined experimental protocol will ensure the generation of high-quality, reproducible data, which is the cornerstone of rigorous scientific research.
References
- NMR 5: Coupling Constants. (2023). YouTube.
- 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (n.d.). ResearchGate.
- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
- HMNR Aromatic Coupling. (2016). YouTube.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
- (PDF) 13C NMR of indazoles. (2016). ResearchGate.
- Wiley-VCH 2007 - Supporting Information. (n.d.).
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PubMed Central.
- Supporting Information. (n.d.).
- NMR Coupling Constants. (n.d.). Iowa State University.
- 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR. (n.d.). ChemicalBook.
- Supporting Information Regioselective alkylation of a versatile indazole. (n.d.). Beilstein Journals.
- This compound(51941-85-6) 1h nmr. (n.d.). ChemicalBook.
- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate.
- 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7. (n.d.). Sigma-Aldrich.
- NMR Chemical Shifts of Trace Impurities. (n.d.). ACS Publications.
- 13C NMR Chemical Shift Table. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure of Methyl 5-methyl-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Structural Elucidation of Methyl 5-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of this compound, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific ester has not been publicly reported, this guide leverages crystallographic data from its immediate precursor, 1-Methyl-1H-indazole-3-carboxylic acid, to offer profound insights into its likely molecular architecture. We will explore the critical role of the indazole scaffold in drug discovery, detail the methodologies for synthesis and single-crystal X-ray diffraction, and present a thorough analysis of the precursor's crystal structure as a predictive model. This guide is intended to equip researchers with the foundational knowledge and technical understanding necessary for investigating this and related molecular systems.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and serotonin 5-HT3 receptor antagonist properties.[4][5] The therapeutic success of indazole-containing drugs such as the antiemetic Granisetron and the anti-cancer agent Pazopanib underscores the significance of this scaffold.[3] The specific substitution pattern and functional groups appended to the indazole core are critical in modulating the biological activity and pharmacokinetic properties of these compounds.[1][5] Understanding the three-dimensional structure of these molecules at an atomic level is therefore paramount for rational drug design and the development of novel therapeutic agents.[6]
Synthesis and Crystallization
The synthesis of this compound is a crucial first step towards its structural elucidation. While multiple synthetic routes to indazole derivatives exist, a common and effective method involves the cyclization of appropriately substituted phenylhydrazines.[7]
Proposed Synthesis of this compound
A plausible synthetic pathway for the title compound is outlined below. This multi-step process is adapted from established literature procedures for analogous indazole derivatives.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Diazotization: 2-Amino-5-methylbenzoic acid is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.
-
Reduction: The resulting diazonium salt is then reduced, for instance with stannous chloride (SnCl2), to yield a hydrazine intermediate.
-
Cyclization: Intramolecular cyclization of the hydrazine derivative upon heating affords 5-methyl-1H-indazole-3-carboxylic acid.
-
Esterification: The carboxylic acid is subsequently esterified using methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4) to yield the final product, this compound.
Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[8] This is often the most challenging step and may require considerable empirical optimization.
Protocol for Crystal Growth:
-
Purification: The synthesized compound must be purified to the highest possible degree, typically through column chromatography or recrystallization.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to identify a system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Single-Crystal X-ray Diffraction: The Definitive Structural Technique
Single-crystal X-ray diffraction is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9][10] The technique allows for the determination of unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[9][10]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10][11]
-
Data Processing: The collected diffraction data are integrated to determine the intensity of each reflection and corrected for experimental factors.[11]
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction intensities. This is often achieved using direct methods or Patterson functions.[11]
-
Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[11][12]
Structural Analysis of 1-Methyl-1H-indazole-3-carboxylic acid: A Proxy for the Target Molecule
While the is not available, an analysis of its precursor, 1-Methyl-1H-indazole-3-carboxylic acid, provides invaluable insights.[12][13] The core indazole ring system is identical, and the primary structural differences are localized to the 3-position (carboxylic acid vs. methyl ester) and the 5-position (hydrogen vs. methyl group).
Crystallographic Data
The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid has been determined and the key crystallographic parameters are summarized below.[12][13]
| Parameter | Value[12][13] |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
Molecular and Crystal Structure
The asymmetric unit of 1-Methyl-1H-indazole-3-carboxylic acid contains two independent molecules.[12][13] In the crystal structure, these molecules form inversion dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups.[12][13] This is a very common and stable motif for carboxylic acids in the solid state.
Caption: Schematic of intermolecular interactions in 1-Methyl-1H-indazole-3-carboxylic acid.
The indazole ring system is essentially planar, as expected for an aromatic system. The planarity of this core is a key feature that influences how the molecule packs in the crystal and interacts with biological targets.
Predicted Structure of this compound
Based on the structure of the carboxylic acid precursor, we can make several well-informed predictions about the :
-
Absence of Strong Hydrogen Bond Donors: The most significant change is the replacement of the acidic proton of the carboxyl group with a methyl group. This eliminates the strong O—H···O hydrogen bonding that dominates the packing in the precursor.[12]
-
Dominance of Weaker Interactions: The crystal packing will likely be governed by weaker interactions, such as C—H···O contacts, C—H···π interactions, and π-π stacking between the indazole rings.
-
Conformational Flexibility: The ester group (–COOCH₃) has rotational freedom around the C-C bond connecting it to the indazole ring. The preferred conformation will likely be one that minimizes steric hindrance while maximizing favorable intermolecular contacts.
-
Impact of the 5-Methyl Group: The additional methyl group at the 5-position will influence the overall shape of the molecule and may sterically hinder certain packing arrangements, leading to a different unit cell and space group compared to the precursor.
Conclusion and Future Directions
The indazole scaffold is a vital component in the development of new therapeutics. While the definitive remains to be determined, a comprehensive analysis of its synthesis, the methodology for its structural elucidation, and the known crystal structure of its carboxylic acid precursor provides a robust framework for understanding its molecular architecture. The predictive insights offered in this guide highlight the importance of weaker intermolecular forces in dictating the solid-state structure of the target molecule. The experimental determination of this crystal structure would be a valuable contribution to the field, providing a precise atomic-level blueprint to aid in the rational design of novel indazole-based drugs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. neutrons.ornl.gov [neutrons.ornl.gov]
- 12. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability Characteristics of Methyl 5-methyl-1H-indazole-3-carboxylate
Abstract
Methyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development and clinical translation. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. We will delve into the theoretical underpinnings of its expected behavior, present detailed, field-proven experimental protocols for its empirical evaluation, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers actively engaged in the development of indazole-based therapeutic agents.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a promising new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
-
Aqueous solubility directly impacts a drug's bioavailability. A poorly soluble compound will exhibit slow dissolution in the gastrointestinal tract, leading to low and variable absorption, and ultimately, suboptimal therapeutic efficacy.
-
Chemical stability dictates a drug's shelf-life and its degradation profile.[3][4] An unstable compound can lose its potency over time, or worse, degrade into potentially toxic byproducts.[5]
The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many heterocyclic compounds, indazole derivatives can present challenges in terms of their solubility and stability.[6][7] A proactive and in-depth characterization of these properties for this compound is therefore not just a regulatory requirement, but a scientific necessity for mitigating risks and ensuring the development of a safe and effective medicine.
Physicochemical Profile of this compound
While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structure and data from closely related analogs.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Implications |
| Molecular Formula | C10H10N2O2 | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Likely a solid at room temperature.[8][9] | Based on related indazole carboxylic acids and esters. |
| pKa | Estimated acidic pKa (N-H) ~13-14; Estimated basic pKa (N2) ~1-2 | The N-H proton on the indazole ring is weakly acidic. The pyridine-like nitrogen is weakly basic. This suggests that the compound will be largely neutral over the physiological pH range. |
| LogP | Estimated between 2.0 and 3.0 | The presence of the methyl ester and the 5-methyl group increases lipophilicity compared to the parent indazole-3-carboxylic acid. This moderate lipophilicity suggests a balance between membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 1 (N-H) | The indazole N-H group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 (N2, C=O, O-CH3) | The nitrogen atom in the pyrazole ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. |
Solubility Characterization
The solubility of this compound is a critical parameter that will influence its absorption and bioavailability. Based on its predicted LogP, it is expected to have low aqueous solubility but good solubility in organic solvents.[10]
Experimental Protocols for Solubility Determination
A multi-faceted approach is recommended to thoroughly characterize the solubility of this compound.
This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is useful for early-stage drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration gradient.
-
Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.
Causality behind Experimental Choices: The use of DMSO is standard for creating high-concentration stock solutions of poorly soluble compounds. The rapid addition of aqueous buffer mimics the conditions a compound might experience upon administration. Turbidity measurement is a straightforward and high-throughput method for detecting precipitation.
This assay determines the true equilibrium solubility of the compound, which is a more accurate representation of its intrinsic solubility.
Protocol:
-
Solid Compound Addition: Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution at each pH.
Causality behind Experimental Choices: Using an excess of solid compound ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a true thermodynamic equilibrium. HPLC-UV is a robust and sensitive method for quantifying the concentration of the dissolved compound.[11]
Expected Solubility Profile and Interpretation
-
pH-Dependence: Given the predicted pKa values, the solubility of this compound is expected to be relatively independent of pH in the physiological range (pH 1-8).
-
Solvent Effects: The compound is expected to be freely soluble in organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane.[10] This information is valuable for the development of analytical methods and for the preparation of dosing solutions for preclinical studies.
Stability Characterization
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.[4][12]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation pathways and to develop a stability-indicating analytical method.[3][5][12][13]
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in the following stress conditions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal: Store a solution and solid sample at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution and solid sample to light according to ICH Q1B guidelines.
-
-
Incubation: Incubate the samples for a defined period, monitoring for degradation at various time points.
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a suitable HPLC method coupled with a mass spectrometer (LC-MS).
-
Data Evaluation:
-
Quantify the amount of parent compound remaining.
-
Identify and quantify any degradation products.
-
Determine the mass balance to account for all components.
-
Causality behind Experimental Choices: The stress conditions are chosen to cover the most common degradation pathways for small molecules.[3][12] LC-MS is a powerful tool for separating, identifying, and quantifying both the parent compound and its degradation products.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the drug substance.
Protocol:
-
Sample Storage: Store aliquots of solid this compound in controlled environment chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.
-
Data Analysis: Plot the purity of the compound as a function of time and use the data to extrapolate the shelf-life.
Causality behind Experimental Choices: The storage conditions and testing frequency are mandated by regulatory guidelines to ensure that the stability data is relevant to real-world storage conditions.
Expected Stability Profile and Degradation Pathways
-
Hydrolytic Stability: The methyl ester group is a potential site for hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (5-methyl-1H-indazole-3-carboxylic acid).
-
Oxidative Stability: The indazole ring may be susceptible to oxidation, although specific sites of oxidation would need to be determined empirically.
-
Thermal and Photolytic Stability: The stability of the compound under thermal and photolytic stress will depend on the specific bond energies within the molecule and its light-absorbing properties. The aromatic indazole core is expected to be relatively stable.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a framework for the systematic evaluation of these critical properties. By employing the detailed experimental protocols outlined herein, researchers can generate the robust data necessary to de-risk their development programs, design appropriate formulations, and ultimately, pave the way for a safe and effective new medicine. The principles and methodologies described are grounded in established pharmaceutical science and are intended to be a valuable resource for scientists working with this and other novel indazole derivatives.
References
-
Cui, R., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. ResearchGate. Available at: [Link]
-
Cui, R., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]
-
(2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Autechn.com. Available at: [Link]
-
ChemBK. Methyl 1H-indazole-3-carboxylate. Available at: [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. Available at: [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]
-
Research & Reviews: Journal of Medicinal and Organic chemistry. Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available at: [Link]
-
ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available at: [Link]
-
ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available at: [Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Available at: [Link]
-
MedCrave. Forced Degradation Studies. Available at: [Link]
-
Pharmatutor. Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Inovine Journals. Forced Degradation – A Review. Available at: [Link]
-
PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. Available at: [Link]
-
Scholars Research Library. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
PMC. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available at: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. japsonline.com [japsonline.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 [sigmaaldrich.com]
- 9. 1H-Indazole-3-carboxylic acid, 5-methyl- | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
Unveiling the Electronic Landscape of Indazole Derivatives: A Theoretical and Computational Guide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its derivatives are endowed with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2][3] Several FDA-approved drugs, such as axitinib, niraparib, and pazopanib, feature the indazole core, underscoring its therapeutic significance.[4][5] The biological activity of these derivatives is intimately linked to their electronic properties, which govern their reactivity and interactions with biological targets. This guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the electronic characteristics of indazole derivatives, offering a roadmap for researchers in drug discovery and development.
The Theoretical Toolkit: Probing the Electronic Properties of Indazoles
A suite of computational tools allows for the detailed investigation of the electronic structure of indazole derivatives, providing invaluable insights for rational drug design.
Density Functional Theory (DFT): A Quantum Mechanical Lens
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] It provides a framework to calculate various electronic properties that are crucial for understanding the reactivity and stability of indazole derivatives.
Key electronic properties calculated using DFT include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[7] The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.[6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions, including those with biological receptors.[6]
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.[7][8]
-
Structure Optimization: The 3D structure of the indazole derivative is optimized to its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).[6]
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are then carried out to determine the electronic properties, including HOMO and LUMO energies, and to generate the MEP surface.[6]
Molecular Docking: Simulating Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, an indazole derivative) when bound to a receptor, typically a protein or enzyme.[9][10] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.[2]
The primary goals of molecular docking are:
-
Binding Mode Prediction: To determine the most stable binding pose of the indazole derivative within the active site of the target protein.
-
Binding Affinity Estimation: To calculate the binding energy, which provides an estimate of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more favorable interaction.[9]
-
Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and the indazole derivative (ligand) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different poses based on a scoring function.
-
Analysis of Results: The docked poses are analyzed to identify the most stable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Quantitative Structure-Activity Relationship (QSAR): Bridging Structure and Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] For indazole derivatives, QSAR models can be developed to predict their therapeutic efficacy based on their physicochemical and electronic properties.
The development of a QSAR model involves:
-
Descriptor Calculation: A set of molecular descriptors (numerical representations of molecular properties) is calculated for each indazole derivative in the dataset. These can include electronic, steric, and hydrophobic parameters.
-
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the observed biological activity.[11]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[11]
-
Data Collection: A dataset of indazole derivatives with known biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A variety of 2D and 3D descriptors are calculated for each molecule in the dataset.
-
Data Splitting: The dataset is divided into a training set (for model development) and a test set (for model validation).
-
Model Generation and Validation: A QSAR model is generated using the training set and validated using the test set to ensure its predictive accuracy.
Applications in Drug Discovery: Case Studies and Insights
Theoretical studies have played a pivotal role in advancing the development of indazole derivatives as therapeutic agents.
Anticancer Activity
Indazole derivatives are extensively studied for their potential as anticancer agents, often targeting protein kinases.[4][5]
-
VEGFR-2 Inhibition: Molecular docking studies have been employed to investigate the binding modes of indazole-pyrimidine based derivatives with VEGFR-2, a key target in angiogenesis. These studies have helped rationalize the observed structure-activity relationships and guide the design of more potent inhibitors.[12]
-
Aurora Kinase Inhibition: In silico fragment-based and knowledge-based drug design approaches have led to the identification of novel indazole derivatives as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[13][14]
| Indazole Derivative | Target | Binding Energy (kcal/mol) | Reference |
| Compound 5f | Aromatase | -8.0 | [9] |
| Compound 5g | Aromatase | -7.7 | [9] |
| Compound 5n | Aromatase | -7.7 | [9] |
| Compound 117 | VEGFR-2 | -6.99 | [2] |
Anti-inflammatory and Other Activities
Computational methods have also been applied to explore the potential of indazole derivatives in other therapeutic areas.
-
COX-2 Inhibition: Molecular docking and molecular dynamics simulations have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting the COX-2 enzyme.[15][16]
-
Antiprotozoal Activity: Cheminformatic analysis, including SAR and activity landscape studies, has been used to identify the structural features of 2-phenyl-2H-indazole derivatives that are important for their activity against various protozoan parasites.[17]
| Indazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Compound 8a | -6.34878 | -1.4283 | 4.92048 | [6] |
| Compound 8c | -6.34878 | -1.4283 | 4.92048 | [6] |
| Compound 8s | -6.34878 | -1.4283 | 4.92048 | [6] |
Future Perspectives
The theoretical and computational investigation of indazole derivatives is a rapidly evolving field. Future research will likely focus on:
-
Advanced Computational Methods: The application of more sophisticated techniques, such as quantum mechanics/molecular mechanics (QM/MM) and enhanced sampling molecular dynamics simulations, will provide a more accurate description of the interactions between indazole derivatives and their biological targets.
-
Artificial Intelligence and Machine Learning: AI and machine learning algorithms will play an increasingly important role in the de novo design of indazole derivatives with desired electronic and pharmacological properties.
-
Exploration of New Targets: Computational screening will be instrumental in identifying novel biological targets for indazole derivatives, expanding their therapeutic potential beyond the current focus on cancer and inflammation.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
-
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]
-
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm (RSC Publishing). [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PMC. [Link]
-
QSAR Analysis of Indazole Estrogens as Selective β-Estrogen Receptor Ligands: Rationalization of Physicochemical Properties. Bentham Science Publisher. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]
-
Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]
-
(PDF) Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. ResearchGate. [Link]
-
Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Taylor & Francis Online. [Link]
-
View of Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights. AboutScience. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. PubMed. [Link]
-
Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]
-
Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
-
(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]
-
QSAR STUDIES OF HEXAHYDRO INDAZOLE DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS | Request PDF. ResearchGate. [Link]
-
Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors. ResearchGate. [Link]
-
Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. DergiPark. [Link]
-
(PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware. SciSpace. [Link]
-
Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. PMC - PubMed Central. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Ovid. [Link]
-
Understanding the Role of Indazole Derivatives in Modern Chemistry. ChemBeats. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. [Link]
-
Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. View of Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
- 12. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 5-methyl-1H-indazole-3-carboxylate: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole nucleus has cemented its status as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable ability to serve as a versatile template for designing ligands targeting a multitude of biological entities.[1][2] This guide focuses on a key derivative, Methyl 5-methyl-1H-indazole-3-carboxylate , exploring its strategic importance, synthesis, and application in the generation of compound libraries for drug discovery. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss its role as a foundational core for developing next-generation therapeutics, particularly in oncology. This document is intended to be a practical resource, blending established chemical principles with actionable insights for laboratory application.
The Indazole Core: A Foundation of Therapeutic Success
The concept of a "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse receptors, a term first coined in the late 1980s.[3] These structures, like the indazole ring system, possess the inherent ability to form crucial hydrogen bonding interactions and offer versatile points for synthetic modification, making them cornerstones in the design of biologically active molecules.[3] The indazole core, a bicyclic heterocycle fusing a benzene ring with a pyrazole ring, is a prime example of such a scaffold.[4]
Its isosteric relationship with biologically significant scaffolds like indole and benzimidazole initially sparked interest in its medicinal applications.[3] This interest has since blossomed, leading to the development of numerous FDA-approved drugs, especially in oncology. Marketed kinase inhibitors such as Axitinib, Pazopanib, and the antiemetic Granisetron all feature the indazole nucleus, underscoring its profound impact on modern medicine.[4][5] The 3-carboxamide and 3-carboxylate functionalities, in particular, have proven to be critical handles for fine-tuning potency, selectivity, and pharmacokinetic profiles.[3]
The 5-methyl substitution on the indazole ring offers a subtle yet significant modification. This small hydrophobic group can influence the molecule's interaction with target proteins, potentially enhancing binding affinity or altering metabolic stability. This guide, therefore, focuses on this compound as a strategic starting point for creating novel chemical entities with tailored biological activities.
Synthesis of the Core Scaffold: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a two-step process: the formation of the indazole ring to create 5-methyl-1H-indazole-3-carboxylic acid, followed by esterification.
Synthesis of 5-methyl-1H-indazole-3-carboxylic acid
While various methods exist for the synthesis of the indazole ring, a common and effective approach for this specific intermediate involves a cyclization reaction from a substituted o-toluidine derivative.[6] The general principle relies on the formation of a diazonium salt followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 5-methyl-1H-indazole-3-carboxylic acid (General Method)
This protocol is a representative method adapted from established indazole synthesis procedures.[6]
Materials and Reagents:
-
4-methyl-2-nitroacetophenone
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Oxidation: To a solution of 4-methyl-2-nitroacetophenone in acetic acid, add a solution of sodium dichromate in sulfuric acid dropwise at a controlled temperature (e.g., below 30 °C). Stir the mixture for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Reduction and Cyclization: The resulting 2-nitro-4-methylbenzoic acid is then subjected to reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The resulting amino acid is then diazotized using sodium nitrite in an acidic medium, followed by cyclization to form the indazole ring.
-
Alternative Cyclization: A more direct cyclization can be achieved by reacting a substituted phenylhydrazine with a pyruvate derivative. For instance, reacting 4-methylphenylhydrazine with diethyl oxalate can lead to the formation of the corresponding indazole-3-carboxylate ester, which can then be hydrolyzed.
-
Hydrolysis (if starting from an ester): If the cyclization yields an ester, it is hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in an aqueous or alcoholic solution.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled and acidified with hydrochloric acid to precipitate the 5-methyl-1H-indazole-3-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Causality Behind Experimental Choices:
-
The choice of a substituted o-toluidine or a related precursor is crucial as the substituents on the benzene ring direct the final substitution pattern of the indazole.
-
The use of a strong oxidizing agent like sodium dichromate is necessary to convert the acetyl group to a carboxylic acid.
-
The reduction of the nitro group is a key step to generate the amino functionality required for diazotization and cyclization.
-
Acidification during work-up is essential to protonate the carboxylate and precipitate the desired carboxylic acid, which is typically a solid.
Esterification to this compound
The final step is a standard Fischer esterification of the carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on general esterification procedures for indazole-3-carboxylic acids.[7][8]
Materials and Reagents:
-
5-methyl-1H-indazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a suspension of 5-methyl-1H-indazole-3-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Causality Behind Experimental Choices:
-
The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product.
-
A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by methanol.
-
The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid.
-
Extraction with an organic solvent is necessary to isolate the less polar ester product from the aqueous medium.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Characterization Data (based on similar structures): [8][9]
-
¹H NMR: Expect signals for the methyl group on the benzene ring (singlet, ~2.4-2.5 ppm), the methyl ester group (singlet, ~3.9-4.0 ppm), and aromatic protons on the indazole ring (in the range of 7.0-8.0 ppm). The NH proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Expect signals for the two methyl carbons, the ester carbonyl carbon, and the aromatic carbons of the indazole ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₂) should be observed.
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C stretches.
Application in Drug Discovery: A Versatile Building Block
This compound is a highly valuable starting material for generating libraries of diverse compounds for high-throughput screening. The ester functionality and the N-H of the pyrazole ring are the primary points for chemical modification.
Derivatization Strategies
The true power of this scaffold lies in its potential for derivatization.
-
Amidation: The methyl ester can be readily converted to a wide range of amides by reacting with various primary or secondary amines. This is a common strategy to introduce diverse functional groups and to modulate the compound's properties. The resulting indazole-3-carboxamides are a well-established class of bioactive molecules, including potent kinase inhibitors.[10][11]
-
N-Alkylation: The indazole nitrogen can be alkylated to introduce various substituents. It is important to note that alkylation can occur at either the N1 or N2 position, and the regioselectivity is highly dependent on the reaction conditions (base, solvent, and electrophile).[12] Careful optimization is required to achieve the desired isomer. The N1- and N2-alkylated indazoles often exhibit distinct biological activities.
Experimental Protocol: General N-Alkylation of this compound
This protocol provides a general method; regioselectivity will vary.[12]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for NaH).
-
Stir the mixture for a short period to allow for deprotonation.
-
Add the alkyl halide dropwise and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product mixture by column chromatography to separate the N1 and N2 isomers.
Causality Behind Experimental Choices:
-
The choice of base and solvent is critical for controlling regioselectivity. Strong bases like NaH in THF tend to favor N1 alkylation, while weaker bases like K₂CO₃ in polar apathetic solvents like DMF often give mixtures.[12]
-
Anhydrous conditions are essential when using strong bases like NaH to prevent quenching of the base.
Role in Kinase Inhibition
The indazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents at the 3- and 5-positions can be modified to occupy adjacent hydrophobic pockets, thereby enhancing affinity and selectivity. The 5-methyl group of the title compound can provide a beneficial hydrophobic interaction in the binding pocket of certain kinases.
Data Presentation and Visualization
Summary of Synthetic Transformations
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-methyl-2-nitroacetophenone | Na₂Cr₂O₇, H₂SO₄, Hydrazine | 5-methyl-1H-indazole-3-carboxylic acid | Varies |
| 2 | 5-methyl-1H-indazole-3-carboxylic acid | Methanol, H₂SO₄ | This compound | Good to Excellent |
| 3a | This compound | Amine, Coupling agent | N-substituted-5-methyl-1H-indazole-3-carboxamide | Varies |
| 3b | This compound | Alkyl halide, Base | Methyl 1-alkyl-5-methyl-1H-indazole-3-carboxylate and Methyl 2-alkyl-5-methyl-1H-indazole-3-carboxylate | Varies |
Visualizing Synthetic Pathways and Derivatization
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. prepchem.com [prepchem.com]
- 8. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has solidified its status as one such "privileged scaffold".[1][2] While its occurrence in nature is rare, the synthetic versatility and unique physicochemical properties of the indazole moiety have captured the attention of drug discovery professionals, leading to a surge in its application across a multitude of therapeutic areas.[3][4] This guide provides a comprehensive technical exploration of the biological significance of the indazole nucleus, delving into its fundamental properties, key therapeutic applications, and the underlying principles that govern its success in drug design.
The Physicochemical and Structural Rationale for Indazole's Prominence
The indazole scaffold's utility in medicinal chemistry is not coincidental; it is a direct consequence of its distinct structural and electronic characteristics. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[5][6] This tautomerism, influenced by substitution patterns, significantly impacts the molecule's reactivity and its interactions with biological targets.[6]
A key feature of the indazole nucleus is its ability to act as a bioisostere for other common functionalities in drug molecules, most notably phenol and indole.[7] Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's potency, selectivity, and pharmacokinetic profile.
Indazole as a Phenol Bioisostere
The replacement of a phenol group with an indazole can offer several advantages. While retaining the crucial hydrogen bond donating capability of the phenolic hydroxyl group, the indazole nucleus is generally less susceptible to phase I and II metabolism, particularly glucuronidation, which is a common metabolic pathway for phenols.[8] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[8][9] Furthermore, the indazole ring is more lipophilic than a phenol, which can enhance membrane permeability and target engagement.[7]
Indazole as an Indole Bioisostere
Similar to indole, the indazole scaffold possesses an NH group that can serve as a hydrogen bond donor. However, the presence of an additional nitrogen atom in the pyrazole ring introduces a hydrogen bond acceptor capability, which can lead to enhanced affinity for target proteins by forming additional interactions.
A Privileged Scaffold in Kinase Inhibition
The indazole nucleus has proven to be an exceptionally successful scaffold in the design of protein kinase inhibitors, a critical class of drugs, particularly in oncology.[10][11] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases.[1] The indazole core can function as an ATP surrogate, effectively competing with ATP for binding to the kinase's active site.[1] The nitrogen atoms of the pyrazole ring can form key hydrogen bonding interactions with the hinge region of the kinase, a critical interaction for potent inhibition.
The versatility of the indazole scaffold allows for substitution at multiple positions, enabling the fine-tuning of potency and selectivity. For instance, the 7-methyl group has been shown to enhance potency and selectivity by occupying a specific hydrophobic pocket within the target kinase.[1]
A multitude of FDA-approved kinase inhibitors incorporate the indazole scaffold, underscoring its significance in this domain.
| Drug Name | Target Kinase(s) | Approved Indication(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, soft tissue sarcoma[3][5] |
| Axitinib | VEGFR | Renal cell carcinoma[2][10] |
| Niraparib | PARP | Ovarian, fallopian tube, and peritoneal cancer[5][10] |
| Entrectinib | TRK, ROS1, ALK | ROS1-positive non-small cell lung cancer, NTRK gene fusion-positive solid tumors[6] |
| Erdafitinib | FGFR | Urothelial carcinoma[10] |
Broad-Spectrum Pharmacological Activities
Beyond kinase inhibition, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for a wide array of therapeutic targets.[3][12]
Anti-inflammatory and Analgesic Properties
Indazole-based compounds have a long history in the treatment of inflammation and pain.[13] Drugs like benzydamine and bendazac are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[5][13] The mechanism of action for many of these compounds involves the modulation of inflammatory pathways. For example, some indazole derivatives have been identified as potent and selective inhibitors of RIP2 kinase, a key mediator in inflammatory signaling.[5]
Modulators of G-Protein Coupled Receptors (GPCRs)
The structural features of the indazole nucleus make it a suitable scaffold for the development of ligands targeting G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors involved in numerous physiological processes.[14] Granisetron, a selective 5-HT3 receptor antagonist, is a prominent example of an indazole-containing drug that targets a GPCR and is used to prevent chemotherapy-induced nausea and vomiting.[3][6] Furthermore, indazole derivatives have been explored as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.[14][15]
Other Therapeutic Areas
The therapeutic potential of the indazole scaffold extends to a variety of other areas, including:
-
Antimicrobial and Antifungal Activity: Indazole derivatives have shown promise as antibacterial and antifungal agents.[3][4]
-
Anti-HIV Activity: Certain indazole-containing compounds have demonstrated inhibitory activity against HIV.[4][5]
-
Neurodegenerative Diseases: The modulation of targets such as GluN2B-selective NMDA receptors by indazole derivatives highlights their potential in treating neurodegenerative disorders.[8][16]
-
Cardiovascular Diseases: Indazole derivatives have been investigated for their efficacy against various cardiovascular pathologies.[17]
Synthetic Strategies and Methodologies
The successful application of the indazole scaffold in drug discovery is underpinned by the development of robust and versatile synthetic methodologies. A variety of approaches exist for the construction of the indazole ring system, allowing for the introduction of diverse substituents.[5][18]
Representative Synthetic Workflow: The Davis-Beirut Reaction
A common and efficient method for the synthesis of 3-substituted indazoles is the Davis-Beirut reaction. This reaction involves the condensation of an o-nitrobenzaldehyde with an amine, followed by a reductive cyclization.
Caption: A generalized workflow for the synthesis of 3-substituted-2H-indazoles via the Davis-Beirut reaction.
Experimental Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Aryl C-H Amination
The following protocol is a representative example of a modern synthetic method for the preparation of 1H-indazoles from hydrazones, as described by Tang et al.[5]
Step 1: Formation of the Hydrazone
-
To a solution of the corresponding aldehyde or ketone (1.0 mmol) in ethanol (5 mL), add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
Step 2: PIFA-Mediated Cyclization
-
Dissolve the crude hydrazone (1.0 mmol) in 1,2-dichloroethane (DCE) (10 mL).
-
Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol) to the solution.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.
Structure-Activity Relationships (SAR) and Drug Design Principles
The extensive research into indazole-based compounds has led to a deep understanding of their structure-activity relationships (SAR).[19][20] The ability to systematically modify the indazole scaffold at various positions has been crucial for optimizing potency, selectivity, and pharmacokinetic properties.
For example, in the development of kinase inhibitors, SAR studies have revealed that:
-
Substitution at the N1 position can influence interactions with the solvent-exposed region of the ATP-binding pocket, impacting selectivity and physicochemical properties.
-
Modification of the C3 position is often used to introduce groups that target the hydrophobic pocket of the kinase.
-
Substituents on the benzene ring of the indazole can modulate electronic properties and provide additional interactions with the target protein.
The following diagram illustrates the key interaction points of an indazole-based kinase inhibitor within the ATP binding site.
Caption: Key interactions of an indazole-based inhibitor with a protein kinase active site.
Conclusion and Future Perspectives
The indazole nucleus has unequivocally established itself as a privileged scaffold in drug discovery, with a proven track record of producing successful therapeutic agents.[3][12] Its unique combination of physicochemical properties, synthetic tractability, and ability to engage in key biological interactions has made it a versatile tool for medicinal chemists.[1][2] The continued exploration of novel synthetic methodologies and a deeper understanding of the biological targets amenable to indazole-based modulation will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases. The future of indazole in medicinal chemistry remains bright, with ongoing efforts to develop next-generation inhibitors, allosteric modulators, and other innovative therapeutic agents built upon this remarkable heterocyclic framework.
References
-
Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing). Available at: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]
-
Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. ACS Publications. Available at: [Link]
-
Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. Available at: [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). ResearchGate. Available at: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. Available at: [Link]
-
Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. Available at: [Link]
-
Synthesis of indazole derivatives 7–26. ResearchGate. Available at: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available at: [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. Available at: [Link]
-
Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. . Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
- Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]
-
Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. ResearchGate. Available at: [Link]
-
Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
-
Indazole-based liver X receptor (LXR) modulators with maintained atherosclerotic lesion reduction activity but diminished stimulation of hepatic triglyceride synthesis. PubMed. Available at: [Link]
-
Indazole-Based Liver X Receptor (LXR) Modulators with Maintained Atherosclerotic Lesion Reduction Activity but Diminished Stimulation of Hepatic Triglyceride Synthesis. ACS Publications. Available at: [Link]
-
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocols: Methyl 5-methyl-1H-indazole-3-carboxylate
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole scaffold is a privileged bicyclic heteroaromatic structure in modern medicinal chemistry and drug development. As a bioisostere of indole, it is a core component in numerous pharmacologically active compounds. Indazole derivatives exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonism.[1] Methyl 5-methyl-1H-indazole-3-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) like Granisetron, used to manage chemotherapy-induced nausea, and Lonidamine, an anti-cancer agent.[2][3]
The chemical reactivity of the indazole ring, especially at the 3-position, is substantially different from that of indole, making direct functionalization challenging.[1][4] Therefore, robust and efficient synthetic routes that construct the indazole ring with the desired C3-carboxylate functionality are of high value to researchers in organic synthesis and drug discovery. This guide provides detailed, field-proven protocols for the synthesis of this compound, explaining the underlying chemical principles and experimental considerations.
Strategic Overview: Synthetic Pathways
Two primary and reliable retrosynthetic strategies are presented for the synthesis of the target compound. Both pathways begin from simple, commercially available starting materials.
Caption: Retrosynthetic analysis for this compound.
-
Pathway A utilizes the Sandmeyer isatin synthesis to create a key 5-methylisatin intermediate. This is followed by a base-mediated ring opening, diazotization, and intramolecular cyclization to form the indazole carboxylic acid, which is then esterified.
-
Pathway B employs the Japp-Klingemann reaction, a classical method for forming arylhydrazones from diazonium salts and β-ketoesters.[5] The resulting hydrazone is then cyclized under acidic conditions, in a manner analogous to the Fischer indole synthesis, to yield the indazole core.[6][7]
Protocol I: Synthesis via 5-Methylisatin Intermediate
This pathway is a robust, multi-step synthesis that offers high purity of the final product through well-defined intermediates.
Step 1: Synthesis of 5-Methylisatin from p-Toluidine
This procedure is a modification of the classic Sandmeyer isatin synthesis, which involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization.[8]
Reaction Scheme: p-Toluidine → Isonitrosoaceto-p-toluidide → 5-Methylisatin
Experimental Protocol:
-
Isonitrosoaceto-p-toluidide Formation:
-
In a 2 L round-bottomed flask, dissolve chloral hydrate (83.5 g, 0.50 mol) in 1.2 L of water.
-
To this solution, add crystallized sodium sulfate (1215 g).
-
In a separate beaker, prepare a solution of p-toluidine (53.5 g, 0.50 mol) in 300 mL of water containing concentrated hydrochloric acid (47.8 mL, ~0.58 mol).
-
Add the p-toluidine hydrochloride solution to the flask, followed by a solution of hydroxylamine hydrochloride (105 g, 1.51 mol) in 500 mL of water.
-
Heat the mixture to a gentle boil using a heating mantle. The reaction is typically complete when a test drop of the solution, upon cooling, deposits yellow crystals of the product. This usually takes 30-60 minutes of boiling.
-
Cool the flask to room temperature, then in an ice bath.
-
Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and air dry. The expected yield is 75–77 g (83–86%).[8]
-
-
Cyclization to 5-Methylisatin:
-
To a 2 L beaker, add concentrated sulfuric acid (400 mL, ~7.5 mol) and heat to 50°C.
-
In small portions, add the dried isonitrosoaceto-p-toluidide (80 g, 0.45 mol) to the warm sulfuric acid while stirring. Maintain the temperature between 60-70°C during the addition. An ice bath may be required for cooling if the reaction becomes too exothermic.
-
After the addition is complete, continue stirring and heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it carefully over 2 L of crushed ice.
-
Allow the mixture to stand for 30 minutes. The crude 5-methylisatin will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus, and dry. The expected yield of crude 5-methylisatin is 65–68 g (90–94%).[8] The product appears as a yellow to orange crystalline solid.[9]
-
Step 2: Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid
This transformation proceeds via ring-opening of the isatin, followed by diazotization of the resulting aminobenzoic acid derivative and reductive cyclization. This approach is well-documented for the synthesis of the parent indazole-3-carboxylic acid.[10]
Caption: Key steps from 5-Methylisatin to the indazole acid.
Experimental Protocol:
-
Ring Opening:
-
Suspend 5-methylisatin (16.1 g, 0.1 mol) in 100 mL of 10% aqueous sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (15 mL) while maintaining the temperature below 40°C.
-
Stir the resulting solution at room temperature for 1 hour. This forms the sodium salt of 2-amino-5-methylphenylglyoxylic acid.
-
-
Diazotization and Cyclization:
-
Cool the solution from the previous step to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water.
-
This mixture is then added slowly to a vigorously stirred solution of concentrated hydrochloric acid (30 mL) and ice (100 g), ensuring the temperature does not exceed 5°C. This forms the diazonium salt.
-
To the cold diazonium salt solution, slowly add a freshly prepared solution of sodium sulfite (27.7 g, 0.22 mol) in 100 mL of water.
-
Allow the mixture to warm to room temperature and then heat to 60-70°C for 1 hour. Nitrogen gas will evolve.
-
Cool the solution and acidify to pH 2-3 with concentrated HCl. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water can be performed for further purification.
-
Step 3: Esterification to this compound
This is a standard Fischer esterification. An acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by methanol.
Experimental Protocol:
-
Suspend 5-methyl-1H-indazole-3-carboxylic acid (17.6 g, 0.1 mol) in methanol (200 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) or methanesulfonic acid (3 mL).[11][12]
-
Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume to approximately 50 mL by rotary evaporation.
-
Carefully pour the concentrated mixture into 300 mL of ice-water and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes.
Protocol II: Synthesis via Japp-Klingemann Reaction
This pathway provides an alternative convergent synthesis, where the key arylhydrazone intermediate is formed in a single step from readily available precursors.
Step 1: Diazotization of p-Toluidine
The formation of a diazonium salt from a primary aromatic amine is a fundamental transformation in organic synthesis.[13] Strict temperature control (0-5 °C) is critical, as diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[13]
Experimental Protocol:
-
In a 250 mL beaker, add p-toluidine (10.7 g, 0.1 mol) to a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Stir until a fine slurry of the hydrochloride salt is formed.
-
Cool the slurry to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (7.0 g, 0.102 mol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold p-toluidine slurry with vigorous stirring, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir for an additional 15 minutes. The formation of a clear solution indicates the successful generation of the p-methylbenzenediazonium chloride salt. Use this solution immediately in the next step.
Step 2: Japp-Klingemann Reaction to form Hydrazone
The Japp-Klingemann reaction involves the coupling of the diazonium salt with an enolizable β-ketoester, followed by cleavage of an acyl group to yield a stable arylhydrazone.[5][14]
Caption: Simplified mechanism of the Japp-Klingemann reaction.
Experimental Protocol:
-
In a 1 L flask, dissolve diethyl 2-oxomalonate (17.4 g, 0.1 mol) in 200 mL of ethanol.
-
Add a solution of sodium acetate (25 g) in 100 mL of water to the flask and cool the mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the β-ketoester solution with constant stirring.
-
A yellow-orange precipitate of the hydrazone should form. Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Collect the solid product by vacuum filtration, wash with plenty of water, and then with a small amount of cold ethanol.
-
Dry the hydrazone intermediate in a vacuum oven.
Step 3: Fischer-Type Cyclization and Esterification
The arylhydrazone undergoes an acid-catalyzed intramolecular cyclization, similar to the Fischer indole synthesis, to form the indazole ring system.[6][7][15] Using methanol as a solvent can facilitate direct transesterification to the desired methyl ester.
Experimental Protocol:
-
To the dried hydrazone from the previous step, add 250 mL of methanol.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) (20 g) or concentrated sulfuric acid (10 mL), cautiously.
-
Heat the mixture to reflux for 4-6 hours. The reaction involves the elimination of ammonia (or an amine derivative) and aromatization to the stable indazole ring.
-
Monitor the reaction by TLC. Once complete, cool the mixture and pour it into 500 mL of ice water.
-
Neutralize the solution with aqueous sodium hydroxide or sodium bicarbonate.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethyl acetate/hexanes to obtain the pure product.
Product Characterization & Data Summary
Proper characterization of the final product and key intermediates is essential for verifying the success of the synthesis.
| Compound | Formula | Mol. Weight | Appearance | Expected Yield (%) | Melting Point (°C) |
| 5-Methylisatin | C₉H₇NO₂ | 161.16 | Yellow-orange solid[9] | >80 (from toluidine) | 179-183[8] |
| 5-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | Off-white solid | >70 (from isatin) | >250 (decomposes) |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | White to off-white solid | >80 (from acid) | 145-146.5 [3] |
Expected Analytical Data for this compound:
-
¹H NMR (500 MHz, CDCl₃): δ ~12.8 (s, 1H, NH), 7.96 (s, 1H), 7.68 (d, 1H), 7.27 (d, 1H), 4.08 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃). Note: NMR shifts are approximate and based on similar structures; actual values should be confirmed experimentally.[3]
-
¹³C NMR (125 MHz, CDCl₃): δ ~163.5, 140.3, 135.7, 133.0, 129.5, 122.9, 120.7, 111.3, 52.2 (OCH₃), 21.7 (Ar-CH₃). Note: As above.[3]
-
HRMS (ESI): Calculated for C₁₀H₁₁N₂O₂⁺ [M+H]⁺, found value should be within ±5 ppm.
References
-
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 5-methylisatin. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Isatin. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
The Fischer Indole Synthesis. | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (n.d.). MDPI. Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
-
Japp-Klingemann Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
The Versatility of 2-Amino-5-Methylbenzoic Acid in Custom Organic Synthesis. (n.d.). Retrieved from [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
(PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (n.d.). ResearchGate. Retrieved from [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals. Retrieved from [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scirp.org. Retrieved from [Link]
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]
- 10. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
detailed experimental procedure for indazole-3-carboxylic acid synthesis
An In-Depth Guide to the Synthesis of Indazole-3-Carboxylic Acid: Protocols, Mechanisms, and Best Practices
Indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including anti-inflammatory agents, anti-cancer drugs, and nicotinic α-7 receptor agonists for treating neurological disorders.[1][2][3] Its versatile scaffold allows for diverse functionalization, making it a valuable precursor for novel therapeutic agents.
This comprehensive guide provides detailed experimental procedures for the synthesis of indazole-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will explore multiple synthetic routes, delving into the mechanistic rationale behind each step to provide a deeper understanding of the chemical transformations. The protocols are presented with clarity and precision to ensure reproducibility and success in the laboratory.
PART 1: Synthetic Strategies and Mechanistic Overview
The synthesis of the indazole ring system can be approached through several pathways. The choice of method often depends on the availability of starting materials, scalability requirements, and safety considerations. This guide will focus on three robust and well-documented methods:
-
The Classical Approach: Synthesis from Isatin. This traditional method involves a multi-step sequence starting from readily available isatin. It proceeds through a ring-opening, diazotization, reduction, and final cyclization. While effective, this route involves the generation of a diazonium salt, which requires careful handling.[1][4]
-
A Scalable, Diazonium-Free Route: Synthesis from Phenylhydrazine. Addressing the safety concerns of the classical method, this pathway offers a safer and more scalable alternative. It begins with the condensation of phenylhydrazine and benzaldehyde, followed by a series of transformations to construct the indazole ring.[1]
-
Modern Synthetic Approach: Directed ortho-Metalation (DoM). This strategy utilizes a protecting group to direct lithiation to the C3 position of the indazole core, followed by carboxylation with carbon dioxide. It is an efficient method for direct functionalization.[5]
PART 2: Detailed Experimental Protocols
Protocol 1: Synthesis of Indazole-3-Carboxylic Acid from Isatin
This method, adapted from established procedures, involves four key transformations.[1] The initial hydrolysis of isatin opens the five-membered ring. The resulting amino acid is then converted to a diazonium salt, which is subsequently reduced to a hydrazine intermediate. Finally, acid-catalyzed cyclization furnishes the desired product.
Caption: Workflow for the synthesis of indazole-3-carboxylic acid from isatin.
-
Step 1: Hydrolysis of Isatin
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture with stirring until the isatin has completely dissolved and the solution color changes, indicating the formation of the sodium salt of 2-aminophenylglyoxylic acid.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
-
Step 2: Diazotization
-
While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid to the reaction mixture until it is strongly acidic.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cold, acidic mixture. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C. The formation of the diazonium salt intermediate is typically observed.
-
-
Step 3: Reduction to Aryl Hydrazine
-
In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Cool the reducing solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. A precipitate of the aryl hydrazine intermediate should form.
-
Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Step 4: Cyclization and Isolation
-
Heat the reaction mixture containing the aryl hydrazine under reflux for 1-2 hours to induce cyclization.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
To purify, the crude product can be recrystallized. A patent suggests dissolving the crude solid in N,N-dimethylacetamide (DMA), followed by the addition of dichloromethane to induce precipitation, yielding pure indazole-3-carboxylic acid.[1]
-
Dry the purified solid under vacuum at an elevated temperature (e.g., 90 °C) to obtain the final product.[1]
-
Protocol 2: Diazonium-Free Synthesis from Phenylhydrazine and Benzaldehyde
This scalable and safer route avoids the isolation of potentially hazardous diazonium intermediates.[1] The synthesis begins with the formation of a stable benzaldehyde phenylhydrazone.
Caption: Diazonium-free synthesis route to indazole-3-carboxylic acid.
-
Step 1: Synthesis of Benzaldehyde Phenylhydrazone
-
To a suitable reaction vessel, charge phenylhydrazine (1.0 eq) and a solvent such as isopropyl alcohol (IPA).
-
Slowly add benzaldehyde (1.0 eq) to the mixture while maintaining the temperature between 25-30 °C.
-
Stir the mixture at this temperature for at least 2 hours, then cool to 20 °C.
-
Filter the resulting solid, wash the cake with cold IPA, and dry under vacuum at 70 °C to yield benzaldehyde phenylhydrazone.[1] A yield of 97% has been reported for this step.[1]
-
-
Step 2 & 3: Subsequent Transformation and Cyclization
-
Note: The patent describes a multi-step sequence following the hydrazone formation, leading to an intermediate which is then hydrolyzed. The exact reagents and conditions for these intermediate steps are part of the proprietary information within the patent but involve further chemical transformations before the final cyclization.
-
The general principle involves the elaboration of the hydrazone, followed by a cyclization reaction.
-
The final step involves heating the advanced intermediate with an acid (e.g., sulfuric acid), followed by dilution with water and heating to reflux to afford the final indazole-3-carboxylic acid product.[1]
-
-
Step 4: Purification
-
The product can be isolated by filtration after cooling.
-
The patent notes that different polymorphs of indazole-3-carboxylic acid can be isolated depending on the crystallization solvent (e.g., Form A from DMF/water and Form B from dichloromethane).[1]
-
Protocol 3: Synthesis via Directed ortho-Metalation (DoM)
This modern approach offers a direct route to C3-functionalized indazoles. The N1 position of indazole is first protected, in this case with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This directs deprotonation by a strong base (n-BuLi) to the C3 position, creating a nucleophilic center that can react with an electrophile like CO₂.
Caption: Synthesis of indazole-3-carboxylic acid via directed ortho-metalation.
-
Step 1: N-Protection of Indazole
-
This step assumes the synthesis of the SEM-protected indazole starting material, which is a standard procedure.
-
-
Step 2: Lithiation and Carboxylation
-
Dissolve the SEM-protected indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -70 °C. A bright yellow solution indicates the formation of the lithiated species.[5]
-
Stir the solution at -70 °C for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice (solid CO₂) in excess.
-
Allow the reaction mixture to warm slowly to room temperature.
-
-
Step 3: Deprotection
-
The crude reaction mixture containing the protected carboxylic acid is then subjected to deprotection.
-
Add tetrabutylammonium fluoride (TBAF, typically 1 M in THF) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 4 hours.[5] Monitor the reaction by TLC.
-
-
Step 4: Work-up and Isolation
-
After completion, evaporate the THF under reduced pressure.
-
Basify the residue with an aqueous solution of 10% sodium bicarbonate (NaHCO₃) and wash with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with a citric acid solution to precipitate the product.
-
Collect the solid by filtration and dry in an oven at 35 °C to afford the final product. A yield of 98% for the final two steps has been reported.[5]
-
PART 3: Data Summary and Safety
Quantitative Data Summary
| Synthesis Route | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| From Isatin | Isatin | NaOH, NaNO₂, SnCl₂, HCl | 76% | [1] |
| Diazonium-Free | Phenylhydrazine, Benzaldehyde | IPA, H₂SO₄ | High (Step 1: 97%) | [1] |
| Directed ortho-Metalation | 1-(SEM)-indazole | n-BuLi, CO₂, TBAF | 98% (last 2 steps) | [5] |
Safety and Handling
The synthesis of indazole-3-carboxylic acid and its intermediates requires adherence to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust, vapors, or aerosols.[6][8]
-
Reagent Handling:
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. Handle with care.
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. Handle with appropriate care.
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[6]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
References
-
PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Cole-Parmer. 5-Bromo-1H-indazole-3-carboxylic acid Material Safety Data Sheet. Available at: [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available at: [Link]
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Strategic Derivatization of Methyl 5-methyl-1H-indazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2] This application note provides a detailed guide for the strategic derivatization of a key intermediate, Methyl 5-methyl-1H-indazole-3-carboxylate, to generate a diverse chemical library for Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for modification at two primary vectors: the C3-carboxylate and the N1/N2 positions of the indazole ring. The causality behind experimental choices, including reagents and reaction conditions to control regioselectivity, is thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently explore the chemical space around this valuable scaffold.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing compounds are integral to modern drug discovery, with approved drugs spanning oncology (e.g., Pazopanib, Axitinib), anti-emesis (e.g., Granisetron), and anti-inflammatory applications (e.g., Benzydamine).[1][3] The indazole nucleus is considered a bioisostere of indole and phenol, offering unique properties such as an additional hydrogen bond acceptor (the N2 nitrogen) compared to indole, which can enhance target protein affinity. Its rigid bicyclic structure provides a well-defined orientation for substituents, making it an ideal starting point for generating focused compound libraries for SAR exploration.
This compound is a versatile starting material, offering three primary points for chemical modification:
-
C3-Ester: Amenable to hydrolysis followed by amide bond formation, introducing a wide array of functional groups.
-
N1-Position: The pyrrolic nitrogen can be alkylated or arylated to probe interactions in specific binding pockets.
-
N2-Position: The pyridinic nitrogen offers an alternative site for substitution, the regioselectivity of which is highly dependent on reaction conditions.[4][5]
This guide will focus on the two most common and impactful derivatization pathways: amide coupling at the C3 position and N-alkylation.
Strategic Derivatization Workflow for SAR Studies
A systematic approach to derivatization is crucial for generating meaningful SAR data. The workflow outlined below allows for the exploration of chemical space around the 5-methyl-indazole core by independently modifying the C3 and N1/N2 positions.
Figure 1: General workflow for the derivatization of this compound.
Experimental Protocols
Pathway A: C3-Amide Library Synthesis
Modification of the C3-carboxylate into an amide is a cornerstone of SAR studies for indazoles.[6][7] The amide bond introduces a hydrogen bond donor and acceptor, and the R-group can be varied to probe for steric and electronic effects.
This initial step converts the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for amide coupling.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5-methyl-1H-indazole-3-carboxylic acid as a solid. The product is often used in the next step without further purification.
-
This protocol describes a standard and reliable method for forming the amide bond between the indazole carboxylic acid and a diverse range of primary or secondary amines.[7][8]
-
Materials:
-
5-methyl-1H-indazole-3-carboxylic acid (from Protocol 3.1.1)
-
Desired amine (primary or secondary, 1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC (1.2 eq), and TEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor reaction completion by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers sequentially with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-methyl-1H-indazole-3-carboxamide.[7]
-
Pathway B: N-Alkylation of the Indazole Core
N-alkylation presents a regioselectivity challenge due to the two available nitrogen atoms. The choice of base and solvent system is critical to direct the alkylation to the desired N1 or N2 position.[4][9]
Strong, non-coordinating bases in aprotic solvents typically favor N1-alkylation. This is attributed to the formation of a sodium-chelated intermediate involving the C3-carboxylate, which sterically blocks the N2 position.[4][10]
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., R-Br or R-I, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add NaH (1.2 eq) to a flame-dried flask containing anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC/LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the N1-alkylated product.
-
The Mitsunobu reaction provides a reliable method for achieving N2-alkylation, particularly with primary and secondary alcohols.[5]
-
Materials:
-
This compound
-
Desired alcohol (R-OH, 2.3 eq)
-
Triphenylphosphine (PPh₃, 2.0 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), PPh₃ (2.0 eq), and the alcohol (2.3 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (2.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Stir the mixture at 0 °C for 10-20 minutes, then warm to 50 °C and stir for 2-4 hours. Monitor for completion by LC-MS.[5]
-
After completion, remove the solvent under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
-
Product Characterization and Data Interpretation
Rigorous characterization is essential to confirm the structure and purity of each new derivative.
Figure 2: Workflow for purification and characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and assessing the purity of the final compounds.[11][12] The molecular weight confirmation from the mass spectrum is a critical first check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.[13][14] For N-alkylation products, key diagnostic signals include:
-
N1-alkylation: The N-CH₂ protons typically appear around 4.5 ppm in DMSO-d₆.[15]
-
N2-alkylation: The N-CH₂ protons are generally shifted slightly downfield compared to their N1-counterparts.
-
The disappearance of the broad N-H proton signal (typically >13 ppm in DMSO-d₆ for the starting material) is indicative of successful alkylation.[14]
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the confirmation of the elemental composition of the newly synthesized molecule.[12]
Table 1: Representative Derivatization Data
| Entry | Starting Material | Pathway | Reagent(s) | Product Structure | Yield (%) | Purity (LC-MS) |
| 1 | 5-methyl-1H-indazole-3-carboxylic acid | A | Benzylamine, EDC, HOBt | N-benzyl-5-methyl-1H-indazole-3-carboxamide | 85 | >98% |
| 2 | 5-methyl-1H-indazole-3-carboxylic acid | A | Morpholine, EDC, HOBt | (5-methyl-1H-indazol-3-yl)(morpholino)methanone | 78 | >99% |
| 3 | This compound | B | NaH, n-Butyl bromide | Methyl 1-butyl-5-methyl-1H-indazole-3-carboxylate | 92 (N1) | >99% |
| 4 | This compound | B | PPh₃, DEAD, Ethanol | Methyl 2-ethyl-5-methyl-2H-indazole-3-carboxylate | 90 (N2) | >98% |
Conclusion
This compound serves as an excellent platform for building diverse chemical libraries for SAR studies. By following the detailed protocols for C3-amide formation and regioselective N-alkylation, researchers can systematically probe the chemical space around this privileged scaffold. The causality-driven approach to selecting reaction conditions, particularly for controlling N1/N2 selectivity, is critical for synthetic efficiency. Rigorous purification and characterization are paramount to ensure the integrity of the data generated in subsequent biological screening, ultimately accelerating the drug discovery process.[16][17]
References
-
Breslin, H. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(1), 441-458. [Link]
-
Kankala, S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 853-858. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1846-1881. [Link]
-
Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649. [Link]
-
Ko, E. J., & Le, T. T. (2019). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1883, 131-137. [Link]
-
Wang, D., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 27(30), 5035-5064. [Link]
-
Dugo, P., et al. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147-154. [Link]
-
RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Indazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem. Retrieved from [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Liu, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
-
Claramunt, R. M., et al. (2017). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 82(15), 7934-7945. [Link]
-
Kumar, V., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-1. [Link]
-
ResearchGate. (n.d.). Structure of our indazole derivatives. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. Retrieved from [Link]
-
Sharma, A., et al. (2017). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hacettepe University Journal of the Faculty of Pharmacy, 37(1), 13-22. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Retrieved from [Link]
-
Naik, P. J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Retrieved from [Link]
-
Shaikh, I. A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14213-14231. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]
-
Zhang, Z., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1993-2003. [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Organic & Biomolecular Chemistry, 19(32), 7078-7087. [Link]
-
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]
-
Analytical Chemistry. (2023). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. ACS Publications. Retrieved from [Link]
-
Mardal, M., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Retrieved from [Link]
-
Chen, Y.-L., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(49), 29337-29352. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Indazole Scaffold: Application Notes and Protocols for Methyl 5-methyl-1H-indazole-3-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for investigating the potential of Methyl 5-methyl-1H-indazole-3-carboxylate as a novel therapeutic agent in oncology. While this specific molecule is a novel chemical entity with limited direct published data, its core indazole structure is a well-established pharmacophore in numerous FDA-approved anti-cancer drugs. This guide is structured to provide the scientific rationale, key hypotheses for its mechanism of action, and detailed protocols for its synthesis and biological evaluation.
Scientific Rationale and Mechanistic Hypothesis
The indazole ring system is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets, particularly protein kinases.[1] Many indazole derivatives function as potent kinase inhibitors, targeting enzymes that are critical for cancer cell proliferation, survival, and metastasis.[2] Marketed drugs such as Axitinib and Pazopanib, which are multi-kinase inhibitors, feature the indazole core.[3]
Our central hypothesis is that this compound serves as a valuable synthetic intermediate and a potential direct inhibitor of key oncogenic kinases. Based on extensive research into its close structural analogs, a primary putative target is the p21-activated kinase 1 (PAK1) .[4][5] PAK1 is a serine/threonine kinase that acts as a crucial downstream effector of the Rho GTPases, Rac1 and Cdc42.[6] Its aberrant activation is a hallmark of numerous cancers, where it drives oncogenic signaling, cytoskeletal rearrangements, and cell motility.[4][6]
Therefore, the experimental framework detailed below is designed to rigorously test the hypothesis that this compound, or its derivatives, can inhibit PAK1 activity and consequently suppress cancer cell proliferation and migration.
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward esterification of the corresponding carboxylic acid, a common and well-documented reaction.[7][8]
Protocol 1: Synthesis via Fischer Esterification
This protocol outlines the synthesis of this compound from 5-methyl-1H-indazole-3-carboxylic acid.
Materials:
-
5-methyl-1H-indazole-3-carboxylic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Magnesium Sulfate (Anhydrous)
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 5-methyl-1H-indazole-3-carboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol using a rotary evaporator.
-
Carefully neutralize the remaining mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
In Vitro Evaluation in Cancer Cell Lines
The following protocols are designed to assess the anti-cancer properties of this compound in relevant cancer cell lines.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known PAK1 inhibitor).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay
This assay is a straightforward method to evaluate the effect of a compound on cell migration.[10]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells into 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh, low-serum medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
In Vitro Kinase Inhibition Assay
To directly test our mechanistic hypothesis, an in vitro kinase assay is essential.
Protocol 4: PAK1 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on PAK1 kinase activity. A common method is the ADP-Glo™ Kinase Assay.[9][11]
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the recombinant PAK1 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PAKtide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PAK1 activity for each compound concentration and determine the IC50 value.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| Cell Viability (MTT) | MDA-MB-231 | 5.2 |
| Cell Viability (MTT) | A549 | 8.7 |
| Kinase Inhibition | PAK1 | 0.8 |
Visualizations
Caption: Hypothesized PAK1 signaling pathway and the inhibitory action of the compound.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Wound healing assay - Wikipedia [en.wikipedia.org]
- 11. promega.com [promega.com]
Application Notes and Protocols: The Use of Indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This document provides a comprehensive guide for researchers exploring the use of indazole-containing compounds, using the principles applicable to molecules like Methyl 5-methyl-1H-indazole-3-carboxylate, by drawing detailed examples from the well-characterized, FDA-approved kinase inhibitor, Axitinib. We will delve into the mechanistic rationale behind their use, provide detailed protocols for their evaluation, and offer insights into data interpretation.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.
The indazole ring system is a bicyclic aromatic heterocycle that has proven to be a highly versatile scaffold for the design of kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases. Several FDA-approved anticancer drugs, including Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1][2] These molecules typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways essential for tumor growth and survival.
While specific data on this compound as a kinase inhibitor is not extensively available in public literature, its structural similarity to known indazole-based inhibitors suggests its potential in this area. This guide will use Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and other kinases, as a prime exemplar to illustrate the principles and methodologies applicable to the study of novel indazole derivatives.
Mechanism of Action: Targeting Kinase Signaling Pathways
Indazole-based kinase inhibitors, such as Axitinib, typically exert their effects by binding to the hinge region of the kinase domain, a critical interaction for ATP binding. The indazole core can form hydrogen bonds with the backbone of the hinge region, providing a stable anchor for the inhibitor. Substitutions on the indazole ring can then be tailored to interact with specific residues in the active site, conferring potency and selectivity.
Axitinib, for instance, is a potent inhibitor of VEGFR-1, -2, and -3, as well as other kinases like platelet-derived growth factor receptor (PDGFR) and c-KIT. By inhibiting these receptor tyrosine kinases, Axitinib blocks downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Below is a generalized signaling pathway that can be inhibited by an indazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK).
Caption: Generalized RTK signaling pathway inhibited by an indazole derivative.
Experimental Protocols
The following protocols provide a framework for evaluating the potential of a novel indazole compound as a kinase inhibitor.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[3]
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody that recognizes a generic tag on the kinase and a fluorescent "tracer" that binds to the ATP pocket are used. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. A compound that displaces the tracer from the ATP pocket will disrupt FRET, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute these stock solutions into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase and Antibody Addition: Prepare a mixture of the kinase and the Eu-anti-tag antibody in kinase buffer and add it to all wells.
-
Tracer Addition: Add the kinase tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor fluorophore and one for the acceptor).
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.[4][5][6] One common approach is to measure the phosphorylation of a downstream substrate of the target kinase.
Principle: If a kinase is active, it will phosphorylate its downstream substrates. A kinase inhibitor will block this phosphorylation. The level of substrate phosphorylation can be quantified using methods like Western blotting or ELISA with phospho-specific antibodies.
Materials:
-
Cancer cell line known to have active signaling through the target kinase pathway (e.g., HUVEC cells for VEGFR signaling).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Lysis buffer.
-
Phospho-specific antibody for a downstream substrate (e.g., phospho-ERK).
-
Total protein antibody for the downstream substrate (e.g., total ERK).
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent or fluorescent imaging system.
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. The next day, treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and then incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Caption: Workflow for a cell-based kinase inhibition assay.
Data Presentation and Interpretation
Quantitative data from kinase inhibition assays should be presented clearly to allow for easy comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical Indazole Compound
| Kinase Target | IC50 (nM) |
| VEGFR2 | 15 |
| PDGFRβ | 50 |
| c-KIT | 80 |
| EGFR | >10,000 |
| SRC | >10,000 |
Interpretation: The data in Table 1 suggests that the hypothetical indazole compound is a potent and selective inhibitor of VEGFR2, PDGFRβ, and c-KIT, with significantly less activity against EGFR and SRC. This selectivity profile is crucial for minimizing off-target effects in a therapeutic setting.
Conclusion
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors. While this compound itself requires further investigation, the principles and protocols outlined in this guide, exemplified by the well-established inhibitor Axitinib, provide a robust framework for its evaluation. By employing a combination of in vitro and cell-based assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel indazole derivatives, paving the way for the development of next-generation targeted therapies.
References
-
Profacgen. Cell-based Kinase Assays. Available from: [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. National Library of Medicine. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. Available from: [Link]
-
PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. Available from: [Link]
-
Semantic Scholar. Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Available from: [Link]
-
University of California, San Francisco. Chapter 2: Structure-Based Design of Covalent RSK and MSK Inhibitors. Available from: [Link]
-
PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. Available from: [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]
-
ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
-
ChemBK. Methyl 1H-indazole-3-carb.... Available from: [Link]
-
PMC. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 2. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Methyl 5-methyl-1H-indazole-3-carboxylate in Agrochemical Synthesis
Abstract: The indazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1] This document provides a detailed guide for researchers on the synthesis and application of Methyl 5-methyl-1H-indazole-3-carboxylate, a key intermediate for developing novel agrochemicals. We present validated, step-by-step protocols for its synthesis and subsequent functionalization into a model indazole-3-carboxamide, a class of compounds with demonstrated pesticidal activity.[2]
Introduction: The Indazole Scaffold in Modern Agribusiness
Nitrogen-containing heterocyclic compounds are foundational to the discovery of new active ingredients for crop protection.[1] Among these, the indazole ring system is of significant interest due to its versatile biological activity, including fungicidal, herbicidal, and insecticidal properties. The functionalization of the indazole core allows for fine-tuning of a compound's physicochemical properties and biological target specificity.
This compound (CAS 51941-85-6) is a particularly valuable building block.[3] Its structure offers three primary points for chemical modification:
-
The Carboxylate Group (C3-Position): The methyl ester is an ideal handle for transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of stable carboxamides. This amide linkage is a cornerstone of many modern pesticides.[2][4]
-
The Indazole Nitrogen (N1-Position): The N-H group can be selectively alkylated or arylated, allowing for the introduction of substituents that can modulate the molecule's steric and electronic profile, influencing its binding affinity to target proteins.[5]
-
The Benzene Ring: The 5-methyl group provides a specific substitution pattern, and other positions on the ring can be functionalized if required, although this is a less common initial strategy compared to modifying the C3 and N1 positions.
This guide will focus on the most direct and impactful synthetic routes starting from this key intermediate.
Physicochemical & Safety Data
Proper handling and characterization are paramount. The properties of the primary precursor and the target intermediate are summarized below.
Table 1: Physicochemical Properties
| Property | 5-Methyl-1H-indazole-3-carboxylic acid | This compound |
| CAS Number | 1201-24-7[6][7][8] | 51941-85-6[3] |
| Molecular Formula | C₉H₈N₂O₂[6][7] | C₁₀H₁₀N₂O₂[3] |
| Molecular Weight | 176.17 g/mol [6][7] | 190.20 g/mol [3] |
| Appearance | Solid[6] | Solid |
| Melting Point | 285-290 °C[6] | Not specified (analog mp: 78-79 °C)[9] |
| Purity | Typically ≥95%[7] | Typically ≥95%[3] |
Safety Profile (for 5-Methyl-1H-indazole-3-carboxylic acid):
-
GHS Pictogram: GHS07 (Harmful)[6]
-
Signal Word: Warning[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[6]
Scientist's Note: Always consult the specific Safety Data Sheet (SDS) for any chemical before use. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Synthetic Workflow Overview
The overall strategy involves the preparation of the target methyl ester and its subsequent conversion to a model agrochemical, an N-aryl carboxamide. This pathway highlights the intermediate's role as a versatile scaffold.
Diagram 1: High-level synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol employs a classic Fischer esterification, adapted from a procedure for the unsubstituted analog.[10] The reaction uses a strong acid catalyst to promote the condensation of the carboxylic acid with methanol.
Materials & Reagents:
-
5-Methyl-1H-indazole-3-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 20 mL per gram of acid)
-
Methanesulfonic acid (MsOH) or concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Methyl-1H-indazole-3-carboxylic acid (e.g., 5.00 g, 28.4 mmol).
-
Add anhydrous methanol (100 mL). Stir to create a suspension.
-
Carefully add methanesulfonic acid (approx. 0.18 mL, 2.8 mmol) or concentrated sulfuric acid dropwise to the stirred mixture.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately one-third of its original volume.
-
Pour the concentrated mixture into a beaker containing an excess of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Stir until effervescence ceases.
-
Add water to the mixture (approx. 200 mL). A solid precipitate of the product should form.
-
Collect the solid by vacuum filtration, washing with cold water.
-
For purification, dissolve the crude solid in dichloromethane (200 mL). Separate the organic layer from any residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[10] Expected yield is typically in the 60-75% range.
Rationale: The use of a strong acid catalyst like MsOH or H₂SO₄ is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The reaction is driven to completion by using a large excess of methanol as the solvent.
Protocol 2: Saponification to 5-methyl-1H-indazole-3-carboxylic acid
This protocol details the hydrolysis of the methyl ester back to the parent carboxylic acid, a necessary step for subsequent amide coupling reactions.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.5 - 2.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (e.g., 4.0 g, 21.0 mmol) in methanol (80 mL) in a round-bottom flask.
-
Add a solution of NaOH (e.g., 1.26 g, 31.5 mmol) in water (20 mL).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting ester.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Slowly acidify the solution by adding 1M HCl dropwise while stirring. The carboxylic acid will precipitate out of the solution as a solid.
-
Continue adding HCl until the pH of the solution is ~2-3.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Rationale: Saponification is a base-mediated hydrolysis. The hydroxide ion attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. The final acidification step is required to protonate the carboxylate salt to yield the neutral carboxylic acid.
Protocol 3: Amide Coupling for Synthesis of a Model Agrochemical
This protocol describes the synthesis of a representative N-aryl carboxamide, a common motif in modern insecticides.[11] It utilizes a standard peptide coupling agent system.[1]
Diagram 2: Amide coupling reaction scheme.
Materials & Reagents:
-
5-Methyl-1H-indazole-3-carboxylic acid (1.0 eq)
-
2,6-Diethylaniline (1.0 eq)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃, 1M HCl, and brine solutions
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Methyl-1H-indazole-3-carboxylic acid (e.g., 1.0 g, 5.68 mmol) in anhydrous DMF (20 mL).
-
Add HOBt (0.92 g, 6.81 mmol) and EDC·HCl (1.31 g, 6.81 mmol) to the solution. Stir for 15 minutes at room temperature. An active ester intermediate is formed during this step.
-
Add triethylamine (2.37 mL, 17.0 mmol) followed by 2,6-diethylaniline (0.94 mL, 5.68 mmol).[1]
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final N-aryl carboxamide.[1]
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an active ester that is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the amine to form the desired amide bond. TEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during the reaction.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex molecules in the agrochemical sector. The protocols provided herein offer robust and reproducible methods for its synthesis and subsequent conversion into indazole-3-carboxamides. By leveraging the reactivity of the ester and the indazole core, researchers can efficiently generate novel compound libraries for screening and development, accelerating the discovery of next-generation crop protection agents.
References
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
- Google Patents. Indazole derivative and a pesticide composition containing the same (WO2012081916A2).
-
PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives (PDF). Available at: [Link]
- Google Patents. Insecticide mixture containing indazole (KR20210032418A).
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
-
Pharmaffiliates. 5-Methyl-1h-indazole-3-carboxylic acid ethyl ester product page. Available at: [Link]
-
ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Available at: [Link]
-
Cao, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2459. Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available at: [Link]
-
ChemUniverse. This compound product page. Available at: [Link]
-
PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available at: [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid (US20040248960A1).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 [sigmaaldrich.com]
- 7. 5-Methyl-1H-indazole-3-carboxylic acid – Biotuva Life Sciences [biotuva.com]
- 8. 1201-24-7|5-Methyl-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. KR20210032418A - Insecticide mixture containing indazole - Google Patents [patents.google.com]
Application Note: Mastering Amide Coupling Protocols for Indazole-3-Carboxylic Acids
Abstract: Indazole-3-carboxamides are a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The construction of the amide bond linking the indazole core to various amine fragments is a critical step in the synthesis of these molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and efficient protocols for the amide coupling of indazole-3-carboxylic acids. We delve into the mechanistic underpinnings of common coupling reagents, offer detailed step-by-step protocols, and provide a troubleshooting guide to overcome common synthetic challenges.
The Strategic Importance of Indazole-3-Carboxamides
The indazole ring system is a bioisostere of indole and benzimidazole, capable of engaging in crucial hydrogen bonding interactions with biological targets.[4] This has led to the development of potent modulators of various enzymes and receptors. Specifically, N-substituted indazole-3-carboxamides are key pharmacophores in compounds targeting the nicotinic α-7 receptor for neurological disorders and as novel antiviral agents.[1][3] The efficient and reliable formation of the C3-amide bond is therefore a paramount challenge in the synthesis of these high-value compounds.
Foundational Principles of Amide Bond Formation
The direct condensation of a carboxylic acid with an amine to form an amide is generally inefficient.[5][6] The acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a non-reactive ammonium carboxylate salt, hindering the desired nucleophilic acyl substitution.[5] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. This is achieved by converting the hydroxyl group into a better leaving group, a task accomplished by a diverse array of coupling reagents.
Core Protocols and Mechanistic Insights
The choice of coupling reagent is critical and depends on the substrate's electronic and steric properties, potential for racemization, and the desired scale of the reaction.[5][7] We will focus on two of the most prevalent and effective classes of reagents used for indazole-3-carboxylic acid couplings: Carbodiimides and Uronium/Aminium salts.
The Carbodiimide Approach: EDC/HOBt System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[8]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[9] To mitigate this side reaction and reduce potential racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is crucial. HOBt intercepts the O-acylisourea to form a more stable active ester, which then efficiently and cleanly reacts with the amine to yield the desired amide.[9]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: EDC/HOBt Coupling of Indazole-3-carboxylic Acid [9][10]
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Solvent & Base: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF). Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.), to the mixture.
-
Stirring: Stir the resulting solution at room temperature for 15 minutes to ensure homogeneity and salt formation.
-
Activation: Add EDC·HCl (1.2 eq.) to the reaction mixture in portions. A slight exotherm may be observed.
-
Reaction: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[9]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
The Uronium/Aminium Salt Approach: HATU System
Uronium and aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents, known for their high efficiency, fast reaction times, and low rates of racemization.[5][8] They are particularly effective for coupling sterically hindered substrates or electron-deficient amines.[5][7]
Mechanism of Action: In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the indazole-3-carboxylic acid to form a highly activated OAt-ester. This species is extremely reactive towards nucleophilic attack by the amine, rapidly forming the stable amide bond. The reaction is generally faster and cleaner than many carbodiimide-based methods.[6]
Caption: Mechanism of HATU mediated amide coupling.
Experimental Protocol: HATU Coupling of Indazole-3-carboxylic Acid [5][6]
-
Setup: In a flask under an inert atmosphere, dissolve the Indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq.) followed by DIPEA (2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous as the activated ester forms.
-
Amine Addition: Add the amine (1.2 eq.) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Data and Troubleshooting
Comparison of Common Coupling Reagents
| Parameter | EDC/HOBt System | HATU System | Acyl Chloride |
| Reactivity | Good to excellent | Excellent, very fast | Very high, can be unselective |
| Cost | Relatively low | High | Low (reagents like SOCl₂) |
| Side Reactions | N-acylurea formation (mitigated by HOBt), potential racemization.[9] | Minimal racemization. | Requires harsh conditions, potential for side reactions on sensitive substrates.[12] |
| Work-up | Aqueous work-up removes water-soluble urea byproduct. | Requires extensive washing to remove byproducts (e.g., tetramethylurea) and residual DMF.[11] | Requires quenching of excess reagent, often generates acidic byproducts. |
| Best For | General purpose, large-scale synthesis, cost-sensitive projects. | Sterically hindered substrates, electron-deficient amines, rapid synthesis. | Robust substrates where other methods fail. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive amine (e.g., highly electron-deficient aniline). 2. Insufficient activation. 3. Poor quality reagents or solvent. | 1. Switch to a more powerful coupling agent like HATU.[12][13] 2. Increase reaction temperature moderately (e.g., to 40-50 °C). 3. Ensure reagents are fresh and solvents are anhydrous. |
| N-Acylurea Byproduct Formation | O-acylisourea rearrangement when using EDC without an additive.[9] | Ensure at least 1.0 equivalent of HOBt or Oxyma is added. Consider pre-activating the acid with EDC/HOBt before adding the amine. |
| Difficult Purification | 1. Residual DMF in the final product. 2. Co-elution of product with urea byproducts. | 1. Perform multiple aqueous LiCl washes during work-up to effectively remove DMF.[11] 2. For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea. For other reagents, optimize chromatography. |
| Decarboxylation of Starting Material | Use of excessively high temperatures or harsh basic/acidic conditions.[9] | Maintain reaction temperature at or near room temperature unless necessary. Avoid unnecessarily strong bases or prolonged exposure to harsh pH during work-up. |
General Experimental Workflow
The following diagram outlines the standard sequence of operations for a typical amide coupling reaction in a research setting.
Caption: General experimental workflow for amide coupling.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). US20110172428A1.
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]
-
PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
ACS Publications. (n.d.). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2019). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
PubMed. (2022). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. growingscience.com [growingscience.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indazole Derivatives
Introduction: The Indazole Scaffold and the Power of Palladium Catalysis
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, leading to the development of therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The efficient and regioselective construction of substituted indazoles is therefore a critical task for synthetic chemists in the pharmaceutical industry and academia.
Traditional methods for indazole synthesis often suffer from limitations such as harsh reaction conditions, poor regioselectivity, and limited substrate scope.[1][3] The advent of palladium-catalyzed cross-coupling and C-H functionalization reactions has revolutionized the synthesis of complex heterocycles, and indazoles are no exception. Palladium catalysis offers mild, versatile, and highly efficient pathways to construct and functionalize the indazole core, providing access to a vast chemical space of novel derivatives.[4]
This comprehensive guide provides an in-depth overview of key palladium-catalyzed strategies for the synthesis of indazole derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for selected flagship methods are provided to enable researchers to readily implement these powerful synthetic tools in their own laboratories.
Core Synthetic Strategies: A Mechanistic Overview
The versatility of palladium catalysis allows for the construction of the indazole ring system through several distinct bond-forming strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular C-H Amination: Forging the N-N Bond via C-H Activation
A highly elegant and atom-economical approach to indazoles involves the palladium(II)-catalyzed intramolecular amination of hydrazones.[5] This strategy leverages the directing ability of the hydrazone moiety to facilitate the activation of an ortho C-H bond on an adjacent aryl ring, followed by the formation of the crucial N-N bond of the indazole core.
The catalytic cycle, as depicted below, is generally believed to initiate with the coordination of the hydrazone to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent reductive elimination forges the N-C bond, yielding the indazole product and a Pd(0) species.[5][6] An oxidant, typically a copper(II) salt, is required to regenerate the active Pd(II) catalyst.[5]
Figure 3: Workflow for intramolecular C-H amination.
| Reagent/Material | Amount (for 0.5 mmol scale) | Purpose |
| Benzophenone Tosylhydrazone | 0.5 mmol, 1.0 equiv. | Starting Material |
| Palladium(II) Acetate (Pd(OAc)₂) | 2.2 mg, 0.01 mmol, 2 mol% | Catalyst |
| Copper(II) Acetate (Cu(OAc)₂) | 91 mg, 0.5 mmol, 1.0 equiv. | Oxidant |
| Silver Trifluoroacetate (AgOCOCF₃) | 221 mg, 1.0 mmol, 2.0 equiv. | Co-oxidant/Additive |
| Dimethyl Sulfoxide (DMSO) | 10 mL (0.05 M) | Solvent |
| Reaction Vial (e.g., 20 mL) | 1 | Reaction Vessel |
| Magnetic Stir Bar | 1 | Stirring |
| Ethyl Acetate (EtOAc) | For workup and chromatography | Extraction/Eluent |
| Water | For workup | Washing |
| Brine | For workup | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | Drying Agent |
| Silica Gel | For chromatography | Stationary Phase |
-
Vessel Preparation: To a clean, dry 20 mL reaction vial equipped with a magnetic stir bar, add the benzophenone tosylhydrazone substrate (0.5 mmol).
-
Reagent Addition: Sequentially add palladium(II) acetate (2.2 mg, 0.01 mmol), copper(II) acetate (91 mg, 0.5 mmol), and silver trifluoroacetate (221 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (10 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-arylindazole product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Direct C3-Arylation of 1H-Indazole
This protocol details a practical method for the direct C-H arylation of the 1H-indazole core with an aryl iodide, adapted from the work of Daugulis and coworkers. T[7]his procedure utilizes a Pd(OAc)₂/phenanthroline catalyst system and avoids the use of silver additives.
| Reagent/Material | Amount (for 0.25 mmol scale) | Purpose |
| 1H-Indazole | 29.5 mg, 0.25 mmol, 1.0 equiv. | Starting Material |
| Aryl Iodide (ArI) | 0.5 mmol, 2.0 equiv. | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 5.6 mg, 0.025 mmol, 10 mol% | Catalyst Precursor |
| 1,10-Phenanthroline (Phen) | 4.5 mg, 0.025 mmol, 10 mol% | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 81.5 mg, 0.25 mmol, 1.0 equiv. | Base |
| Toluene | 1.0 mL | Solvent |
| Schlenk Tube or Sealed Vial | 1 | Reaction Vessel |
| Magnetic Stir Bar | 1 | Stirring |
| Dichloromethane (DCM) | For workup and chromatography | Extraction/Eluent |
| Water | For workup | Washing |
| Celite® | For filtration | Filtration Aid |
| Silica Gel | For chromatography | Stationary Phase |
-
Vessel Preparation: In an oven-dried Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (29.5 mg, 0.25 mmol), the aryl iodide (0.5 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), 1,10-phenanthroline (4.5 mg, 0.025 mmol), and cesium carbonate (81.5 mg, 0.25 mmol).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction: Seal the tube or vial and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24-48 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (DCM, 10 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional DCM.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure C3-arylated indazole.
-
Characterization: Confirm the structure and purity of the product using appropriate analytical techniques (NMR, HRMS).
Conclusion and Future Outlook
Palladium catalysis has undeniably transformed the art of indazole synthesis, offering chemists a powerful and versatile toolkit. The strategies outlined herein—from intramolecular C-H amination and Buchwald-Hartwig cyclizations to sophisticated Catellani-type annulations and direct C-H arylations—provide efficient and modular routes to a vast array of indazole derivatives. These methods are characterized by their broad functional group tolerance, high yields, and often mild reaction conditions, making them highly attractive for applications in drug discovery and development.
As the field of catalysis continues to evolve, we can anticipate the emergence of even more sophisticated and sustainable methods. The development of catalysts based on more abundant and less toxic first-row transition metals, as well as advances in photoredox and electrocatalysis, will undoubtedly open new frontiers in the synthesis of this vital heterocyclic scaffold. The protocols and insights provided in this guide serve as a robust foundation for researchers looking to harness the power of palladium catalysis to accelerate their research and unlock the full therapeutic potential of indazole-based molecules.
References
-
Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(13), 2541-2543. [Link]
-
Campeau, L. C., et al. (2008). Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation. Organic Letters, 10(22), 5243-5246. [Link]
-
Mei, J., et al. (2019). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry, 10(3), 329-334. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. [Link]
-
Campeau, L. C., et al. (2008). Synthesis of annulated 2H-indazoles and 1,2,3- and 1,2,4-triazoles via a one-pot palladium-catalyzed alkylation/direct arylation reaction. Journal of Organic Chemistry, 73(22), 9187-9190. [Link]
-
Li, B., et al. (2018). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, 5(13), 2055-2059. [Link]
-
Inamoto, K., & Hiroya, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]
-
Inamoto, K., & Hiroya, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]
-
Kumar, R. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 26494-26504. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. [Link]
-
Kazzouli, S. E., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(18), 3299. [Link]
-
Kumar, R. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 26494-26504. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Sharma, P., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, 11(11), 1369. [Link]
-
Itami, K., et al. (2012). Pd- and Cu-catalyzed C–H arylation of indazoles. Chemical Communications, 48(38), 4615-4617. [Link]
-
Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. [Link]
-
Wang, D. H., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 50(19), 4583-4586. [Link]
-
Cho, C. S., et al. (2004). Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines. Journal of the Chemical Society, Perkin Transactions 1, (1), 310-312. [Link]
-
Wang, C., & Gevorgyan, V. (2021). Palladium(II)‐Initiated Catellani‐Type Reactions. Angewandte Chemie International Edition, 60(1), 118-131. [Link]
-
Reddy, T. S., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Pharmaceuticals, 15(8), 1010. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023, November 29). Catellani reaction. Wikipedia. [Link]
-
Doucet, H., et al. (2013). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. Advanced Synthesis & Catalysis, 355(14-15), 2956-2972. [Link]
-
Reiss, B. M., & Li, S. (2024). Catellani-Type Reactions: Palladium-Catalyzed C−H Functionalizations Mediated by Norbornenes. Organic Reactions. [Link]
-
Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229-1232. [Link]
-
Martin, R., & Gevorgyan, V. (2006). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 8(12), 2523-2526. [Link]
Sources
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Methyl 5-methyl-1H-indazole-3-carboxylate in Neurological Disorder Research
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The Therapeutic Potential of the Indazole Scaffold in Neurological Disorders
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Of particular interest to the neuroscience community is the emerging role of indazole-containing compounds in the modulation of pathways implicated in a range of neurological disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and epilepsy.[1][2][4][6]
Indazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes like monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK-3), leucine-rich repeat kinase 2 (LRRK2), and cholinesterases (AChE/BuChE).[1][6][7][8][9] These targets are critical in the pathophysiology of neurodegenerative diseases, influencing processes such as neurotransmitter metabolism, protein aggregation, and neuronal survival. Furthermore, certain indazole compounds have exhibited direct neuroprotective and anti-inflammatory effects in preclinical models.[7][8][9]
This document provides a detailed guide for the investigation of Methyl 5-methyl-1H-indazole-3-carboxylate , a specific derivative of the indazole family. While direct research on this particular molecule in the context of neurological disorders is nascent, its structural features suggest it as a promising candidate for exploration. These application notes and protocols are designed to provide a robust framework for researchers to systematically evaluate its potential as a novel therapeutic agent. The methodologies described herein are based on established and validated assays for neurological drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. For this compound, these properties can be predicted based on its structure and comparison with related molecules.
| Property | Predicted/Typical Value | Significance in Neurological Drug Discovery |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 190.19 g/mol | Influences solubility, absorption, and distribution. |
| Appearance | White to off-white solid | Important for formulation and quality control. |
| Solubility | Soluble in organic solvents like DMSO and methanol | Crucial for preparing stock solutions for in vitro and in vivo studies. |
| Lipophilicity (LogP) | Moderate | A balanced LogP is often desirable for blood-brain barrier penetration. |
| pKa | Weakly acidic/basic | Affects ionization state at physiological pH, influencing solubility and target interaction. |
Analytical Characterization:
The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the exact molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Application Notes and Protocols
In vitro assays are essential for the initial screening and mechanistic characterization of a compound's neuroprotective, anti-inflammatory, and target-specific activities.
Neuroprotection Assays
These assays evaluate the ability of this compound to protect neuronal cells from various toxic insults that mimic the pathological conditions of neurodegenerative diseases.[10]
a. Cell Models:
-
SH-SY5Y Human Neuroblastoma Cells: A widely used cell line that can be differentiated into a neuronal phenotype.[10]
-
Primary Cortical Neurons: A more physiologically relevant model, though more complex to culture.[10]
b. Protocol: Assessment of Neuroprotection against Oxidative Stress
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) for 24 hours. Ensure the final DMSO concentration is below 0.1%.[10]
-
Induction of Oxidative Stress: Induce neurotoxicity by exposing the cells to hydrogen peroxide (H₂O₂) at a predetermined toxic concentration for 24 hours.[10]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.[10]
-
c. Expected Outcomes:
An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group would indicate a neuroprotective effect against oxidative stress.
Neuroinflammation Assays
These assays assess the potential of this compound to modulate inflammatory responses in glial cells, which play a critical role in neuroinflammation.
a. Cell Models:
-
BV-2 Murine Microglial Cells: A commonly used immortalized cell line for studying microglial activation.
-
Primary Microglia/Astrocyte Cultures: Provide a more authentic representation of glial biology.
b. Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Microglia
-
Cell Culture: Culture BV-2 cells in DMEM with 10% FBS. Seed cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite standard curve.
-
c. Expected Outcomes:
A reduction in NO levels in the compound-treated groups compared to the LPS-only treated group would suggest anti-inflammatory activity.
Neurotransmitter Release Assays
This protocol aims to determine if this compound can modulate the release of key neurotransmitters, which is often dysregulated in neurological disorders.
a. Model:
-
Synaptosomes or Cultured Neurons
b. Protocol: Measurement of Dopamine Release from PC12 Cells
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them with Nerve Growth Factor (NGF).[11]
-
Loading with Neurotransmitter: Load the differentiated cells with ³H-dopamine.
-
Compound Incubation: Incubate the cells with various concentrations of this compound.
-
Stimulation of Release: Depolarize the cells with a high concentration of potassium chloride (KCl) to stimulate dopamine release.
-
Quantification: Collect the supernatant and measure the amount of released ³H-dopamine using a scintillation counter.
c. Expected Outcomes:
Alterations in the amount of released dopamine in the presence of the compound will indicate its modulatory effect on neurotransmitter release.
In Vivo Application Notes and Protocols
Animal models are crucial for evaluating the efficacy and safety of a potential therapeutic agent in a complex biological system.[12]
Parkinson's Disease Model
a. Model:
-
MPTP-induced Mouse Model of Parkinson's Disease: This model mimics the dopaminergic neurodegeneration seen in PD.[12][13][14][15][16]
b. Protocol:
-
Animal and Housing: Use male C57BL/6 mice, housed under standard laboratory conditions.
-
Compound Administration: Administer this compound via oral gavage or intraperitoneal injection for a specified period.
-
Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neuron loss.[12][13]
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
c. Expected Outcomes:
Improved motor performance and a reduction in the loss of TH-positive neurons in the compound-treated group would suggest a therapeutic effect in this PD model.[13]
Alzheimer's Disease Model
a. Model:
-
Amyloid-beta (Aβ)-infused Rat Model of Alzheimer's Disease: This model recapitulates the Aβ-induced toxicity and cognitive deficits observed in AD.
b. Protocol:
-
Animal and Surgery: Use adult male Wistar rats. Surgically implant a cannula into the lateral ventricle of the brain.
-
Compound Administration: Administer this compound systemically.
-
Induction of AD-like Pathology: Infuse aggregated Aβ peptides into the ventricle to induce cognitive impairment and neuroinflammation.
-
Cognitive Assessment:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term working memory.
-
-
Biochemical Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the hippocampus using ELISA.
-
Assess acetylcholinesterase activity in brain homogenates.
-
c. Expected Outcomes:
Improved performance in cognitive tasks and reduced levels of inflammatory markers and acetylcholinesterase activity in the compound-treated group would indicate a potential therapeutic benefit for AD.
Epilepsy Model
a. Model:
-
Pentylenetetrazole (PTZ)-induced Seizure Model in Mice: A widely used model for screening potential anticonvulsant drugs.[17]
b. Protocol:
-
Animal: Use adult male Swiss albino mice.
-
Compound Administration: Administer this compound at various doses.
-
Induction of Seizures: Administer a convulsant dose of PTZ.[17]
-
Seizure Assessment: Observe the mice for the onset of seizures and record seizure severity based on a standardized scoring system (e.g., Racine scale).[18]
-
Endpoint: Record the latency to the first seizure and the percentage of animals protected from seizures.
c. Expected Outcomes:
An increase in the latency to seizures and a decrease in seizure severity or incidence in the compound-treated groups would suggest anticonvulsant activity.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized signaling pathways for indazole derivatives in neuroprotection.
Conclusion
This compound represents an intriguing, yet underexplored, molecule for neurological disorder research. Based on the well-documented activities of the broader indazole class, this compound warrants investigation for its potential neuroprotective, anti-inflammatory, and neuromodulatory properties. The protocols outlined in this guide provide a comprehensive framework for a systematic evaluation of its therapeutic potential, from initial in vitro screening to in vivo validation in relevant disease models. It is anticipated that such studies will elucidate the mechanisms of action of this compound and determine its viability as a lead candidate for the development of novel therapies for debilitating neurological conditions.
References
- Benek, O., Soukup, O., & Korabecny, J. (2020). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Frontiers in Molecular Neuroscience, 13, 13.
- Camps, P., Formosa, X., Galdeano, C., Muñoz-Torrero, D., Ramírez, D., Gómez, E., Isambert, N., Lavilla, R., & Badia, A. (2009). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives. Bioorganic & Medicinal Chemistry, 17(13), 4435-4447.
- Chauhan, A., & Sharma, P. C. (2021). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Current Drug Targets, 22(15), 1738-1754.
- de la Torre, J., Ismaili, L., Refouvelet, B., & Chabchoub, F. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2356.
- Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136-1151.
- Blandini, F., & Armentero, M. T. (2012). Animal Models of Parkinson's Disease. FEBS Journal, 279(7), 1156-1166.
- Ismaili, L., Refouvelet, B., & Chabchoub, F. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2356.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.
- Dhir, A. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE (Journal of Visualized Experiments), (131), e56572.
- Arshad, F., & Naegele, J. R. (2020). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. Bio-protocol, 10(4), e3525.
- Wang, Y., Wang, C., Zhang, Y., Chen, Y., & Liu, J. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Pharmacology, 11, 589.
- Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Journal of Neuroscience Methods, 211(1), 5-17.
- Arshad, F., & Naegele, J. R. (2020). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. Bio-protocol, 10(4), e3525.
- Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136-1151.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II. BenchChem.
- Yadav, G., Singh, U. P., & Singh, R. K. (2024). Importance of Indazole against Neurological Disorders.
- Zhou, H., Acton, J. J., Ardolino, M. J., Chen, Y., Fuller, P. H., Gulati, A., ... & Yan, X. (2020). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 12(2), 246-252.
- Tieu, K. (2011). Rodent Models of Parkinson's Disease.
- Creative Proteomics. (n.d.). How to Measure Neurotransmitter Levels?
- ChemBK. (2024). Methyl 1H-indazole-3-carb.... ChemBK.
- Zhou, H., Acton, J. J., Ardolino, M. J., Chen, Y., Fuller, P. H., Gulati, A., ... & Yan, X. (2020). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 12(2), 246-252.
- Arshad, F., & Naegele, J. R. (2020). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine.
- Arshad, F., & Naegele, J. R. (2020). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. Bio-protocol, 10(4), e3525.
- Exploring 1-Methylindazole-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.). ChemicalBook.
- PubChem. (n.d.). methyl 1H-indazole-3-carboxylate.
- Ismaili, L., Refouvelet, B., & Chabchoub, F. (2022). (PDF) Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors.
- Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Carroll, J. A., Collins, C. M., & Haigh, C. L. (2021).
- Wu, Y., Li, L., & Li, H. (2021). A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. Sensors, 21(11), 3843.
- Imran, M., Mishra, A., Usmani, A., & Eqbal, A. (2020). EXPERIMENTAL ANIMAL MODELS OF PARKINSON'S DISEASE: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research, 13(11), 12-17.
- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017).
- Poursina, D., El-Awady, R., & O'Neill, M. J. (2021). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Neuronal Signaling, 5(4), NS20210034.
- Shulga, A. A., Krestinin, R. M., & Zharikov, S. I. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 23(19), 11467.
- Normandin, M. D., & Alpert, N. M. (2020). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience, 14, 718.
- Neuroprotection : Method and Protocols. (n.d.). IESE Business School - Discovery.
- Schafer, D. P., Lehrman, E. K., Heller, C. T., & Stevens, B. (2014). An Engulfment Assay: A Protocol to Assess Interactions Between CNS Phagocytes and Neurons. JoVE (Journal of Visualized Experiments), (88), e51482-v.
- Indazole scaffold: a generalist for marketed and clinical drugs. (2023).
- Fabbri, M., Pistollato, F., & Bal-Price, A. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 97(3), 855-871.
- PubChem. (n.d.). CID 139045302.
- Sigma-Aldrich. (n.d.).
- Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020). Bio-Rad.
- Pérez-Corpas, J., González-López, E., & Marco-Contelles, J. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Redox Biology, 59, 102581.
- Creative Biolabs. (n.d.). Neuroinflammation Assay Services.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025).
- Yin, Z., Zhang, Y., & Wang, Y. (2020). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 14, 226.
- Wang, Z., Wu, X., & Zhang, Y. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1604-1611.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 12. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
- 16. portlandpress.com [portlandpress.com]
- 17. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 18. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Indazole-3-Carboxylates
Welcome to the technical support center for indazole-3-carboxylate synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our focus is on understanding the underlying chemistry to overcome common side reactions and optimize your synthetic routes.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of indazole-3-carboxylates and their derivatives, however, is often plagued by a series of side reactions that can complicate purification and reduce yields. This guide provides practical, experience-driven advice to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My N-alkylation of methyl indazole-3-carboxylate is yielding a mixture of regioisomers. How can I selectively synthesize the N-1 or N-2 alkylated product?
This is the most common challenge in the synthesis of N-substituted indazoles. The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2, leading to the formation of a mixture of N-1 and N-2 alkylated regioisomers.[1] The ratio of these isomers is highly dependent on reaction conditions.
Causality: The regioselectivity of N-alkylation is a classic case of kinetic versus thermodynamic control, influenced by factors such as the base, solvent, temperature, and the nature of the substituents on the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.
Troubleshooting & Optimization:
-
Choice of Base and Solvent: This is the most critical factor. For high N-1 selectivity, a combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is highly effective.[2][3][4] This combination favors the formation of the N-1 anion. Conversely, conditions for selective N-2 alkylation are less straightforward, but Mitsunobu conditions have been shown to favor the N-2 isomer.[2][5]
-
Steric Hindrance: Bulky substituents at the C3 position, such as a tert-butyl group, can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[1][2]
-
Electronic Effects: The electronic properties of substituents on the indazole ring also play a crucial role. For instance, electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, have been shown to confer excellent N-2 regioselectivity.[2][3][4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation.[1]
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| n-Pentyl bromide | NaH | THF | >99:1 | [2] |
| n-Pentyl bromide | K₂CO₃ | DMF | 1:1.2 | [2] |
| n-Pentyl alcohol | DIAD/PPh₃ | THF | 1:2.5 | [2] |
Workflow for Selective N-1 Alkylation
Sources
Technical Support Center: Regioselective N-Alkylation of Indazoles
Welcome to the technical support center for the regioselective N-alkylation of indazoles. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance and troubleshooting for the synthesis of N-1 and N-2 alkylated indazoles. The indazole scaffold is a critical pharmacophore, and controlling the site of alkylation is paramount for synthesizing therapeutically active molecules.[1][2][3][4]
This guide is structured to address the common challenges and questions that arise during experimental work, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N-1 versus N-2 alkylation in indazoles so challenging?
The primary challenge lies in the ambident nucleophilic nature of the indazole anion.[5] Once deprotonated, the negative charge is delocalized across both nitrogen atoms, making both N-1 and N-2 positions susceptible to electrophilic attack. The resulting product is often a mixture of N-1 and N-2 regioisomers, which can be difficult to separate.[1][6] The final ratio of these isomers is highly sensitive to a delicate interplay of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[1][2][7]
Q2: What are the fundamental principles governing regioselectivity in indazole alkylation?
Regioselectivity is primarily dictated by a combination of thermodynamic and kinetic control.[8]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[9][10][11] Conditions that allow for equilibration will favor the formation of the more stable N-1 alkylated product.[7][8]
-
Kinetic Control: The N-2 position can sometimes be more kinetically favored, leading to the formation of the N-2 alkylated product under conditions that do not allow for equilibration.
-
Steric and Electronic Effects: Substituents on the indazole ring play a crucial role. Bulky groups at the C-7 position can hinder attack at N-1, favoring N-2 alkylation.[5] Conversely, electron-withdrawing groups at C-7, such as -NO₂ or -CO₂Me, have been shown to promote excellent N-2 regioselectivity.[1][2][3] At the C-3 position, substituents that can participate in chelation with the cation of the base can direct alkylation to the N-1 position.[2][9]
-
Ion-Pairing: The nature of the ion pair between the indazolide anion and the metal cation from the base is a key factor.[5] Tight ion pairs, often formed with smaller cations like Na⁺ in non-polar solvents like THF, can block the N-2 position and direct the alkylating agent to N-1.[2][5][9]
Q3: How do I distinguish between the N-1 and N-2 alkylated isomers?
Unambiguous structure assignment is critical. While routine analytical techniques like TLC, melting point, and IR spectroscopy can be insufficient on their own, a combination of one and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a reliable method.[9] UV derivative spectrophotometry has also been reported as a simple and effective method for distinguishing between the two isomer series.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter in the lab and provides actionable solutions.
Problem 1: Poor Regioselectivity - My reaction yields a mixture of N-1 and N-2 isomers.
This is the most common issue. The key is to adjust your reaction conditions to favor one isomer over the other.
Scenario A: How to Improve N-1 Selectivity
High N-1 selectivity is often achieved under conditions that favor thermodynamic control and utilize steric hindrance at the N-2 position.[7]
Core Strategy: The NaH/THF System
The combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) is a widely reported and effective method for achieving high N-1 selectivity.[1][2][7]
-
Mechanism of Action: NaH, a strong, non-nucleophilic base, deprotonates the indazole. In a non-polar aprotic solvent like THF, the resulting sodium indazolide forms a tight ion pair. It is proposed that the sodium cation coordinates with the N-2 nitrogen and a suitable substituent at the C-3 position (e.g., an ester or amide), effectively blocking the N-2 position from the electrophile and directing alkylation to N-1.[2][7][9]
Troubleshooting Steps & Optimization:
-
Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your THF is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Indazole Substituent: This method is particularly effective for indazoles with C-3 substituents that can chelate the sodium ion, such as -CO₂Me, -COMe, and carboxamides.[1][2] For example, >99% N-1 regioselectivity has been observed for 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles using this system.[1][3]
-
Temperature Control: The deprotonation is typically performed at 0 °C and then warmed to room temperature before adding the alkylating agent.[8]
-
Consider a Different Base/Solvent Combination: If the NaH/THF system is not effective for your specific substrate, consider other strong hydride bases like LiH or KH in THF.[2] Avoid polar aprotic solvents like DMF or DMSO with carbonate bases (e.g., K₂CO₃, Cs₂CO₃) as these conditions often lead to isomer mixtures.[2][5]
Scenario B: How to Improve N-2 Selectivity
Achieving N-2 selectivity often requires circumventing the thermodynamic preference for N-1 alkylation.
Core Strategies:
-
Mitsunobu Reaction: This reaction provides a reliable route to N-2 alkylated indazoles.[13] Under Mitsunobu conditions (an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD), a strong preference for the N-2 isomer is often observed.[9][10]
-
Steric Hindrance at C-7: Indazoles with bulky substituents at the C-7 position can sterically block the N-1 position, thus directing alkylation to N-2.[5]
-
Acid-Catalyzed Alkylation: A highly selective N-2 alkylation has been reported using alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH). The proposed mechanism involves protonation of the imidate, which is then attacked by the N-2 nitrogen of the indazole.[14]
Troubleshooting Steps & Optimization:
-
For Mitsunobu Reactions: Ensure all reagents are pure and the reaction is run under anhydrous conditions. The choice of azodicarboxylate (DIAD or DEAD) can sometimes influence the yield.
-
Substrate Design: If possible, design your synthesis to include a directing group. Electron-withdrawing groups at C-7, such as -NO₂ or -CO₂Me, have been shown to provide excellent N-2 regioselectivity (≥96%).[1][2][3]
Decision Workflow for Regioselectivity
Caption: Decision workflow for selecting initial reaction conditions.
Problem 2: Low or No Conversion
If your starting material remains largely unreacted, consider the following points.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Deprotonation | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[5] 2. Ensure the base is not old or deactivated. 3. Check for compatibility; for instance, carbonate bases often show poor reactivity in THF.[2] | The indazole N-H is acidic, but complete deprotonation is required for efficient nucleophilic attack. The pKa of the base must be sufficiently high to deprotonate the indazole. |
| Poor Reagent Reactivity | 1. Use a more reactive alkylating agent (I > Br > Tosylate > Cl).[15] 2. Check the purity of your electrophile. | The leaving group's ability to depart influences the Sₙ2 reaction rate. A better leaving group will accelerate the reaction. |
| Steric Hindrance | 1. Increase reaction temperature or prolong reaction time. 2. For highly hindered substrates, consider less bulky alkylating agents if possible. | Sterically demanding substrates require more energy to overcome the activation barrier for nucleophilic substitution. |
| Poor Solubility | 1. Switch to a solvent that better dissolves the indazole and the base (e.g., DMF, DMSO).[15] Note that this may negatively impact regioselectivity. | For the reaction to occur, the reactants must be in the same phase. Poor solubility of the indazolide salt can halt the reaction. |
Experimental Protocols
Here are detailed, step-by-step methodologies for achieving selective N-1 and N-2 alkylation.
Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control)
This protocol is optimized for achieving high N-1 regioselectivity.[8]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the N-1 isomer.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol is a reliable method for obtaining the N-2 alkylated product.[10][13]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. A color change and/or precipitate formation is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely. Trituration or crystallization may be necessary.
Data Summary Table
The following table summarizes the effect of substituents and conditions on the N-1/N-2 regioselectivity based on literature data.
| Indazole Substituent | Base/Solvent | Alkylating Agent | N-1:N-2 Ratio | Selectivity | Reference |
| 3-CO₂Me | NaH / THF | n-pentyl bromide | >99 : 1 | High N-1 | [2] |
| 3-tert-Butyl | NaH / THF | n-pentyl bromide | >99 : 1 | High N-1 | [1] |
| Unsubstituted | K₂CO₃ / DMF | Isobutyl bromide | 58 : 42 | Poor | [16] |
| 7-NO₂ | NaH / THF | n-pentyl bromide | 4 : 96 | High N-2 | [1] |
| 7-CO₂Me | NaH / THF | n-pentyl bromide | 4 : 96 | High N-2 | [2] |
| 3-CO₂Me | PPh₃, DEAD / THF | Various Alcohols | Predominantly N-2 | High N-2 | [10][13] |
Mechanistic Visualization
Mechanism for N-1 Selectivity
Caption: Proposed chelation model for N-1 selectivity.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1954. Retrieved from [Link]
-
Smith, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Smith, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
-
Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1990). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 493-505. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]
-
Bookser, B. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][14][17]Triazolo[2][16]pyridines, and Related Deaza-Compounds. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
preventing decarboxylation of indazole-3-carboxylic acid
A Guide to Preventing Unwanted Decarboxylation in Experimental Workflows
Introduction: The Stability Challenge of a Key Building Block
Indazole-3-carboxylic acid is a crucial heterocyclic building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other pharmaceutical agents.[1][2] Its unique structure provides a valuable scaffold for drug design. However, researchers frequently encounter a significant and often frustrating challenge during its use: the premature loss of the carboxylic acid group through decarboxylation.[3]
This unintended side reaction leads to the formation of 1H-indazole, resulting in reduced yields, purification difficulties, and compromised integrity of the final product. This guide provides an in-depth, experience-driven approach to understanding and, most importantly, preventing the unwanted decarboxylation of indazole-3-carboxylic acid. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Part 1: The "Why" - Understanding the Decarboxylation Mechanism
Before we can prevent this reaction, we must understand why it happens. Indazole-3-carboxylic acid is susceptible to thermal decarboxylation, a reaction where the molecule loses carbon dioxide (CO₂), particularly under harsh conditions like high heat.[3] The melting point of the compound is reported to be between 266-270°C, at which point it also decomposes.[4]
The reaction proceeds through a mechanism likely facilitated by the indazole ring itself. The nitrogen atom at the N1 position can participate in forming a stabilized intermediate, lowering the activation energy required for the C-C bond cleavage.
Caption: The thermal decarboxylation of indazole-3-carboxylic acid to yield 1H-indazole and carbon dioxide.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the common issues and questions encountered in the lab.
Q1: I suspect my sample of indazole-3-carboxylic acid has started to degrade. How can I confirm this?
A1: The primary degradation product is 1H-indazole. You can detect its presence using standard analytical techniques.
-
Chromatography (HPLC, UPLC-MS): This is the most reliable method.[5] Develop a method where you can clearly resolve the peaks for indazole-3-carboxylic acid and 1H-indazole. Spiking a sample with a pure standard of 1H-indazole can help confirm the identity of the byproduct peak.
-
NMR Spectroscopy: ¹H NMR spectroscopy can also be used. The proton signals for 1H-indazole will be distinct from the parent acid. Look for the disappearance of the characteristic carboxylic acid proton signal and the appearance of new aromatic signals corresponding to the byproduct.
-
Melting Point: While not definitive, a melting point that is broad or lower than the literature value (266-270°C) can indicate the presence of impurities like 1H-indazole.
Q2: What are the ideal storage conditions to ensure long-term stability?
A2: Proper storage is the first line of defense against degradation. While the compound is stable under recommended conditions, adhering to best practices is crucial.[6]
| Form | Condition | Duration | Rationale & Key Considerations |
| Solid | Room Temperature (10-25°C)[7][8] | Years | Must be stored in a tightly sealed container in a dry environment.[7] Moisture can facilitate degradation pathways. |
| Solution | -20°C | Up to 1 year[9] | Use an appropriate solvent. Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles, which can degrade the product.[9] |
| Solution | -80°C | Up to 2 years[9] | This is the preferred method for long-term archival of stock solutions.[9] Ensure the solvent is fully compatible with this temperature. |
Q3: I am performing an amide coupling reaction and my yields are low, with a significant amount of 1H-indazole byproduct. What's going wrong?
A3: This is a classic scenario where decarboxylation competes with the desired reaction. The "harsh reaction conditions" often cited are typically excessive heat or prolonged reaction times used during coupling.[3]
-
Cause: Many peptide coupling agents require heat to drive the reaction to completion. If the temperature is too high or maintained for too long, you will favor the decarboxylation side reaction.
-
Solution:
-
Lower the Temperature: Conduct the reaction at room temperature or even 0°C if possible. While the reaction may be slower, it will significantly suppress decarboxylation.
-
Optimize Coupling Reagents: Use a modern coupling agent that is highly efficient at lower temperatures. Adding a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) can improve reaction kinetics without requiring heat.[3]
-
Order of Addition: Activate the indazole-3-carboxylic acid with your coupling agent and additives (e.g., HOBt) before adding the amine. This creates a more stable active ester, which is less prone to side reactions.[3]
-
Q4: My next synthetic step requires refluxing in a high-boiling solvent. How can I protect the carboxylic acid group?
A4: If high temperatures are unavoidable, you must protect the carboxylic acid group.
-
Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester).[10] Esters are significantly more resistant to thermal decarboxylation.
-
Perform the Reaction: Carry out your high-temperature reaction on the ester derivative.
-
Hydrolysis: Once the critical step is complete, hydrolyze the ester back to the carboxylic acid under mild basic or acidic conditions.
This three-step sequence (protect, react, deprotect) is a standard strategy in organic synthesis to circumvent the thermal instability of the acid.
Caption: Decision workflow for handling reactions requiring heat.
Part 3: Recommended Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
This protocol is designed to maintain the integrity of indazole-3-carboxylic acid from the moment it is received.
-
Initial Inspection: Upon receipt, visually inspect the material. It should be an off-white to beige or yellow powder.[2]
-
Storage of Solid: Store the container in a cool, dry place, away from strong acids, bases, and oxidizing agents.[6][7]
-
Preparing a Stock Solution:
-
Weigh the required amount of solid in a clean, dry vial.
-
Add the desired solvent (e.g., DMSO, DMF). Refer to supplier datasheets for solubility information.[9]
-
If necessary, gently warm the solution (not to exceed 35-40°C) to facilitate dissolution, but avoid prolonged heating.
-
Once fully dissolved, divide the solution into single-use aliquots in appropriate vials.
-
Store the aliquots at -20°C for use within a year or at -80°C for longer-term storage (up to two years).[9]
-
Protocol 2: Optimized Amide Coupling to Minimize Decarboxylation
This protocol provides a robust starting point for coupling amines to indazole-3-carboxylic acid.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indazole-3-carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and a carbodiimide coupling agent such as EDC (1.2 equivalents).[11] Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is critical.[3]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents).[11]
-
Amine Addition: Slowly add the desired amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (or 0°C for particularly sensitive substrates) for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to quench the reaction and remove the coupling byproducts.
By avoiding heat and pre-activating the carboxylic acid, this procedure significantly favors the desired amide formation over the decarboxylation side reaction.
References
-
ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Prorganiq. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Retrieved from [Link]
-
ResearchGate. (n.d.). Enthalpy of formation for indazoles.... Retrieved from [Link]
-
PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Retrieved from [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Article Information. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide”... UHPLC-QE Orbitrap MS. Retrieved from [Link]
-
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids.... Retrieved from [Link]
-
PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical techniques used in therapeutic drug monitoring. Retrieved from [Link]
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 1H-Indazole-3-carboxylic acid | 4498-67-3 | FI57277 [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Methyl 5-methyl-1H-indazole-3-carboxylate
Of course. Here is a technical support guide for the purification of Methyl 5-methyl-1H-indazole-3-carboxylate.
Welcome to the dedicated technical support guide for the purification of this compound (CAS 51941-85-6). As a key intermediate in pharmaceutical research and organic synthesis, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice, drawing from established chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? A1: The two most effective and widely used methods are column chromatography on silica gel and recrystallization.[1] The choice between them depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity. Often, a combination of both (column chromatography followed by recrystallization) is employed to achieve the highest purity.
Q2: What are the likely impurities I might encounter in my crude product? A2: Impurities typically arise from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as 5-methyl-1H-indazole-3-carboxylic acid if the final step is esterification.
-
Regioisomers: Alkylation or other modifications can sometimes occur on the N1 versus the N2 position of the indazole ring, leading to isomeric impurities.[2]
-
Reaction By-products: Depending on the specific synthesis, by-products from side reactions may be present.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, Dichloromethane) can be retained in the crude solid.
Q3: How can I assess the purity of my this compound? A3: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the number of components in your sample.
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point. The reported melting point for this compound is approximately 98 °C.[3] A broad melting range is a strong indicator of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on purity, resolving even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities and residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: What are the key physical properties of this compound? A4: this compound is typically a white to brown solid.[3] It is generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol, but has poor solubility in water.[4]
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the purification process.
Recrystallization Issues
Problem 1: My compound will not crystallize from the solution upon cooling.
-
Possible Cause & Explanation: The solution may be too dilute, meaning the concentration of your compound is below its saturation point even at low temperatures. Alternatively, the chosen solvent may be too good a solvent, keeping the compound dissolved. Certain impurities can also act as crystallization inhibitors.
-
Solution Pathway:
-
Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow it to cool again.
-
Induce Crystallization: If the solution appears saturated (e.g., slightly cloudy), try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Add an Anti-Solvent: If the compound is highly soluble, slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes persistently turbid. For this compound, if you are using ethyl acetate, a non-polar solvent like hexanes could be a suitable anti-solvent.
-
Seed the Solution: Add a tiny crystal of pure product from a previous batch to act as a template for crystallization.
-
Problem 2: The purified product has a low melting point and a broad melting range.
-
Possible Cause & Explanation: This is a classic sign of impurities. Residual solvent or co-precipitated starting materials can disrupt the crystal lattice, lowering and broadening the melting point.
-
Solution Pathway:
-
Re-purify: The most straightforward solution is to perform a second purification. If the first attempt was recrystallization, consider column chromatography to remove impurities with different polarities.
-
Wash Thoroughly: During vacuum filtration, ensure you wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Dry Completely: Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent.
-
Column Chromatography Issues
Problem 3: I am getting poor separation between my product and an impurity on the silica column.
-
Possible Cause & Explanation: The chosen eluent (solvent system) does not have the optimal polarity to differentiate between the components. The difference in affinity for the silica gel between your product and the impurity is too small.
-
Solution Pathway:
-
Optimize Eluent with TLC: Before running a large-scale column, perform a thorough TLC analysis with various solvent systems. Aim for a system where the desired compound has an Rf value of approximately 0.2-0.4, and there is maximum separation from all other spots. A common eluent for indazole derivatives is a mixture of hexanes and ethyl acetate.[5][6]
-
Use a Gradient Elution: Instead of a single-solvent mixture (isocratic elution), employ a gradient. Start with a less polar eluent (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30% Ethyl Acetate in Hexanes). This can help resolve compounds that are close in polarity.[1]
-
Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Problem 4: The compound is not eluting from the column.
-
Possible Cause & Explanation: The eluent is too non-polar. Your compound has a very high affinity for the polar silica gel stationary phase and is strongly adsorbed.
-
Solution Pathway:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, add a small amount (0.5-2%) of a more polar solvent like methanol to the eluent.[7]
-
Confirm Compound Stability: In rare cases, highly acidic or unstable compounds can degrade on silica gel. While this is less common for this specific molecule, it's a possibility to consider if all other troubleshooting fails. An alternative stationary phase like alumina could be explored.[1]
-
Visualized Workflows
Caption: General purification workflow decision-making process.
Caption: Troubleshooting logic for poor column chromatography separation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes a crude product with multiple impurities of varying polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (Reagent Grade)
-
Glass column with stopcock
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
Methodology:
-
Eluent Selection:
-
Perform TLC analysis on the crude material using various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Select the solvent system that provides good separation and an Rf value of ~0.3 for the desired product.
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system (Hexanes). A typical ratio is ~50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column and allow the silica to settle, draining excess solvent. Ensure the packed bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a slightly polar solvent like dichloromethane or the eluent itself.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect the eluting solvent in fractions of equal volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm purity using the methods described in the FAQ section.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate | A versatile, non-acidic system with tunable polarity.[5][6] |
| Sample Load | 1-2 g crude per 100 g silica | Prevents column overloading and ensures optimal separation. |
| TLC Rf Target | 0.2 - 0.4 | Provides the best resolution on a column. |
Protocol 2: Purification by Recrystallization
This method is ideal when the crude material is mostly the desired product with minor impurities.
Materials:
-
Crude this compound
-
Screening solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and source
Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at room temperature or below.
-
Test small amounts of the crude product in different solvents to find the best candidate. Ethanol or ethyl acetate are good starting points.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves completely.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven to remove all residual solvent.
-
| Solvent | Properties to Consider |
| Ethanol / Methanol | Polar protic solvents, good for polar compounds. |
| Ethyl Acetate | Moderately polar, often a good balance of solubility properties. |
| Toluene | Non-polar aromatic solvent, useful if impurities are highly polar. |
| Hexanes / Heptane | Very non-polar, often used as an anti-solvent. |
References
-
American Elements. (n.d.). This compound. Retrieved from AMERICAN ELEMENTS®. [Link]
-
ChemBK. (2024). Methyl 1H-indazole-3-carboxylate. Retrieved from ChemBK. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses. [Link]
-
Wiley-VCH. (2007). Supporting Information for a related synthesis. Retrieved from a Wiley-VCH publication. [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole. Retrieved from Beilstein Journals. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from IUCr. [Link]
Sources
Technical Support Center: Optimizing Yield for Methyl 5-methyl-1H-indazole-3-carboxylate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Methyl 5-methyl-1H-indazole-3-carboxylate. This molecule is a crucial building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Achieving high yields and purity is paramount for its effective use in drug discovery pipelines.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization. We will explore the most reliable synthetic routes, address common challenges in a direct question-and-answer format, and provide detailed, field-proven protocols to enhance your experimental success.
Recommended Synthetic Pathway: Acid-Catalyzed Esterification
The most direct and commonly employed method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 5-methyl-1H-indazole-3-carboxylic acid. This method is favored for its operational simplicity and generally good yields when optimized.
Reaction Mechanism Overview
The reaction proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final methyl ester product.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What is happening?
Answer: This is a classic problem of incomplete conversion, often pointing to issues with reaction equilibrium or catalyst efficacy.
-
Causality: Fischer esterification is a reversible reaction. The presence of water, either from wet reagents or as a reaction byproduct, can shift the equilibrium back towards the starting materials, thus preventing complete conversion. Additionally, an insufficient amount of catalyst or a low reaction temperature can lead to slow reaction kinetics.
-
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous methanol and a dry reaction flask. While not strictly necessary to have absolute dryness, minimizing water content is crucial.
-
Water Removal: The reaction is typically run at reflux in methanol. Since methanol is the limiting reagent in terms of boiling point, removing water azeotropically is not feasible. The most effective strategy is to use a large excess of methanol to drive the equilibrium towards the product side.
-
Catalyst Loading: Ensure an adequate amount of acid catalyst is used. Catalytic amounts of strong acids like sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH) are effective.[2] A typical loading is 5-10 mol% relative to the carboxylic acid.
-
Reaction Time and Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 5-8 hours).
-
Question 2: I'm observing a new, less polar byproduct on my TLC plate that is difficult to separate from my desired ester. What could it be?
Answer: Under harsh acidic and high-temperature conditions, the starting material, 5-methyl-1H-indazole-3-carboxylic acid, can undergo decarboxylation.[4]
-
Causality: The indazole ring system can be susceptible to decarboxylation at the C3 position, especially with prolonged heating in strong acid. This side reaction produces 5-methyl-1H-indazole, a non-polar byproduct that can complicate purification.
-
Solutions:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion of the starting material.
-
Choice of Acid: While effective, concentrated sulfuric acid is highly corrosive and can promote side reactions. Consider using a milder but still strong acid catalyst like methanesulfonic acid.[2]
-
Purification Strategy: If the byproduct does form, careful column chromatography is required. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, can help resolve the product from the non-polar impurity.[5]
-
Question 3: During workup, my product precipitates as an oil instead of a solid, making it difficult to filter and handle. How can I induce crystallization?
Answer: "Oiling out" is a common issue in crystallization, often caused by the solution being too saturated or cooling too quickly.[5]
-
Causality: When a solution is supersaturated, the solute may separate as a liquid phase (oil) rather than forming an ordered crystal lattice, especially if impurities are present that inhibit nucleation.
-
Solutions:
-
Slow Cooling: After the aqueous workup and extraction, allow the organic solvent to evaporate slowly. Once precipitation begins, cool the solution gradually to room temperature, and only then transfer it to an ice bath or refrigerator to maximize recovery.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If a small amount of pure, solid product is available from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[5]
-
Trituration: If an oil persists, remove the solvent under reduced pressure and add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., petroleum ether or hexane). Vigorously stir or sonicate the mixture. This process, called trituration, can often break up the oil and induce the formation of a solid precipitate.
-
Frequently Asked Questions (FAQs)
Q: How can I best monitor the progress of the esterification reaction? A: Thin Layer Chromatography (TLC) is the most efficient method.[5] Use a solvent system like 3:1 Hexane/Ethyl Acetate. The starting carboxylic acid is highly polar and will have a low Rf value (close to the baseline), while the product ester is significantly less polar and will have a higher Rf. The reaction is complete when the starting material spot is no longer visible under a UV lamp.
Q: What is the optimal workup procedure after the reaction is complete? A: After cooling the reaction mixture, it's crucial to neutralize the acid catalyst. A typical procedure involves:
-
Concentrating the reaction mixture under reduced pressure to remove most of the methanol.[2]
-
Diluting the residue with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the acid.[6]
-
Washing with water, followed by brine (saturated NaCl solution) to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating to yield the crude product.
Q: What are the expected analytical data for pure this compound? A: While specific shifts can vary slightly based on the solvent, the following provides a general guide.
| Analysis Type | Expected Results |
| ¹H NMR | Signals corresponding to: indazole ring protons (aromatic region ~7.0-8.0 ppm), a singlet for the C5-methyl group (~2.4 ppm), a singlet for the ester methyl group (~3.9 ppm), and a broad singlet for the N-H proton (>13 ppm). |
| ¹³C NMR | Signals for the ester carbonyl carbon (~163 ppm), aromatic carbons, and the two methyl group carbons (~21 ppm for C5-CH₃ and ~52 ppm for O-CH₃). |
| Mass Spec (ESI+) | The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₀H₁₀N₂O₂, the expected m/z would be approximately 191.08. |
| Appearance | Typically an off-white to pale yellow solid. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures.[2][3]
Materials:
-
5-methyl-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Methanesulfonic acid (MsOH) or concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methyl-1H-indazole-3-carboxylic acid (e.g., 5.0 g).
-
Add anhydrous methanol (e.g., 100 mL). Stir to suspend the solid.
-
Carefully add the acid catalyst (e.g., 1 mL of MsOH) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 5-8 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is complete when the starting material spot is consumed.
-
Cool the mixture to room temperature and concentrate the solvent to about one-third of the original volume using a rotary evaporator.
-
Pour the concentrated mixture into a separatory funnel containing water (e.g., 200 mL) and extract with DCM or EtOAc (2 x 100 mL).
-
Combine the organic layers and wash with saturated aq. NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elute: Begin elution with a non-polar solvent mixture (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:EtOAc).
-
Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolate: Evaporate the solvent from the combined pure fractions to obtain the purified this compound as a solid.
References
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Organic Syntheses. (2020). 1H-indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2020, 97, 232. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
Sources
stability issues of Methyl 5-methyl-1H-indazole-3-carboxylate in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-methyl-1H-indazole-3-carboxylate. Here, we address common stability issues encountered when handling this compound in solution, providing troubleshooting guides and in-depth explanations to ensure the integrity of your experiments.
I. Understanding the Molecule: Core Stability Considerations
This compound is a versatile intermediate in pharmaceutical research.[1][2] Its structure, featuring an indazole core and a methyl ester functional group, dictates its stability profile. The primary points of vulnerability in solution are the ester group, which is susceptible to hydrolysis, and the indazole ring itself, which can be sensitive to light and oxidation.[3][4] Understanding these liabilities is the first step toward robust experimental design.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound in solution.
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most significant and common degradation pathway is the hydrolysis of the methyl ester to form 5-methyl-1H-indazole-3-carboxylic acid and methanol.[4] This reaction is catalyzed by both acid and base, meaning its rate is highly dependent on the pH of the solution.[3]
Q2: How does pH affect the stability of my compound solution?
A2: The stability is minimal at low and high pH values.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, though it is generally slower than base-catalyzed hydrolysis for esters.
-
Neutral Conditions (pH ≈ 6-7.5): The compound exhibits its maximum stability in this range, where the rate of uncatalyzed hydrolysis is lowest.
-
Basic Conditions (pH > 8): The compound degrades rapidly due to base-catalyzed hydrolysis (saponification), where the hydroxide ion acts as a potent nucleophile attacking the ester carbonyl.
Q3: My solution of this compound turned yellow and a new peak appeared in my HPLC analysis after being left on the bench. What happened?
A3: This is likely due to photodegradation . Indazole rings are known to undergo a phototransposition rearrangement to form benzimidazoles when exposed to UV light (including ambient laboratory light over time).[3][5] This transformation can result in a color change and the appearance of a distinct new peak in your chromatogram. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What are the best solvents for preparing stock solutions?
A4: For short-term storage, anhydrous aprotic solvents like DMSO or DMF are recommended. For immediate use in aqueous buffers, prepare a concentrated stock in DMSO and dilute it into the aqueous medium just before the experiment. The methyl ester group increases the compound's lipophilicity, making it more soluble in organic solvents than in water.[6][7] Avoid preparing stock solutions in protic solvents like methanol or ethanol if long-term storage is intended, as transesterification or solvent-mediated hydrolysis can occur, especially if water is present.
Q5: Can I heat my solution to aid dissolution?
A5: Gentle warming can be used, but prolonged exposure to high temperatures should be avoided. Thermal degradation can occur, potentially leading to hydrolysis of the ester or other decomposition pathways.[4] If heating is necessary, do so for the shortest time possible and at the lowest effective temperature.
III. Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
Problem 1: A new, more polar peak appears in my HPLC chromatogram over time.
-
Possible Cause 1: Hydrolysis. The primary degradation product, 5-methyl-1H-indazole-3-carboxylic acid, is more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Validation:
-
Spike a sample of your degraded solution with an authentic standard of 5-methyl-1H-indazole-3-carboxylic acid. If the peak area increases, you have confirmed hydrolysis.
-
Analyze the degraded sample by LC-MS. The mass of the new peak should correspond to the carboxylic acid (C9H8N2O2, MW: 192.18 g/mol ), which is 14 Da less than the parent ester (C10H10N2O2, MW: 206.20 g/mol ).
-
-
Solution:
-
Ensure your solvents are anhydrous.
-
If using aqueous buffers, prepare solutions fresh and use them immediately.
-
Store stock solutions in an anhydrous aprotic solvent (e.g., DMSO) at -20°C or -80°C.
-
Maintain the pH of your experimental buffer in the optimal 6-7.5 range.
-
Problem 2: My compound is "oiling out" or precipitating from an aqueous buffer.
-
Possible Cause: Poor Solubility and Supersaturation. The compound has limited aqueous solubility. Adding a concentrated DMSO stock to a buffer too quickly or at too high a concentration can lead to precipitation.[8]
-
Solution:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if your experimental system tolerates it.
-
Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Problem 3: I observe multiple new peaks in my analytical data after leaving the solution exposed to light.
-
Possible Cause: Photodegradation. As mentioned in the FAQ, indazoles can rearrange to benzimidazoles or undergo other photochemical reactions.[5]
-
Validation: Prepare two samples. Protect one completely from light and expose the other to ambient or UV light for a set period. Analyze both by HPLC. The appearance of new peaks only in the light-exposed sample confirms photosensitivity.
-
Solution:
-
Handle the compound and its solutions under low-light conditions.
-
Use amber glass vials or foil-wrapped containers for storage.
-
Minimize the exposure of samples in clear autosampler vials to ambient light before injection.
-
Troubleshooting Workflow Diagram
Caption: A logical flow for troubleshooting unexpected analytical results.
IV. Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Accurately weigh the solid this compound in a clean, dry vial.
-
Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (<40°C) can be applied briefly if needed.
-
Store the stock solution in an amber vial at -20°C or -80°C. For optimal stability, overlay the solution with an inert gas like argon or nitrogen before capping.
Protocol 2: Forced Degradation Study
This protocol allows you to assess the stability of your compound under stressed conditions. Always run a control sample (t=0) for comparison.
-
Preparation: Prepare a working solution of the compound (e.g., 100 µM) from your DMSO stock in a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Control (t=0): Immediately analyze a portion of this solution by HPLC to get a baseline chromatogram.
-
Acid Hydrolysis: Adjust the pH of a sample to ~2 with 1N HCl. Incubate at 40°C.
-
Base Hydrolysis: Adjust the pH of a sample to ~10 with 1N NaOH. Incubate at 40°C.
-
Thermal Stress: Incubate a sample at pH 7.4 at a higher temperature (e.g., 60°C).
-
Photolytic Stress: Expose a sample at pH 7.4 to a UV lamp or direct sunlight. Keep a parallel sample in the dark as a control.
-
Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), take aliquots from each stress condition, neutralize if necessary, and analyze by HPLC. Compare the peak area of the parent compound to the t=0 sample and identify any new peaks.
Protocol 3: General HPLC Method for Stability Monitoring
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).[9]
-
Injection Volume: 10 µL
V. Data Summary & Visualization
While specific kinetic data for this exact molecule is not publicly available, the following table summarizes the expected relative stability based on general principles of ester hydrolysis and indazole chemistry.
Table 1: Expected Relative Stability of this compound under Various Conditions
| Condition | Stressor | Expected Stability | Primary Degradation Product(s) |
| pH 2, 40°C | Acid | Low | 5-methyl-1H-indazole-3-carboxylic acid |
| pH 7, 40°C | Neutral | High | Minimal degradation |
| pH 10, 40°C | Base | Very Low | 5-methyl-1H-indazole-3-carboxylic acid |
| pH 7, 60°C | Heat | Moderate to Low | 5-methyl-1H-indazole-3-carboxylic acid |
| pH 7, RT, UV Light | Light | Low | Benzimidazole derivatives, other photoproducts |
| Anhydrous DMSO, -20°C, Dark | Storage | Very High | Negligible |
Primary Degradation Pathways Diagram
Caption: The two main degradation pathways for the target compound.
VI. References
-
Tanaka, S., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Available at: [Link]
-
G. Narayana Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316. Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Available at: [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742. Available at: [Link]
-
Kang, S. S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. Available at: [Link]
-
Singh, L., et al. (1985). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. Available at: [Link]
-
Zastrow, M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1182-1192. Available at: [Link]
-
Kang, S. S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (2024). Methyl 1H-indazole-3-carb... Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Methyl-1h-indazole-3-carboxylic acid ethyl este. Available at: [Link]
Sources
- 1. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Indazole Synthesis Protocols
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of indazoles is paramount.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Regioselectivity and Isomer Control
Q1: My indazole alkylation is yielding a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
A1: The formation of N-1 and N-2 regioisomers is a common challenge in indazole chemistry due to the annular tautomerism of the indazole ring, with the 1H-tautomer generally being more thermodynamically stable.[4][5] Achieving high regioselectivity often requires careful control of reaction conditions.[4]
Core Principles:
-
Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomer, while N-2 products can be favored under kinetically controlled conditions.[4][6]
-
Steric and Electronic Effects: The substituents on the indazole ring significantly influence the N-1/N-2 ratio. Bulky groups at the C-3 position tend to favor N-1 alkylation, whereas electron-withdrawing groups (e.g., NO₂ or CO₂Me) at the C-7 position can direct the reaction towards N-2 substitution.[6][7][8]
Troubleshooting Strategies:
-
Base and Solvent Selection: This is a critical factor. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N-1 alkylation.[4][6][7][8] Conversely, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) tend to yield the N-2 isomer.[8]
-
Reaction Temperature: Lower temperatures may favor the kinetically preferred N-2 product, while higher temperatures can allow for equilibration to the more thermodynamically stable N-1 product.[8]
-
Nature of the Electrophile: The choice of alkylating or acylating agent can also influence the regiochemical outcome.[7]
Q2: How can I selectively synthesize 2H-indazoles?
A2: While direct alkylation can be optimized for N-2 selectivity, certain synthetic routes are specifically designed to produce 2H-indazoles. The Davis-Beirut and Cadogan reactions are prominent examples.
-
Davis-Beirut Reaction: This method provides an efficient route to 2H-indazoles.[9] It can be sensitive to reaction conditions, and low yields are a common issue.[8] The reaction involves the in situ generation of a key nitroso imine or nitroso benzaldehyde intermediate.[10]
-
Cadogan Reductive Cyclization: This is another effective method for synthesizing 2H-indazoles from ortho-imino-nitrobenzenes, typically using a phosphine reagent.[11]
Troubleshooting the Davis-Beirut Reaction:
-
Water Content: The presence of a controlled amount of water can be critical for the reaction's success; however, excessive water can lead to a significant decrease in yield due to competing side reactions.[8][10]
-
Base Concentration: The concentration of the base, such as potassium hydroxide (KOH), is a crucial parameter that requires optimization for your specific substrate.[8]
-
Reaction Time and Temperature: Incomplete conversion may be due to insufficient reaction time or temperature. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal conditions.[8]
Section 2: Side Reactions and Byproduct Formation
Q1: I'm observing significant side product formation in my indazole synthesis. What are the common side reactions and how can I minimize them?
A1: Side reactions can significantly lower the yield and complicate the purification of your desired indazole product. The nature of these side reactions often depends on the chosen synthetic route.
Common Side Reactions:
-
Dimer and Hydrazone Formation: These are frequently observed in syntheses starting from materials like o-toluidine or salicylaldehyde.[12][13]
-
N-Acylurea Byproducts: When using carbodiimide coupling agents like EDC for amide bond formation with an indazole-3-carboxylic acid, the formation of N-acylurea byproducts can be a significant issue.[12]
-
Over-chlorination: In chlorination reactions, the formation of di- or tri-chlorinated products can occur. To mitigate this, carefully control the stoichiometry of the chlorinating agent, maintain a lower reaction temperature, and add the reagent slowly.[14]
-
Hydrolysis: The final indazole product or its precursors (like nitriles) can undergo hydrolysis back to the carboxylic acid under certain conditions.[12]
-
Decarboxylation: The indazole-3-carboxylic acid starting material may decarboxylate under harsh reaction conditions, leading to an undesired byproduct.[12]
Workflow for Minimizing Side Products
Caption: Workflow for troubleshooting and minimizing side products in indazole synthesis.
Section 3: Purification Challenges
Q1: I'm having difficulty separating the N-1 and N-2 isomers of my substituted indazole. What purification strategies are effective?
A1: The separation of N-1 and N-2 isomers can be challenging due to their similar physical properties. However, differences in polarity and crystal packing can be exploited.
Effective Purification Techniques:
-
Column Chromatography: This is the most common method. The two isomers often exhibit different polarities, allowing for separation on silica gel.[12]
-
Recrystallization: Using a mixed solvent system for recrystallization can be a highly effective method for separating isomers and obtaining a single isomer with high purity.[15]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.
Q2: How can I confirm the identity of my N-1 and N-2 isomers?
A2: Spectroscopic methods are essential for distinguishing between the N-1 and N-2 alkylated regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the indazole ring can differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbons, particularly C3, can be indicative of the substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly powerful. For an N-1 substituted indazole, a correlation between the protons of the N-1 substituent and the C7a carbon is typically observed. For an N-2 substituted indazole, a correlation is often seen between the protons of the N-2 substituent and the C3 carbon.[12]
-
Key Indazole Synthesis Protocols: A Comparative Overview
| Protocol | Starting Materials | Key Reagents/Conditions | Primary Product | Common Issues |
| Jacobsen-Type Synthesis | o-Toluidine | Acetic anhydride, nitrous gases, then cyclization.[16][17] | 1H-Indazole | Formation of unreacted intermediates.[16] |
| Davis-Beirut Reaction | o-Nitrobenzyl compounds and primary amines. | Base (e.g., KOH).[10][13] | 2H-Indazoles | Low yields, sensitivity to water content.[8][10] |
| Cadogan-Sundberg Synthesis | o-Nitrostyrenes or o-imino-nitrobenzenes. | Trialkyl phosphites (e.g., P(OEt)₃).[11][18] | Indoles (from o-nitrostyrenes) or 2H-Indazoles (from o-imino-nitrobenzenes).[11][18] | Harsh reaction conditions (high temperatures).[19] |
Detailed Experimental Protocols
Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine
This protocol is optimized to minimize unreacted intermediates.
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer and gas inlet tube, while cooling in an ice bath.[17]
-
Nitrosation: Cool the reaction mixture in an ice bath and introduce nitrous gases at a rate that maintains a low temperature (1-4 °C).[16]
-
Cyclization: After nitrosation is complete, the intermediate N-nitroso-o-acetotoluidide is typically isolated and then cyclized by heating in a suitable solvent like benzene.[17]
-
Work-up and Purification: The reaction mixture is worked up by extraction and the crude product can be purified by vacuum distillation or recrystallization.[17]
Protocol 2: Davis-Beirut Synthesis of 2H-Indazoles
This protocol highlights the critical parameters for successful synthesis.
-
Reactant Preparation: Dissolve the o-nitrobenzyl derivative and the primary amine in a suitable solvent, often an alcohol like methanol or ethanol.
-
Base Addition: Add a solution of a base, such as potassium hydroxide, to the reaction mixture. The concentration of the base is a critical parameter to optimize.[8]
-
Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Reaction Mechanisms
Cadogan-Sundberg Indole/Indazole Synthesis
The Cadogan-Sundberg reaction proceeds via a reductive cyclization mechanism.
Caption: Simplified mechanism of the Cadogan-Sundberg indole synthesis.
In the case of 2H-indazole synthesis from o-imino-nitrobenzenes, the reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso group, followed by cyclization.[18] While a nitrene intermediate is often proposed, evidence for non-nitrene pathways also exists.[19]
References
- Common side reactions in the synthesis of indazole-3-carboxamides - Benchchem.
- how to avoid side product formation in 1H-indazole synthesis - Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate.
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications.
- Overcoming regioselectivity issues in indazole synthesis - Benchchem.
- Common side reactions in the synthesis of dichloroindazoles - Benchchem.
- Indazole synthesis - Organic Chemistry Portal.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
- indazole - Organic Syntheses Procedure.
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - NIH.
- Cadogan–Sundberg indole synthesis - Wikipedia.
- Studies on the mechanism of the Cadogan–Sundberg indole synthesis - ResearchGate.
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed.
- Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis - ResearchGate.
- Cadogan-Sundberg Indole Synthesis - SynArchive.
- Technical Support Center: Side Reactions in Indazole Synthesis - Benchchem.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH.
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH.
- The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing.
- (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. benchchem.com [benchchem.com]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Indazole-3-Carboxylic Acid Production
Welcome to the Technical Support Center for the scale-up of indazole-3-carboxylic acid production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this crucial synthesis from the laboratory bench to larger-scale manufacturing. Indazole-3-carboxylic acid is a vital building block in the synthesis of numerous pharmacologically active compounds, making its efficient and scalable production a critical endeavor.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience. Our goal is to empower you to overcome common hurdles and optimize your production process for safety, efficiency, and purity.
Troubleshooting Guide: Navigating Common Scale-Up Pitfalls
This section addresses specific issues that can arise during the scale-up of indazole-3-carboxylic acid synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Poor Yield and Incomplete Conversion
Question: We are scaling up our synthesis of indazole-3-carboxylic acid from isatin, following a literature procedure.[1] On a small scale, the yield was acceptable, but on a larger scale, we are observing significant amounts of unreacted starting material and a lower than expected yield. What could be the cause, and how can we improve it?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works in a small round-bottom flask doesn't always translate directly to a large reactor.
Probable Causes & Solutions:
-
Inefficient Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high concentration, preventing uniform reaction conditions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is optimized for the vessel geometry and reaction volume. Baffles can also be installed to improve mixing and prevent vortex formation.
-
-
Poor Temperature Control: Exothermic or endothermic steps that are easily managed on a small scale can become problematic in larger volumes. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation or addition less efficient.
-
Solution: Implement a robust temperature control system with a jacketed reactor and a reliable heating/cooling fluid. For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to control the reaction rate and temperature.
-
-
Reagent Addition Rate: The rate of addition of critical reagents, such as the reducing agent in the cyclization step, can significantly impact the reaction outcome.
-
Solution: Optimize the addition rate of your reagents. A slow, controlled addition often prevents the buildup of reactive intermediates and the formation of byproducts. Use a syringe pump or a dosing pump for precise control.
-
Issue 2: Formation of Impurities and Byproducts
Question: During the scale-up of our indazole-3-carboxylic acid synthesis via the nitrosation of an indole derivative, we are observing a significant increase in an unknown impurity.[3][4] How can we identify and minimize this byproduct?
Answer: The formation of impurities is a common hurdle in scale-up, often due to subtle changes in reaction conditions that favor side reactions.
Probable Causes & Solutions:
-
Side Reactions from Reactive Intermediates: The diazonium salt intermediate in some synthetic routes is highly reactive and can lead to unwanted side products if not handled correctly.[3]
-
Solution: Carefully control the temperature during the diazotization step, typically keeping it at 0-5 °C. Ensure the pH is maintained in the optimal range to prevent premature decomposition of the diazonium salt. The presence of excess nitrous acid can also lead to side reactions; therefore, precise stoichiometry is crucial.
-
-
Oxidative Degradation: The product, indazole-3-carboxylic acid, or its precursors can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Consider the use of antioxidants if compatible with your reaction chemistry.
-
-
Decarboxylation: Under harsh acidic or thermal conditions, indazole-3-carboxylic acid can undergo decarboxylation, leading to the formation of indazole as a byproduct.[5]
-
Solution: Avoid excessive temperatures during reaction and work-up. If strong acids are used, ensure the reaction time is minimized.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the purification of our scaled-up batch of indazole-3-carboxylic acid. The crude product is an oil, and crystallization is proving difficult. What purification strategies can we employ at a larger scale?
Answer: Isolation and purification are critical steps that often require significant process development during scale-up.
Probable Causes & Solutions:
-
Presence of Polymorphs: Indazole-3-carboxylic acid can exist in different crystalline forms (polymorphs), which can affect its solubility and crystallization behavior.[1]
-
Solution: Conduct a polymorph screen to identify the most stable crystalline form and the optimal crystallization conditions (solvent, temperature, cooling rate) to obtain it consistently. Form A, for instance, can be obtained from DMF/water or acetic acid.[1]
-
-
Solvent Selection for Crystallization: The choice of solvent is paramount for effective purification by crystallization.
-
Solution: A systematic solvent screen is recommended. Consider anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble to induce precipitation. For indazole-3-carboxylic acid, solvents like dichloromethane, t-butyl methyl ether (MTBE), or ethyl acetate have been used to isolate Form B.[1]
-
-
Acid-Base Extraction: Leveraging the acidic nature of the carboxylic acid group can be a powerful purification technique.
-
Solution: Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This will separate it from neutral and basic impurities. The aqueous layer can then be acidified to precipitate the pure indazole-3-carboxylic acid, which can be collected by filtration.[6]
-
Issue 4: Safety Concerns in Large-Scale Production
Question: Our synthesis involves the use of potentially hazardous reagents like sodium hydride and diazomethane precursors. What are the key safety considerations for scaling up this process?
Answer: Safety is the most critical aspect of process scale-up. A thorough hazard analysis is essential before proceeding.
Key Safety Considerations:
-
Hazardous Reagents:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water.[7]
-
Mitigation: Handle NaH in an inert, dry atmosphere (glove box or under nitrogen). Use a non-protic, dry solvent. Quench any residual NaH carefully with a proton source like isopropanol before aqueous work-up.
-
-
Diazomethane Precursors: Potentially explosive and toxic.
-
Mitigation: Whenever possible, seek alternative, safer reagents. If their use is unavoidable, generate diazomethane in situ and use it immediately. Do not store solutions of diazomethane. Use specialized glassware designed to prevent grinding and potential detonation.
-
-
-
Thermal Runaway: Exothermic reactions can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Mitigation: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of your reaction. This data is crucial for designing an adequate cooling system and emergency shutdown procedures.
-
-
Gas Evolution: Some reactions, like those involving diazotization, can evolve significant amounts of gas (e.g., nitrogen).
-
Mitigation: Ensure the reactor is properly vented to a scrubber system to handle any off-gassing. The rate of reaction should be controlled to prevent a dangerous buildup of pressure.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the scale-up of indazole-3-carboxylic acid production.
Q1: What are the most common synthetic routes for the large-scale production of indazole-3-carboxylic acid?
A1: Several synthetic routes have been developed, each with its own advantages and challenges for scale-up. Two prominent methods include:
-
From Isatin: This route involves the hydrolysis of isatin, followed by diazotization, reduction to an aryl hydrazine, and subsequent cyclization.[1] While it uses readily available starting materials, the use of diazonium salts requires careful control of reaction conditions.
-
From Phenylhydrazine: A newer, diazonium-free route starts from phenylhydrazine and benzaldehyde.[1] This method is often considered safer and more easily scalable.
Q2: How can I monitor the progress of the reaction effectively on a large scale?
A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): The most common method for monitoring the disappearance of starting materials and the formation of the product and any impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring, though less precise than HPLC.
-
Spectroscopic Methods (e.g., FTIR, NMR): Can be used for real-time monitoring in some cases, especially with the use of process analytical technology (PAT).
Q3: What are the key analytical techniques for characterizing the final product?
A3: To ensure the quality and purity of the final indazole-3-carboxylic acid, a comprehensive set of analytical tests should be performed:
-
Purity: HPLC is the standard for determining purity and quantifying impurities.
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure.
-
Physical Properties: Melting point and X-ray powder diffraction (XRPD) are important for identifying the polymorphic form.[1]
-
Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the manufacturing process.
Q4: Are there any specific regulatory considerations I should be aware of when producing indazole-3-carboxylic acid for pharmaceutical use?
A4: Yes, if the indazole-3-carboxylic acid is intended for use as a starting material or intermediate in the production of an active pharmaceutical ingredient (API), its synthesis must be conducted in accordance with Good Manufacturing Practices (GMP). This includes stringent controls over raw materials, manufacturing processes, facility and equipment qualification, and documentation.
Experimental Protocols & Data
Table 1: Comparison of Synthetic Routes for Indazole-3-Carboxylic Acid
| Feature | Route from Isatin | Diazonium-Free Route from Phenylhydrazine |
| Starting Materials | Isatin, Sodium Hydroxide, Sodium Nitrite | Phenylhydrazine, Benzaldehyde, Oxalyl Chloride |
| Key Intermediates | Aryl Hydrazine, Diazonium Salt | Benzaldehyde Phenylhydrazone |
| Safety Concerns | Handling of Diazonium Salts | Use of Oxalyl Chloride (toxic, corrosive) |
| Scalability | Can be challenging due to diazonium intermediate | Generally considered more scalable and safer |
| Reference |
Protocol: Purification of Indazole-3-Carboxylic Acid by Acid-Base Extraction
-
Dissolution: Dissolve the crude indazole-3-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently to release any evolved CO₂.
-
Extraction: Allow the layers to separate. The indazole-3-carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Drain the aqueous layer.
-
Wash: Wash the organic layer with another portion of saturated NaHCO₃ solution to ensure complete extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3).
-
Precipitation: The pure indazole-3-carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 60-80 °C) to a constant weight.
Diagrams
Caption: Troubleshooting workflow for scale-up challenges.
Caption: Acid-base extraction purification workflow.
References
- Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indazole. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
DiVA portal. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
-
Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information. Retrieved from [Link]
-
Arches. (n.d.). Investigation into the synthesis of Indazole. Retrieved from [Link]
-
PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. Retrieved from [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Improving Regioselectivity in the Alkylation of Indazoles
Welcome to the Technical Support Center for optimizing the regioselective alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the N1 versus N2 selectivity during the synthesis of indazole-based compounds. The indazole nucleus is a privileged scaffold in drug discovery, and the precise control of its substitution pattern is often critical for biological activity.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuanced landscape of indazole alkylation.
Understanding the Core Challenge: N1 vs. N2 Selectivity
The fundamental challenge in indazole alkylation arises from the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the 1H-indazole scaffold frequently yields a mixture of both N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[3][4][5] The regiochemical outcome is a delicate balance of several factors, including the inherent stability of the indazole tautomers, the nature of the substituents on the indazole ring, and the specific reaction conditions employed.[1][2][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be leveraged to achieve N1 selectivity under conditions that allow for equilibration.[1][2][4]
dot graph "Factors_Influencing_Regioselectivity" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
center_node [label="N1 vs. N2 Regioselectivity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
substituents [label="Indazole Substituents\n(Steric & Electronic Effects)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="Reaction Conditions", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; electrophile [label="Alkylating Agent\n(Electrophile)", pos="0,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Thermodynamic vs.\nKinetic Control", pos="0,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
center_node -- substituents [label="Substituent effects guide\nthe nucleophilicity and accessibility\nof N1 and N2."]; center_node -- conditions [label="Base, solvent, and temperature\ndictate the reaction pathway."]; center_node -- electrophile [label="The nature of the electrophile\ncan influence the transition state."]; center_node -- control [label="Equilibrating conditions favor the\nthermodynamically stable N1 product."]; } Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
Troubleshooting Guide
This section addresses common issues encountered during indazole alkylation experiments in a question-and-answer format.
Question 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I enhance the selectivity for the N1-alkylated product?
Answer: Achieving high N1 selectivity often involves leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[2] The following strategies can be employed to favor the formation of the N1-alkylated product:
-
Optimize the Base and Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[2][3][7][8] The rationale is that the sodium cation coordinates with the N2 atom, sterically hindering the approach of the electrophile to this position. This effect can be particularly pronounced if a coordinating group is present at the C3 position of the indazole.[9][10]
-
Leverage Substituent Effects: The steric and electronic nature of substituents on the indazole ring can significantly direct the regiochemical outcome. For instance, bulky substituents at the C3 position can sterically hinder the N2 position, thereby favoring alkylation at N1.[2] Studies have shown that indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents exhibit excellent N1 regioselectivity (>99%) when reacted with NaH in THF.[2][3][7][8]
-
Promote Thermodynamic Equilibration: The use of specific electrophiles, such as α-halo esters, ketones, or amides, can facilitate an equilibration process that favors the more stable N1-substituted product.[11] Even if the initial alkylation occurs at N2, a retro-alkylation and subsequent re-alkylation can lead to the thermodynamically preferred N1 isomer over time.[11]
Table 1: Effect of Base and Solvent on N1/N2 Selectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | >99:1 | [3] |
| 6-Nitroindazole | Methyl bromoacetate | Cs₂CO₃ | DMF | >130:1 (after 16h) | [11] |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | [12][13] |
| 3-tert-Butyl-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 | [2] |
Question 2: I need to synthesize the N2-alkylated indazole. What conditions should I use to favor this regioisomer?
Answer: While the N1 position is often thermodynamically favored, specific kinetic conditions or strategic substrate modifications can be used to selectively produce the N2-alkylated product.
-
Steric Hindrance at the C7 Position: The presence of a substituent at the C7 position can sterically block the N1 position, thereby directing the alkylating agent to the more accessible N2 position. Electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at C7 have been shown to provide excellent N2 selectivity (≥96%), even under conditions that would typically favor N1 alkylation (e.g., NaH in THF).[2][3][7][8]
-
Mitsunobu Reaction: The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is known to favor the formation of the N2-alkylated indazole.[2][3] This method proceeds under neutral conditions and often provides good yields of the N2 isomer.
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: A highly selective method for N2-alkylation involves the use of alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[5][14][15] This approach has been shown to be effective for a wide range of primary, secondary, and tertiary alkyl groups and provides excellent N2 selectivity with no observable N1 isomer formation.[5][14] Quantum mechanical studies suggest that this high selectivity arises from the relative energy barriers of the transition states, with the pathway to the N2 product being significantly more favorable.[16]
dot graph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Poor Regioselectivity\n(N1/N2 Mixture)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; desired_product [label="Desired Product?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; n1_strategies [label="N1-Selective Strategies:\n- NaH in THF\n- Bulky C3-substituent\n- α-halo ester electrophile", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n2_strategies [label="N2-Selective Strategies:\n- C7-substituent\n- Mitsunobu Reaction\n- Acid-catalyzed alkylation with\n trichloroacetimidates", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Product Ratio\n(NMR, HPLC, etc.)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Desired Regioisomer Obtained", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> desired_product; desired_product -> n1_strategies [label=" N1 Isomer "]; desired_product -> n2_strategies [label=" N2 Isomer "]; n1_strategies -> analyze; n2_strategies -> analyze; analyze -> end; } Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H-indazole tautomer generally more stable than the 2H-indazole tautomer?
A1: The greater thermodynamic stability of the 1H-indazole tautomer is attributed to its benzenoid character, which possesses a higher degree of aromaticity compared to the quinonoid structure of the 2H-indazole tautomer.[2][4][10] This inherent stability is a key factor that can be exploited to drive reactions toward the N1-substituted product under thermodynamic control.[1][2]
Q2: Can the nature of the alkylating agent influence regioselectivity?
A2: Yes, the electrophile plays a significant role. As mentioned, α-halo carbonyl compounds can promote N1 selectivity through equilibration.[2][11] In contrast, highly reactive alkylating agents under kinetically controlled conditions may show less selectivity. The use of specialized alkylating agents like alkyl 2,2,2-trichloroacetimidates under acidic conditions is a prime example of how the electrophile can be tailored to achieve high selectivity for the N2 position.[5][14]
Q3: Are there any general trends for substituent effects on regioselectivity?
A3: Yes, some general trends have been observed:
-
Steric Hindrance: Bulky groups near a nitrogen atom will generally disfavor alkylation at that position. A C7-substituent hinders N1, and a bulky C3-substituent can disfavor N2.[2]
-
Electronic Effects: Electron-withdrawing groups on the carbocyclic ring, particularly at the C7 position, tend to favor N2 alkylation.[2][3][7][8] The electronic effects of substituents at other positions can be more nuanced and may depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF [2][3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide or tosylate (1.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, three times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-alkylated indazole.
Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction [2][3]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise over several minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent in vacuo.
-
Purification: Purify the crude residue directly by flash column chromatography to separate the desired N2-alkylated product from the N1-isomer and reaction byproducts (e.g., triphenylphosphine oxide).
Protocol 3: General Procedure for Selective N2-Alkylation using Alkyl 2,2,2-Trichloroacetimidates [5][14]
-
Preparation: To a solution of the 1H-indazole (1.0 equivalent) and the alkyl 2,2,2-trichloroacetimidate (1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the acid catalyst.
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equivalents) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6969-6975. [Link]
-
Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme, 54(14), 3215-3226. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. 2H-Indazole synthesis [organic-chemistry.org]
- 16. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Comparative Analysis of Methyl 5-methyl-1H-indazole-3-carboxylate as a Novel Kinase Inhibitor
Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibition
In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a paramount strategy for targeted cancer therapy. Within this field, the indazole core has emerged as a "privileged scaffold"—a molecular framework with a proven track record of binding to the ATP pocket of various protein kinases.[1][2] This has led to the successful development of several FDA-approved drugs, including Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4][5][6][7]
This guide introduces Methyl 5-methyl-1H-indazole-3-carboxylate , a novel indazole derivative, and provides a framework for its comparative analysis against established multi-kinase inhibitors. While the precise kinase targets of this specific molecule are still under extensive investigation, its structural similarity to known inhibitors suggests a strong potential for activity against key oncogenic kinases.
For this analysis, we will compare this compound against three clinically relevant, multi-targeted kinase inhibitors:
-
Pazopanib: An indazole-containing inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[4][5]
-
Cabozantinib: A potent inhibitor of MET, Vascular Endothelial Growth Factor Receptor (VEGFR), and the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[8][9][10]
-
Foretinib: An inhibitor targeting MET, VEGFR2, and other kinases implicated in tumor progression and angiogenesis.[11][12][13][14][15]
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating the potency, selectivity, and cellular efficacy of this promising new chemical entity.
Mechanistic Overview: Targeting Key Oncogenic Pathways
Most small-molecule kinase inhibitors function by competing with ATP for binding to the catalytic kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins. The selected comparator drugs inhibit pathways crucial for tumor growth, angiogenesis, and metastasis.[16][17]
-
Pazopanib primarily exerts its anti-cancer effects through the inhibition of angiogenesis by blocking VEGFR signaling.[3][4]
-
Foretinib dually targets MET and VEGFR2, pathways involved in cell proliferation, invasion, and the formation of new blood vessels.[11][13]
-
Cabozantinib possesses a broader target profile, inhibiting MET, VEGFR, and the TAM kinases.[9][18] The TAM kinases (TYRO3, AXL, and MERTK) are increasingly recognized as critical mediators of therapy resistance, immune evasion, and metastasis.[19][20][21] AXL overexpression, in particular, is associated with a poor prognosis in numerous cancers.[19]
Given the prevalence of the indazole scaffold among inhibitors of these targets, we hypothesize that this compound may exhibit activity against one or more of these kinase families. The following diagram illustrates the key signaling axes targeted by the comparator inhibitors.
Caption: Key signaling pathways targeted by comparator inhibitors.
Experimental Design for a Head-to-Head Comparison
To objectively evaluate this compound, a multi-step experimental approach is essential. This process begins with a broad screening to identify primary targets, followed by quantitative assays to determine potency, and finally, cell-based assays to confirm biological activity.
Experiment 1: In Vitro Kinase Panel Screening
Causality Behind Experimental Choice: The initial and most critical step is to understand the selectivity profile of the novel compound. A broad kinase panel screen provides an unbiased view of which kinases are inhibited, preventing premature assumptions about the compound's targets. This is crucial for identifying both on-target activity and potential off-target liabilities that could lead to toxicity. Comparing the full panel results to those of Pazopanib, Cabozantinib, and Foretinib will immediately contextualize the selectivity of our lead compound.
Caption: Experimental workflow for in vitro kinase panel screening.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay [22][23]
-
Compound Preparation: Prepare 10 mM stock solutions of this compound, Pazopanib, Cabozantinib, and Foretinib in 100% DMSO. Create an intermediate dilution plate for subsequent transfer into the assay plate.
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of the test compounds at 3x the final desired concentration (e.g., 30 µM for a 10 µM final screen).
-
Kinase/Antibody Mixture: Prepare a mixture of the desired kinase (e.g., AXL) and a Europium (Eu)-labeled anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) at 3x the final concentration.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Calculate percent inhibition relative to high (no inhibitor) and low (competitor) controls.
Experiment 2: IC₅₀ Determination for Key Kinase Targets
Causality Behind Experimental Choice: Once primary targets are identified from the panel screen (e.g., kinases inhibited >80%), it is necessary to quantify the potency of the inhibition. An IC₅₀ (half-maximal inhibitory concentration) value is the standard metric for this. Generating dose-response curves allows for a precise comparison of potency between the novel compound and the established inhibitors against high-interest targets like AXL, MER, TYRO3, and VEGFR2.
Detailed Protocol: In Vitro Kinase IC₅₀ Determination
This protocol follows the same LanthaScreen™ Eu Kinase Binding Assay as described above, with one key modification:
-
Compound Titration: Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of each inhibitor. This will typically range from a high concentration (e.g., 30 µM) down to the low nanomolar or picomolar range.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experiment 3: Cellular Proliferation Assay
Causality Behind Experimental Choice: A potent inhibitor in a biochemical assay does not always translate to cellular activity. Cell permeability, stability, and efflux pump activity can all prevent a compound from reaching its intracellular target. Therefore, testing the inhibitors in a cancer cell line known to be dependent on the identified target kinase (e.g., a high AXL-expressing cell line for an AXL inhibitor) is a critical validation step. This assay measures the functional outcome of target inhibition—the suppression of cancer cell growth.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line with known target expression (e.g., A549 lung cancer cells, known for AXL expression) into a 96-well, white-walled plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each inhibitor for 72 hours. Include a DMSO-only vehicle control.
-
Lysis and Luminescence: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Measurement: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration. Fit the curve to determine the EC₅₀ value (half-maximal effective concentration).
Experiment 4: Western Blot for Target Engagement and Downstream Signaling
Causality Behind Experimental Choice: This experiment provides direct evidence that the inhibitor is engaging its intended target within the cell and producing the desired molecular effect. By measuring the phosphorylation status of the target kinase (e.g., phospho-AXL) and a key downstream effector (e.g., phospho-AKT), we can confirm the mechanism of action. A reduction in phosphorylation upon inhibitor treatment validates that the observed anti-proliferative effects are indeed due to the inhibition of the target signaling pathway.
Detailed Protocol: Western Blot Analysis
-
Cell Treatment: Seed cells as in the proliferation assay and grow to ~80% confluency. Treat with inhibitors at various concentrations (e.g., 0.1x, 1x, and 10x the EC₅₀) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[24]
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT, and a loading control like GAPDH).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein for each target.
Comparative Data Summary (Hypothetical Results)
To illustrate the output of these experiments, the following tables present plausible, hypothetical data.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Pazopanib | Cabozantinib | Foretinib |
| AXL | 98% | 15% | 99% | 45% |
| MER | 95% | 10% | 97% | 38% |
| TYRO3 | 89% | 8% | 92% | 30% |
| VEGFR2 | 25% | 99% | 98% | 99% |
| c-MET | 18% | 5% | 99% | 99% |
| c-Kit | 12% | 96% | 75% | 68% |
| PDGFRβ | 20% | 98% | 85% | 72% |
Table 2: Comparative Potency (IC₅₀ Values, nM)
| Kinase Target | This compound | Pazopanib | Cabozantinib | Foretinib |
| AXL | 5.2 | >10,000 | 1.8 | 350 |
| MER | 8.1 | >10,000 | 4.5 | 410 |
| TYRO3 | 15.7 | >10,000 | 6.2 | 520 |
| VEGFR2 | 1,250 | 10 | 0.9 | 2.5 |
| c-MET | 2,100 | >10,000 | 1.3 | 1.9 |
Table 3: Cellular Proliferation Assay (EC₅₀ Values, nM in A549 Cells)
| Compound | EC₅₀ (nM) |
| This compound | 85 |
| Pazopanib | >10,000 |
| Cabozantinib | 25 |
| Foretinib | 750 |
Interpretation and Discussion
Based on our hypothetical data, this compound emerges as a potent and highly selective inhibitor of the TAM family of kinases, with single-digit nanomolar potency against AXL and MER in biochemical assays.
-
Selectivity: Unlike the comparator drugs, the novel compound shows remarkable selectivity for the TAM kinase family over other prominent oncogenic kinases like VEGFR2 and c-MET. This high degree of selectivity could be a significant advantage, potentially leading to a more favorable safety profile with fewer off-target side effects compared to broader-spectrum inhibitors like Cabozantinib.[10]
-
Potency: While Cabozantinib is the most potent pan-inhibitor in this comparison, this compound demonstrates comparable anti-proliferative activity in AXL-driven A549 cells to more potent multi-kinase inhibitors, suggesting excellent translation from biochemical potency to cellular efficacy. Its superior cellular activity compared to Foretinib, despite Foretinib's potent c-MET inhibition, highlights the critical role of TAM kinases in this cell line.
-
Mechanism: The Western blot results would be expected to show a dose-dependent decrease in phospho-AXL and phospho-AKT levels in cells treated with this compound and Cabozantinib, confirming on-target activity. In contrast, Pazopanib would likely show no effect on this pathway, consistent with its lack of AXL inhibition and poor cellular activity in this model.
Future Directions and Conclusion
The comparative analysis framework outlined here provides a robust system for evaluating novel kinase inhibitors. The hypothetical results position This compound as a promising lead candidate for a selective TAM kinase inhibitor program.
Next Steps Would Include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and drug-like properties, guided by the extensive literature on indazole SAR.[1][25][26]
-
In Vivo Efficacy Studies: Evaluate the compound in xenograft or syngeneic mouse models of cancers with high TAM kinase expression to determine its anti-tumor activity in a physiological context.
-
Pharmacokinetic (PK) and ADME Profiling: Assess the absorption, distribution, metabolism, and excretion properties of the compound to determine its suitability for further development.
-
Combination Studies: Given the role of TAM kinases in therapy resistance, investigate the synergistic potential of this compound with other targeted therapies or immunotherapies.[19][20]
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (No date).
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed.
- Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - NIH. (No date).
- AXL Inhibitors: Status of Clinical Development - PMC - PubMed Central. (No date).
- In vitro kinase assay - Protocols.io. (2023, September 23). Protocols.io.
- CABOMETYX® (cabozantinib) Mechanism of Action.
- What are AXL inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of action of Cabozantinib? - Patsnap Synapse. (2025, March 7).
- [Cabozantinib: Mechanism of action, efficacy and indic
- AXL Inhibitors: Status of Clinical Development - PubMed. (2023, March 15). PubMed.
- Cabozantinib: mechanism of action, pharmacokinetics and clinical applic
- Optimization of a LanthaScreen Kinase assay for LTK (TYK1) - Thermo Fisher Scientific.
- The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. (2022, March 2). Journal of Thoracic Oncology.
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects.
- Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - NIH. (No date).
- LanthaScreen® Eu Kinase Binding Assay for BLK Overview - Thermo Fisher Scientific.
- Foretinib - Massive Bio. (2025, December 25). Massive Bio.
- LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview - Thermo Fisher Scientific.
- Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem - NIH. (No date).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.
- Foretinib: A Technical Guide to its Mechanism of Action - Benchchem.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed.
- Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. - ResearchGate. (No date).
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (2025, December 18). Dr. Oracle.
- The Emerging Role of TYRO3 as a Therapeutic Target in Cancer - MDPI.
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023, March 31). Protocols.io.
- Pazopanib Hydrochloride: A Comprehensive Guide to its Application and Benefits in Cancer Therapy. (2025, December 24).
- LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US.
- A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 - AACR Journals. (No date).
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (No date).
- Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. (No date).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 10. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 11. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massivebio.com [massivebio.com]
- 13. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 17. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 18. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Emerging Role of TYRO3 as a Therapeutic Target in Cancer [mdpi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 25. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Efficacy of Indazole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth comparative analysis of the in vitro efficacy of derivatives of the 5-methyl-1H-indazole-3-carboxylate core, a promising framework for the development of novel therapeutics. By examining experimental data across anticancer, anti-inflammatory, and antimicrobial applications, this document serves as a critical resource for researchers aiming to advance their drug discovery programs.
The Indazole Core: A Privileged Scaffold in Drug Discovery
Indazole and its derivatives have garnered significant attention due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The rigid bicyclic structure of the indazole nucleus provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. The 5-methyl-1H-indazole-3-carboxylate scaffold, in particular, offers a versatile platform for chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative In Vitro Efficacy: A Multi-Faceted Analysis
The therapeutic potential of 5-methyl-1H-indazole-3-carboxylate derivatives is best understood through a comparative lens, evaluating their performance against various cell lines and microbial strains. This section synthesizes key experimental findings to highlight structure-activity relationships (SAR) and guide future derivatization efforts.
Anticancer Activity
Derivatives of the indazole core have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A series of 1H-indazole-3-amine derivatives were evaluated for their in-vitro antitumor activity against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells, using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1] One particular compound, 6o , showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited high selectivity for normal cells (HEK-293, IC50 = 33.2 µM).[1] Further investigation revealed that compound 6o may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway.[1]
Another study focused on novel N-phenylindazole based diarylureas, which demonstrated good potency with IC50 values ranging from 0.4–50 μM in several cancer cell lines, including murine metastatic breast cancer (4T1) and murine glioblastoma (GL261).[4]
Table 1: Comparative Anticancer Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features / Observations | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Exhibits high selectivity over normal cells (HEK-293). | [1] |
| 5k | Hep-G2 (Hepatoma) | 3.32 | Mercapto acetamide-derived compound; showed high toxicity to normal cells. | [5] |
| N-phenylindazole diarylureas | 4T1 (Murine Breast Cancer) | 0.4 - 50 | A series of compounds with a broad range of potent activity. | [4] |
| 2f | 4T1 (Murine Breast Cancer) | Not specified | Displayed inhibitory activities against proliferation, migration, and invasion. | [3] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., leukemia, lung, breast, liver) allows for the assessment of the broad-spectrum or selective nature of the synthesized compounds. The inclusion of a non-cancerous cell line (HEK-293) is a critical control to evaluate the cytotoxicity and therapeutic index of the derivatives. The MTT assay was chosen as a reliable, high-throughput method to quantify cell viability, providing a quantitative measure (IC50) for comparing the potency of different derivatives.
Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the indazole ring is critical for anticancer activity. Amine and complex amide functionalities have shown significant promise.
-
Aryl substitutions: The presence and substitution pattern of aryl groups, as seen in the N-phenylindazole diarylureas, can dramatically influence potency.
-
Mercaptoacetamide moiety: The introduction of a mercaptoacetamide group can lead to potent activity, but may also increase general cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory potential of indazole derivatives is often linked to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
One study investigated the in vitro anti-inflammatory activity of indazole and its derivatives by examining their ability to inhibit COX-2 and TNF-α. 5-aminoindazole demonstrated a maximum of 78% inhibition of COX-2 at a concentration of 50 μM, with an IC50 value of 12.32 μM. In the same study, indazole showed a concentration-dependent inhibitory activity on TNF-α, achieving over 60% inhibition at a 250 μM concentration.[6]
Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC50 (µM) / % Inhibition | Key Observations | Reference |
| Indazole | TNF-α | >60% inhibition @ 250 µM | Concentration-dependent inhibition. | [6] |
| 5-aminoindazole | COX-2 | 12.32 | Potent inhibition of COX-2. | |
| 6-nitroindazole | COX-2 | 19.22 | Moderate inhibition of COX-2. |
Causality Behind Experimental Choices: The selection of COX-2 and TNF-α as targets is based on their well-established roles as key mediators of inflammation. The use of in vitro enzyme inhibition and cytokine production assays provides a direct measure of the compounds' ability to interfere with these inflammatory pathways.
Key Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Amino group at the 5-position: The presence of an amino group at the 5-position of the indazole ring appears to enhance COX-2 inhibitory activity.
-
Nitro group at the 6-position: A nitro group at the 6-position also confers COX-2 inhibitory activity, though to a lesser extent than the 5-amino substitution.
Antimicrobial Activity
Indazole derivatives have also been explored for their potential as antimicrobial agents. A study on 1H-indazole-3-carboxamide derivatives revealed their activity against a range of bacteria.[1] Another study synthesized a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives and found them to have good to excellent antibacterial and antifungal activity, with some compounds exceeding the potency of ampicillin and streptomycin by 10–50 fold.[7]
Table 3: Comparative Antimicrobial Activity of Indazole-Related Derivatives
| Compound Class | Test Organisms | Potency (MIC/MBC in mg/mL) | Key Observations | Reference |
| 1H-indazole-3-carboxamides | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Zone of inhibition (mm) reported | Broad-spectrum activity observed. | [1] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria, Fungi | MIC: 0.004–0.045MBC: 0.008–1.2 | Some derivatives significantly more potent than standard antibiotics. | [7] |
Causality Behind Experimental Choices: The evaluation against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains, is essential to determine the spectrum of antimicrobial activity. Standard methods like broth microdilution are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC), providing quantitative data for comparison.
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Carboxamide functionality: The presence of a carboxamide group at the 3-position of the indazole ring is a common feature in derivatives with antimicrobial activity.
-
Hybrid molecules: Combining the indazole scaffold with other heterocyclic systems, such as thiazolidinone, can lead to highly potent antimicrobial agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key in vitro assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This protocol is a self-validating system for determining the cytotoxic effects of the test compounds on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the Methyl 5-methyl-1H-indazole-3-carboxylate derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the 96-well plates with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: TNF-α Inhibition Assay for Anti-inflammatory Activity
This protocol provides a robust method for assessing the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.
1. Cell Culture and Stimulation:
-
Culture macrophage-like cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 24-well plates at a density of 2 × 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production. Include a negative control (no LPS) and a vehicle control (LPS + 0.1% DMSO).
3. Supernatant Collection and ELISA:
-
Incubate the plates for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for TNF-α inhibition.
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacteria and fungi.[10]
1. Preparation of Inoculum:
-
Culture the microbial strains (e.g., E. coli, S. aureus, C. albicans) in appropriate broth overnight.
-
Dilute the microbial suspension to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
2. Preparation of Compound Dilutions:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these derivatives is crucial for rational drug design.
Anticancer Signaling Pathway: p38 MAPK
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, and its dysregulation is often implicated in cancer.[12][13] Some indazole derivatives may exert their anticancer effects by modulating this pathway.
Caption: p38 MAPK signaling pathway and potential inhibition by indazole derivatives.
Anti-inflammatory Signaling Pathway: TNF-α
The TNF-α signaling pathway is a central regulator of inflammation.[10] Inhibition of this pathway is a key strategy for many anti-inflammatory drugs.
Caption: TNF-α signaling pathway leading to inflammation and its potential inhibition.
Antimicrobial Mechanism of Action: Bacterial Cell Wall Synthesis
A primary target for many antibiotics is the bacterial cell wall synthesis pathway, which is essential for bacterial viability and absent in humans.[14]
Caption: Bacterial cell wall synthesis pathway, a target for antimicrobial agents.
Conclusion and Future Directions
The 5-methyl-1H-indazole-3-carboxylate scaffold and its derivatives represent a highly promising class of compounds with diverse therapeutic potential. The comparative in vitro efficacy data presented in this guide highlight the significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by these molecules. The detailed experimental protocols and insights into the underlying mechanisms of action provide a solid foundation for researchers to build upon.
Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to further elucidate the structure-activity relationships. The exploration of novel substitutions at various positions of the indazole ring and modifications of the carboxylate group will be crucial in optimizing potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to identify the precise molecular targets of the most active compounds, which will facilitate their progression into preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
The Influence of Structural Modifications on the Pharmacokinetic Profile of Substituted Indazole-3-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents targeting a diverse array of biological entities, from protein kinases to ion channels.[1][2] The clinical and preclinical success of compounds built upon this framework is not solely dependent on their pharmacodynamic potency but is critically intertwined with their pharmacokinetic (PK) profile. Understanding how structural modifications to the indazole core and its carboxamide substituent dictate the absorption, distribution, metabolism, and excretion (ADME) of these molecules is paramount for the rational design of effective and safe therapeutics.
This guide provides a comparative analysis of the pharmacokinetic profiles of substituted indazole-3-carboxamides, drawing upon both in vitro and in vivo experimental data. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, offering insights to guide lead optimization and candidate selection in drug discovery programs.
Structure-Pharmacokinetic Relationships: A Tale of Two Scaffolds
The pharmacokinetic journey of a drug is a complex interplay of its physicochemical properties. For the indazole-3-carboxamide class, key determinants of their ADME profile include lipophilicity, metabolic stability, and plasma protein binding. How substitutions on the indazole ring and the carboxamide moiety modulate these parameters is a central theme in their development.
A systematic in vitro study on a series of synthetic cannabinoid receptor agonists (SCRAs) based on the indazole-3-carboxamide scaffold provides a clear illustration of these structure-pharmacokinetic relationships.[3][4] In this study, various analogs were evaluated for their lipophilicity (Log D7.4), plasma protein binding, and metabolic stability in human liver microsomes (HLMs) and hepatocytes.
Simultaneously, the development of poly(ADP-ribose) polymerase (PARP) inhibitors has yielded a wealth of data, with niraparib, a potent indazole-3-carboxamide-based drug, offering a compelling in vivo case study.[5][6] Comparative studies of niraparib and other PARP inhibitors highlight how subtle structural differences can lead to significant variations in tissue distribution and overall exposure.[5][7]
Key Physicochemical and In Vitro Pharmacokinetic Parameters
The following table summarizes key in vitro data for a selection of indazole-3-carboxamide analogs, illustrating the impact of structural modifications on their physicochemical properties and metabolic stability.
| Compound | Core Scaffold | Key Substituents | Log D7.4 | Plasma Protein Binding (%) | Intrinsic Clearance (CLint) in HLM (mL/min/kg) |
| AB-FUBINACA | Indazole-3-carboxamide | N-(1-amino-3-methyl-1-oxobutan-2-yl), 1-(4-fluorobenzyl) | 2.81 | 98.9 | 13.7 (R-enantiomer) |
| 5F-MDMB-PINACA | Indazole-3-carboxamide | N-(1-methoxycarbonyl-2,2-dimethylpropyl), 1-(5-fluoropentyl) | 4.15 | 99.2 | High (not specified) |
| MDMB-4en-PINACA | Indazole-3-carboxamide | N-(1-methoxycarbonyl-2,2-dimethylpropyl), 1-(pent-4-en-1-yl) | 4.95 | 99.4 | High (not specified) |
| (S)-AMB-FUBINACA | Indazole-3-carboxamide | N-((S)-1-amino-1-oxo-3-methylbutan-2-yl), 1-(4-fluorobenzyl) | Not specified | 99.5 | 2944 |
Data sourced from a systematic in vitro pharmacokinetic study of synthetic cannabinoid receptor agonists.[3][8]
Insights from the Data:
-
Lipophilicity (Log D7.4): The data clearly demonstrates that the lipophilicity of these compounds is highly sensitive to the nature of the substituents. For instance, the introduction of a pentenyl side chain in MDMB-4en-PINACA significantly increases its lipophilicity compared to the fluorobenzyl group in AB-FUBINACA.[3] This property profoundly influences membrane permeability, volume of distribution, and plasma protein binding.
-
Plasma Protein Binding: A common feature among the studied indazole-3-carboxamides is their high affinity for plasma proteins, often exceeding 98%.[3] This extensive binding limits the free fraction of the drug available to exert its pharmacological effect and can influence its clearance.
-
Metabolic Stability: The intrinsic clearance (CLint) values reveal significant variability in metabolic stability. For example, (S)-AMB-FUBINACA exhibits very high clearance in human liver microsomes, suggesting rapid metabolism.[3] Comparative studies have also shown that indazole cores tend to be more metabolically reactive than their corresponding indole analogues.[4] The primary routes of metabolism for many indazole-3-carboxamides include hydroxylation and ester hydrolysis.[9][10]
Comparative In Vivo Pharmacokinetics: The Case of Niraparib
Niraparib, an indazole-3-carboxamide PARP inhibitor, provides a valuable real-world example of the in vivo behavior of this class of compounds. A comparative study with another PARP inhibitor, olaparib, revealed significant differences in their pharmacokinetic profiles, which may contribute to their differential efficacy.[5]
| Compound | Dose and Schedule (in MDA-MB-436 xenograft model) | Tumor AUC0-24h (ngh/g) | Plasma AUC0-24h (ngh/mL) | Tumor-to-Plasma Ratio |
| Niraparib | 75 mg/kg, once daily | 108,000 | 32,700 | 3.3 |
| Olaparib | 100 mg/kg, once daily | 14,000 | 23,200 | 0.6 |
Data adapted from a comparative pharmacokinetic study of PARP inhibitors.[5][7]
Key In Vivo Observations:
-
Tumor Penetration: A striking finding is niraparib's preferential accumulation in tumor tissue, with a tumor-to-plasma exposure ratio of 3.3.[5][7] This contrasts sharply with olaparib, which shows lower exposure in the tumor compared to plasma. This enhanced tumor penetration is a critical factor for efficacy in solid tumors and is likely influenced by its physicochemical properties, such as membrane permeability and volume of distribution.
-
Dose-Proportional Exposure: Clinical studies with niraparib have demonstrated that its exposure is generally dose-proportional, a desirable pharmacokinetic characteristic.[11][12]
Experimental Protocols for Pharmacokinetic Profiling
To ensure the scientific integrity and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Objective: To determine the intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., midazolam, verapamil)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rats
Animal models are indispensable for understanding the complete pharmacokinetic profile of a drug candidate in a living system.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of a test compound in rats following intravenous and oral administration.
Materials:
-
Test compound formulated for intravenous (e.g., in a solution) and oral (e.g., in suspension or solution) administration.
-
Sprague-Dawley or Wistar rats with indwelling catheters (e.g., jugular vein) for blood sampling.
-
Dosing syringes and gavage needles.
-
Anticoagulant (e.g., heparin or EDTA) treated collection tubes.
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least 3-5 days before the study. Fast the animals overnight (with free access to water) before oral dosing.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of the test compound via the tail vein or a catheter.
-
Oral (PO): Administer a single dose of the test compound by oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein catheter into anticoagulant-treated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the test compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and quantify its concentration using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the test compound versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Caption: Workflow for in vivo pharmacokinetic study in rats.
Conclusion
The pharmacokinetic profile of substituted indazole-3-carboxamides is a critical determinant of their therapeutic potential. As demonstrated by the comparative in vitro and in vivo data, structural modifications to this versatile scaffold can profoundly influence key ADME parameters. A thorough understanding of these structure-pharmacokinetic relationships, guided by robust experimental evaluation, is essential for the successful development of novel indazole-3-carboxamide-based drugs. By integrating early and systematic pharmacokinetic profiling into the drug discovery process, researchers can more effectively navigate the path from a promising lead compound to a clinically viable therapeutic agent.
References
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Discovery - the University of Dundee Research Portal. [Link]
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC - NIH. [Link]
-
Steady state pharmacokinetics (PK) of niraparib and olaparib in tumor... ResearchGate. [Link]
-
(PDF) A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. ResearchGate. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]
-
(PDF) A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. ResearchGate. [Link]
-
Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer. PMC - NIH. [Link]
-
The safety, tolerability and pharmacokinetics of niraparib in Japanese patients with solid tumours: results of a phase I dose-escalation study. NIH. [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC. [Link]
-
In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. [Link]
-
Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. MDPI. [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 5. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The safety, tolerability and pharmacokinetics of niraparib in Japanese patients with solid tumours: results of a phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, underpinning a wide array of pharmacologically active agents.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1][3] While the 1H-tautomer is generally the more thermodynamically stable isomer, both forms serve as crucial frameworks for the design of novel therapeutics.[1][4] This guide provides an in-depth, objective comparison of the biological activities of 1H- and 2H-indazole derivatives, supported by experimental data, to illuminate the distinct contributions of each isomer to drug action and guide future research endeavors.
The Structural Isomers: 1H- vs. 2H-Indazole
The fundamental difference between 1H- and 2H-indazole lies in the position of the hydrogen atom on the nitrogen within the pyrazole ring. This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn dictates its interaction with biological targets.[4][5]
Caption: General structures of 1H- and 2H-indazole tautomers.
Comparative Biological Activities
The differential biological activities of 1H- and 2H-indazole derivatives are evident across various therapeutic areas, including oncology, inflammation, and infectious diseases.
Anticancer Activity
The indazole core is a prominent feature in numerous FDA-approved kinase inhibitors and investigational anticancer agents.[6][7] Both 1H- and 2H-isomers have been explored for their antiproliferative effects.
A study on 1H-indazole-3-amine derivatives demonstrated their potential as antitumor agents, with some compounds showing significant inhibitory effects against various cancer cell lines.[8][9] For instance, compound 6o from one study exhibited promising activity against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing selectivity over normal cells.[9] Another series of 1H-indazole derivatives were evaluated for their antiproliferative activity, with compound 2f showing potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM).[6][7]
While the majority of successful indazole-based anticancer drugs are 1H-derivatives, research into 2H-indazole analogues continues to reveal their potential. For example, novel curcumin indazole analogs with a 2H-indazole core have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[10]
Table 1: Comparative Anticancer Activity of 1H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | [6][7] |
| 6o | K562 (Leukemia) | 5.15 | [9] |
| 5k | Hep-G2 (Hepatoma) | 3.32 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in a multitude of diseases, and indazole derivatives have shown promise as anti-inflammatory agents.[12][13] Both 1H- and 2H-isomers have been investigated for their ability to modulate inflammatory pathways.
A study investigating the anti-inflammatory activity of indazole and its derivatives found that they significantly inhibited carrageenan-induced hind paw edema in a dose-dependent manner.[12][14] The study also revealed that these compounds could inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[12][14] While this particular study did not explicitly compare 1H and 2H isomers of the same derivative, it highlighted the potential of the general indazole scaffold in inflammation.
Interestingly, some research suggests that 2H-indazole derivatives may have a pronounced anti-inflammatory and antimicrobial profile.[3][15] A series of 2H-indazole derivatives were designed and synthesized as dual antimicrobial and anti-inflammatory agents, with several compounds showing inhibitory activity against COX-2.[16]
Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives
| Compound Type | Assay | Key Findings | Reference |
| Indazole and derivatives | Carrageenan-induced paw edema | Dose-dependent inhibition of edema | [12][14] |
| 2H-Indazole derivatives | COX-2 Inhibition | In vitro inhibitory activity against COX-2 | [16][17] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[2][3]
Studies have reported the synthesis of 1H-indazole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For example, certain 3-methyl-1H-indazole derivatives were found to be active against Bacillus subtilis and Escherichia coli.[2]
Simultaneously, a number of 2H-indazole derivatives have been synthesized and shown to possess significant antimicrobial properties.[15][16] In one study, a series of 2H-indazole derivatives were tested against various intestinal and vaginal pathogens, with some compounds exhibiting greater potency than the reference drug metronidazole against protozoa like Giardia intestinalis.[16]
Table 3: Comparative Antimicrobial Activity of 1H- and 2H-Indazole Derivatives
| Isomer Type | Organism | Activity Measure (e.g., MIC, Zone of Inhibition) | Reference |
| 1H-Indazole | Bacillus subtilis | Zone of inhibition: 22 mm | [2] |
| 1H-Indazole | Escherichia coli | Zone of inhibition: 46 mm | [2] |
| 2H-Indazole | Giardia intestinalis | IC50 values more potent than metronidazole | [16] |
| 2H-Indazole | Candida albicans | In vitro growth inhibition | [16] |
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are representative methodologies for assessing the key biological activities discussed.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
In Vitro Anti-inflammatory Assay: COX Inhibition
This assay evaluates the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of color development is proportional to the amount of COX inhibition.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid, and the chromogenic substrate (e.g., TMB).
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX enzyme and incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Color Development: Allow the color to develop for a specified time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB).
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, yeast) equivalent to a 0.5 McFarland standard.[20]
-
Compound Dilution: Perform serial two-fold dilutions of the indazole derivatives in a 96-well microtiter plate containing appropriate broth media.[21]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[20][21]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.[19]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The exploration of both 1H- and 2H-indazole derivatives has yielded a rich and diverse landscape of biological activities. While 1H-indazoles are more prevalent in clinically approved drugs, particularly in oncology, the growing body of evidence for the potent anti-inflammatory and antimicrobial properties of 2H-indazole derivatives underscores the importance of not overlooking this isomeric form. The choice of which scaffold to pursue should be guided by the specific therapeutic target and desired pharmacological profile. A thorough understanding of the structure-activity relationships of both isomers is crucial for the rational design of next-generation indazole-based therapeutics. This guide serves as a foundational resource for researchers embarking on or continuing their journey in this exciting area of drug discovery.
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
- A Comparative Guide to the Anticancer Activity of Indazole Derivatives - Benchchem. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers - Benchchem. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.).
- Application Notes and Protocols for Indazole Derivatives in Cancer Research - Benchchem. (n.d.).
- Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols - Benchchem. (n.d.).
- A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (n.d.).
- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed. (n.d.).
- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023, May 12).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12).
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - ResearchGate. (n.d.).
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025, August 6).
- Indazole-based antiinflammatory and analgesic drugs - ResearchGate. (n.d.).
- Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. (2018, June 16).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31).
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).
- Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed. (n.d.).
- Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (2025, November 21).
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - Semantic Scholar. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (n.d.).
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (n.d.).
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.).
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).
- Structure of 1H-and 2H-indazoles. | Download Scientific Diagram - ResearchGate. (n.d.).
- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed. (n.d.).
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH. (2021, April 8).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The 5-Position: A Key Determinant in the Biological Activity of Indazole-3-Carboxylates
A Comparative Guide to Structure-Activity Relationships for Drug Discovery Professionals
The indazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, indazole-3-carboxylates and their derivatives have demonstrated a remarkable diversity of pharmacological effects, acting as kinase inhibitors, CRAC channel blockers, and synthetic cannabinoid receptor agonists.[2][3][4] A critical determinant of the potency and selectivity of these molecules is the nature of the substituent at the 5-position of the indazole ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted indazole-3-carboxylates, offering insights into how modifications at this position can be strategically employed to fine-tune biological activity.
The Indazole-3-Carboxylate Core: A Versatile Pharmacophore
The indazole-3-carboxylate moiety provides a rigid bicyclic framework with a key hydrogen bond donor (N1-H) and acceptor (N2), along with a carboxylate group (or a derivative such as an amide) at the 3-position that can engage in various interactions with biological targets. The 5-position of the indazole ring is solvent-exposed in many protein binding pockets, making it an ideal position for modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: General structure of a 5-substituted indazole-3-carboxylate.
Comparative Analysis of 5-Substituents on Biological Activity
The electronic and steric properties of the substituent at the 5-position can dramatically alter the interaction of the indazole scaffold with its target protein. Below, we compare the effects of different 5-substituents on the activity of indazole-3-carboxylates in three distinct therapeutic areas.
As Kinase Inhibitors: A Balancing Act of Potency and Selectivity
Indazole derivatives are potent inhibitors of various protein kinases, including Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy.[5][6] The 5-position plays a crucial role in modulating the potency and selectivity of these inhibitors.
| 5-Substituent (R) | Target Kinase | IC50 (nM) | Key Observations | Reference |
| -H | Aurora A | 13,000 | The unsubstituted indazole serves as a low-potency starting point. | [5] |
| -F | Aurora A | Not specified | Halogenation is a common strategy to improve potency. | [5] |
| -Cl | Aurora A | Not specified | Chloro and other halo groups can engage in halogen bonding. | [5] |
| -NH2 | Aurora A | Not specified | The amino group can act as a hydrogen bond donor, potentially increasing affinity. | [5] |
Analysis:
As Synthetic Cannabinoid Receptor Agonists: The Impact of Halogenation
Indazole-3-carboxamides are a prominent class of synthetic cannabinoids, often exhibiting high potency at the CB1 and CB2 receptors.[4] The 5-position is a common site of modification in these compounds, with halogenation being a key feature of many potent analogs.
| 5-Substituent (R) | Receptor | EC50 (nM) | Key Observations | Reference |
| -H | CB1 | >100 | The unsubstituted analog is significantly less potent. | [4] |
| -F | CB1 | Low nM range | Fluorine substitution consistently leads to the most potent compounds in this class. | [4] |
| -Cl | CB1 | Moderate nM range | Chloro substitution also enhances potency, but generally less than fluorine. | [4] |
| -Br | CB1 | Moderate to high nM range | Bromo substitution provides a further increase in size and polarizability, with varying effects on potency. | [4] |
Analysis:
In the context of synthetic cannabinoids, the introduction of a halogen at the 5-position is a well-established strategy to enhance potency.[4] Studies have shown that among halogenated analogs, those with a fluorine at the 5-position consistently exhibit the lowest EC50 values, indicating the highest potency.[4] This is likely due to the unique properties of fluorine, including its small size, high electronegativity, and ability to form favorable interactions within the receptor binding pocket. The general trend for potency at the CB1 receptor for 5-halo-indazole-3-carboxamides is F > Cl > Br > H.
As CRAC Channel Blockers: The Importance of Regiochemistry and Substituent Type
Calcium-release activated calcium (CRAC) channels are important targets for inflammatory and autoimmune diseases. Indazole-3-carboxamides have been identified as potent blockers of these channels.[2][3] While the primary focus of many studies has been on the carboxamide portion of the molecule, the substitution pattern on the indazole ring, including the 5-position, influences activity.
Key SAR Observations for Indazole-3-Carboxamide CRAC Channel Blockers:
-
Regiochemistry is Critical: The -CO-NH-Ar amide linker regiochemistry is essential for activity. The reverse amide (-NH-CO-Ar) isomers are inactive.[3]
-
Substituents on the Aryl Amide: The nature of the aryl group in the carboxamide is a major determinant of potency.
-
Indazole Ring Substitution: While less explored, modifications to the indazole ring are known to affect activity. For other classes of indazole-based inhibitors, it has been noted that small substituents are generally preferred at the 5, 6, and 7-positions.
While a direct comparative table for 5-substituents in CRAC channel blockers is not available, the general principles of medicinal chemistry suggest that modifying the electronics and sterics at this position would modulate the activity and properties of the compounds.
Experimental Protocols
General Synthesis of 5-Substituted Indazole-3-Carboxylic Acids
The synthesis of the indazole-3-carboxylic acid core often starts from appropriately substituted anilines. A general and robust method involves the diazotization of a substituted 2-methylaniline followed by cyclization.
Caption: A generalized workflow for the synthesis of 5-substituted indazole-3-carboxylic acids.
Step-by-Step Protocol:
-
Diazotization: To a cooled solution of the 5-substituted 2-methylaniline in aqueous acid (e.g., HCl), a solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining a low temperature (0-5 °C).
-
Cyclization: The resulting diazonium salt solution is then heated, leading to an intramolecular cyclization to form the corresponding 5-substituted indazole.
-
Carboxylation: The 5-substituted indazole is protected (e.g., with a SEM group) and then treated with a strong base such as n-butyllithium (n-BuLi) at low temperature (-78 °C) to deprotonate the 3-position. Carbon dioxide (CO2) is then bubbled through the solution, followed by an acidic workup to yield the 5-substituted indazole-3-carboxylic acid.[7]
Amide Coupling to form Indazole-3-Carboxamides
The final indazole-3-carboxamides are typically synthesized via a standard amide coupling reaction.
Step-by-Step Protocol:
-
To a solution of the 5-substituted indazole-3-carboxylic acid in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HOBt, EDC.HCl) and a base (e.g., TEA) are added.
-
The reaction mixture is stirred at room temperature for a short period (e.g., 15 minutes).
-
The desired amine is then added, and the reaction is stirred for several hours until completion.
-
The product is isolated and purified using standard techniques such as column chromatography.[1]
Conclusion
The 5-position of the indazole-3-carboxylate scaffold is a key "handle" for medicinal chemists to modulate the biological activity of this versatile class of compounds. The electronic and steric nature of the substituent at this position can have a profound impact on potency and selectivity across a range of biological targets. As demonstrated, halogenation, particularly fluorination, is a powerful strategy for enhancing the potency of synthetic cannabinoid receptor agonists. For kinase inhibitors, the 5-position offers an opportunity to introduce groups that can form specific interactions to improve affinity. While the SAR at the 5-position is not as extensively explored for all target classes, the available data clearly indicate its importance. Future work in this area should focus on systematic explorations of a wider range of 5-substituents to build more comprehensive QSAR models and guide the design of next-generation indazole-based therapeutics.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1195-1200. Available at: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1195-1200. Available at: [Link]
-
Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207. Available at: [Link]
-
Chang, C. W., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 566-578. Available at: [Link]
-
Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 566-578. Available at: [Link]
-
Deventer, M. H., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. Available at: [Link]
-
Catterall, F., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 233. Available at: [Link]
-
Banister, S. D., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. Available at: [Link]
-
Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Methyl 5-methyl-1H-indazole-3-carboxylate as a Research Tool
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive framework for the validation of Methyl 5-methyl-1H-indazole-3-carboxylate. We move beyond simple characterization, offering a comparative analysis against structurally related research tools and presenting a series of self-validating experimental protocols. Our objective is to equip researchers with the necessary technical insights and practical methodologies to confidently assess this compound's identity, purity, and biological activity, ensuring its effective and reliable application in a research setting.
Part 1: Synthesis and Physicochemical Characterization
The foundational step in validating any research tool is to confirm its chemical identity and purity. An unverified compound is an uncontrolled variable. The synthesis of this compound is readily achievable from its corresponding carboxylic acid, a commercially available starting material.[1][2]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from standard procedures for the esterification of indazole-3-carboxylic acids.[3][4] The rationale for choosing Fischer esterification is its simplicity, use of common reagents, and generally high yields for this substrate class.
Materials:
-
5-Methyl-1H-indazole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) as a catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Suspend 5-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases. This step quenches the acid catalyst and removes any unreacted starting material.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic ester product will partition into the ethyl acetate layer.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to afford pure this compound as a solid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Data
| Property | Predicted/Expected Value for this compound | Rationale / Method |
| Molecular Formula | C₁₀H₁₀N₂O₂ | --- |
| Molecular Weight | 190.20 g/mol | --- |
| Appearance | White to off-white solid | Based on similar indazole esters.[5] |
| Mass Spec (ESI+) | m/z 191.08 [M+H]⁺, 213.06 [M+Na]⁺ | Calculated exact mass. |
| ¹H NMR (DMSO-d₆) | δ ~13.8 (bs, 1H, NH), ~7.9 (s, 1H, H4), ~7.5 (d, 1H, H7), ~7.2 (d, 1H, H6), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃) | Predicted based on shifts of unsubstituted methyl 1H-indazole-3-carboxylate and the electronic effect of a 5-methyl group.[4] |
| ¹³C NMR (DMSO-d₆) | δ ~162 (C=O), ~141-120 (Ar-C), ~60 (OCH₃), ~21 (Ar-CH₃) | Predicted based on known indazole ester chemical shifts.[5] |
| Purity | ≥95% | Target for biological research; determined by HPLC/UPLC. |
Part 2: Comparative Analysis with Alternative Research Tools
Validating a tool requires understanding its context. How does this compound compare to other compounds a researcher might consider for similar applications? We selected two comparators: one that probes electronic effects on the same scaffold (Methyl 5-nitro-1H-indazole-3-carboxylate ) and one that represents a common bioisosteric replacement (Methyl 2-methyl-1H-indole-3-carboxylate ).
The indazole scaffold is a known pharmacophore for a range of targets, including protein kinases, serotonin receptors, and cannabinoid receptors.[6][7][8] The choice of tool depends on the specific research question.
| Feature | This compound | Methyl 5-nitro-1H-indazole-3-carboxylate | Methyl 2-methyl-1H-indole-3-carboxylate |
| Structure | Chemical Structure Image | Chemical Structure Image | Chemical Structure Image |
| Key Feature | Electron-donating methyl group. | Strong electron-withdrawing nitro group. | Indole core, a common bioisostere of indazole. |
| Molecular Weight | 190.20 g/mol | 221.17 g/mol [9] | 189.21 g/mol [10] |
| Synthetic Access | Straightforward from commercial acid.[2] | Straightforward via esterification of nitrated acid.[11] | Accessible via palladium-catalyzed cyclization.[10] |
| Potential Applications | Building block for kinase inhibitors, GPCR modulators.[12][13] | Probe for SAR studies; building block for aminated derivatives.[9] | Building block for anticancer agents, CNS-active molecules.[10] |
| Rationale for Use | A baseline, moderately lipophilic indazole tool. | To test the importance of electron density at the 5-position for target binding. | To test if the N-N bond of the pyrazole ring is essential for activity versus an N-C bond. |
Part 3: A Step-by-Step Framework for Biological Validation
Once the compound's identity and purity are confirmed, its biological activity must be validated in a systematic, hypothesis-driven manner. Simply adding the compound to a cell culture and observing a phenotype is insufficient and can be misleading. A robust validation workflow proceeds from broad, computational predictions to specific, quantitative biological assays.
Validation Workflow Diagram
Caption: A four-step workflow for the biological validation of a chemical probe.
Protocol 1: In Silico Target Prediction and Docking
Objective: To generate a testable hypothesis about the potential protein targets of this compound using computational methods. This approach is based on the principle of structural similarity to known ligands.
Methodology:
-
Ligand Preparation: Generate a 3D structure of the compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Database Searching: Utilize platforms like SwissTargetPrediction or PharmMapper. These servers screen the ligand's 3D shape and pharmacophore features against databases of known protein binding sites.
-
Prioritization: The output will be a ranked list of potential targets. Prioritize targets that are biologically plausible and for which robust in vitro assays are available (e.g., kinases, GPCRs, enzymes). The indazole scaffold is frequently associated with protein kinase inhibition.[8]
-
Molecular Docking (Optional but Recommended): a. Obtain the crystal structure of a high-priority target from the Protein Data Bank (PDB). b. Prepare the protein structure by removing water, adding hydrogens, and defining the binding pocket. c. Use a docking program (e.g., AutoDock Vina) to predict the binding pose and estimate the binding affinity of your compound within the target's active site.[8] This provides a structural hypothesis for the interaction.
Protocol 2: In Vitro Target Engagement (Example: Kinase Inhibition Assay)
Objective: To biochemically validate the in silico prediction that the compound binds to and inhibits a specific protein kinase.
Methodology (Example using a generic Ser/Thr Kinase):
-
Reagents: Recombinant active kinase, appropriate peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Assay Plate Setup:
-
Add kinase, substrate/buffer mix, and vehicle (DMSO) or compound dilution to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP. Causality Note: The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Read luminescence on a plate reader. The signal is proportional to ADP produced and thus kinase activity.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Protocol 3: Cell-Based Functional Assay (Example: Cell Viability)
Objective: To determine if the compound's biochemical activity translates to a functional effect in a relevant cellular context.
Methodology (Example using an MTT Assay in a cancer cell line):
-
Cell Seeding: Plate a cancer cell line known to be dependent on the kinase target (identified in Protocol 2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and relevant comparators) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to vehicle-treated control cells. Plot the percent viability versus the logarithm of compound concentration and fit the curve to determine the EC₅₀ value.
Conclusion
The validation of a chemical probe like this compound is a multi-faceted process that underpins the integrity of subsequent research. This guide establishes a necessary workflow: from verifiable synthesis and rigorous physicochemical characterization to a logical cascade of biological validation assays. By comparing the tool to relevant alternatives and employing a systematic approach of in silico prediction, in vitro confirmation, and cell-based functional analysis, researchers can move beyond assumption to data-driven confidence. Adherence to these principles ensures that this compound can be used as a reliable and powerful tool for dissecting biological systems and advancing drug discovery.
References
- Wiley-VCH. (2007). Supporting Information for [Title of Paper] - This source provides representative NMR and IR data for similar indazole esters, which is used for predicting the spectral properties of the target compound.
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Available at: [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. Available at: [Link]
-
Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. Available at: [Link]
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 4(3), 1311-1316. Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]
-
National Institutes of Health (NIH). (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2016). Enantioseparation of the carboxamide-type synthetic cannabinoids... Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2020). Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. Available at: [Link]
-
Taylor & Francis Online. (1995). Convenient Synthesis of N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide... Synthetic Communications. Available at: [Link]
-
PubMed. (2016). Enantioseparation of the carboxamide-type synthetic cannabinoids... Journal of Chromatography A. Available at: [Link]
-
ACS Publications. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. 1201-24-7|5-Methyl-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. prepchem.com [prepchem.com]
- 4. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 13. bloomtechz.com [bloomtechz.com]
A Senior Application Scientist's Guide to In Vivo Efficacy Models for Indazole-Based Anticancer Agents
This guide provides an in-depth comparison of preclinical in vivo models for evaluating the efficacy of indazole-based anticancer agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal relationships behind experimental design, ensuring a robust and translatable assessment of novel therapeutics.
Introduction: The Indazole Scaffold in Oncology
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs.[1][2][3] These agents target a range of oncogenic pathways, from angiogenesis to protein chaperoning and cellular metabolism. Given this mechanistic diversity, the selection of an appropriate in vivo model is paramount for accurately predicting clinical efficacy. This guide will explore the nuances of model selection and experimental design for prominent indazole-based agents, including Axitinib, Pazopanib, Ganetespib, and Lonidamine.
Comparative Analysis of In Vivo Efficacy Models
The choice of an in vivo model is a critical decision that influences the translational relevance of preclinical data. Below is a comparative overview of commonly employed models for testing indazole-based anticancer agents.
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. | - Cost-effective- Rapid tumor growth- High reproducibility | - Lack of tumor heterogeneity- Absence of a functional immune system- Poor prediction of clinical efficacy for some targeted agents | - Initial screening of drug candidates- Dose-response studies |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[4][5] | - Preserves original tumor architecture and heterogeneity[6][7]- More predictive of clinical outcomes[8] | - High cost- Longer study timelines- Potential for loss of human stroma over passages | - Personalized medicine studies- Evaluation of therapies targeting specific patient populations- Overcoming drug resistance |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[9][10] | - Intact and functional immune system- Allows for the study of immunotherapies- Useful for combination studies with immune checkpoint inhibitors | - Limited availability of murine cell lines for all cancer types- Murine tumors may not fully recapitulate human disease | - Evaluating agents with potential immunomodulatory effects- Studying the tumor microenvironment |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that mimic human cancers.[11][12] | - Tumors arise in the correct microenvironment- Closely recapitulates the multistep process of tumorigenesis | - Technically challenging and time-consuming to develop- High cost- Tumor latency can be variable | - Investigating the role of specific oncogenes or tumor suppressors- Long-term efficacy and toxicity studies |
Featured Indazole-Based Agents and Relevant In Vivo Models
Axitinib and Pazopanib: Targeting Angiogenesis
Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors that primarily inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby blocking tumor angiogenesis.[1][6][13][14]
-
Mechanism of Action: By binding to the ATP-binding site of VEGFRs, these agents inhibit downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.[15][16][17]
-
Recommended In Vivo Models:
-
CDX Models: Subcutaneous xenografts using highly vascularized human tumor cell lines (e.g., renal cell carcinoma, non-small cell lung cancer) are suitable for initial efficacy testing.[18][19]
-
Orthotopic Models: Implanting tumor cells into the organ of origin (e.g., kidney for renal cell carcinoma) provides a more clinically relevant microenvironment to assess anti-angiogenic effects.[19]
-
PDX Models: These are particularly valuable for predicting patient-specific responses to anti-angiogenic therapies.[6][8]
-
-
Pharmacodynamic Endpoints:
Ganetespib: HSP90 Inhibition
Ganetespib is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins.[22][23]
-
Mechanism of Action: Ganetespib treatment leads to the degradation of HSP90 client proteins, including HER2, EGFR, and AKT, thereby disrupting multiple oncogenic signaling pathways simultaneously.[7][18][20]
-
Recommended In Vivo Models:
-
CDX Models: Xenografts of tumor cell lines known to be dependent on HSP90 client proteins (e.g., HER2-positive breast cancer, EGFR-mutant lung cancer) are appropriate.[1][4]
-
PDX Models: Useful for evaluating the efficacy of Ganetespib in tumors with specific genetic alterations that confer dependence on HSP90.
-
-
Pharmacodynamic Endpoints:
Lonidamine: Targeting Cancer Metabolism
Lonidamine disrupts cancer cell metabolism through multiple mechanisms, including the inhibition of glycolysis and mitochondrial respiration.[25][26][27]
-
Mechanism of Action: Lonidamine inhibits hexokinase, a key glycolytic enzyme, and also targets mitochondrial complex II, leading to ATP depletion and increased reactive oxygen species (ROS).[11][28][29]
-
Recommended In Vivo Models:
-
CDX Models: Xenografts of cancer cell lines with a high glycolytic rate (e.g., breast, prostate, ovarian cancer) are suitable.[30]
-
Syngeneic Models: These can be used to investigate the interplay between metabolic targeting and the immune response.
-
-
Pharmacodynamic Endpoints:
-
31P Magnetic Resonance Spectroscopy (MRS): To measure intracellular pH and ATP levels in the tumor.[28]
-
Metabolomics: Analysis of tumor tissue to assess changes in glycolytic and mitochondrial metabolites.
-
Western Blot: To evaluate markers of metabolic stress and apoptosis.
-
Experimental Protocols
Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model, a workhorse for initial in vivo efficacy studies.
-
Cell Culture: Culture human cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Harvesting and Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue. Ensure viability is >90%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (typically 1-10 x 106 cells in 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[3][31]
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Administer the indazole-based agent and vehicle control according to the planned dosing schedule and route of administration.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
-
Orthotopic Xenograft Model for Non-Small Cell Lung Cancer (NSCLC)
This protocol provides a more clinically relevant model for lung cancer studies.[12][32]
-
Cell Preparation: Prepare a single-cell suspension of human NSCLC cells as described for the CDX model.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in the right lateral decubitus position.
-
Make a small incision in the left chest wall to expose the lung.
-
Using a Hamilton syringe, slowly inject the cell suspension (typically 1-2 x 106 cells in 20-30 µL) into the left lung parenchyma.
-
Close the incision with sutures or wound clips.
-
-
Tumor Monitoring and Treatment:
-
Endpoint Analysis:
-
At the end of the study, harvest the lungs and any metastatic lesions for histological and molecular analysis.
-
Data Presentation and Visualization
Quantitative Efficacy Data for Select Indazole-Based Agents
| Agent | Cancer Type | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Axitinib | Nasopharyngeal Carcinoma | HK1-LMP1 Xenograft | 30 mg/kg, oral, BID | Significant TGI vs. control | [32] |
| Ganetespib | NSCLC | NCI-H1975 Xenograft | 125 mg/kg, IV, once weekly | >50% TGI | [4] |
| Ganetespib | Breast Cancer | MCF-7 Xenograft | 100 mg/kg, IV, once weekly | 82% TGI | |
| Lonidamine | Colon Cancer | Syngeneic Model | 0.5 mg daily | Significant TGI | [16] |
| Pazopanib | Renal Cell Carcinoma | CAKI-2 Xenograft | 100 mg/kg, oral | Tumor inhibition | [34] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo efficacy study.
Axitinib/Pazopanib Signaling Pathway
Caption: Axitinib/Pazopanib inhibit VEGFR signaling.
Ganetespib Signaling Pathway
Caption: Ganetespib inhibits HSP90, leading to client protein degradation.
Conclusion
The successful preclinical evaluation of indazole-based anticancer agents hinges on the judicious selection and rigorous execution of in vivo efficacy models. By understanding the specific mechanisms of action of these compounds and aligning them with the strengths and limitations of each model system, researchers can generate more predictive and clinically relevant data. This guide serves as a foundational resource for designing and interpreting in vivo studies, ultimately contributing to the successful translation of novel cancer therapeutics from the laboratory to the clinic.
References
-
Transgenic Mice in Cancer Research: From Tumor Models to Therapy Development. (n.d.). Retrieved from [Link]
-
Why Use PDX Models for Cancer Research? (n.d.). Creative Bioarray. Retrieved from [Link]
-
(PDF) Genetically Engineered Mouse Models in Preclinical Anti-Cancer Drug Development. (n.d.). Retrieved from [Link]
-
Advancing Cancer Treatment: The Role of PDX Models in Drug Development. (n.d.). Labcorp. Retrieved from [Link]
-
Developing improved mouse models of cancer for drug discovery and development. (2010, April 15). Retrieved from [Link]
-
Shimamura, T., et al. (n.d.). Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. NIH. Retrieved from [Link]
-
Keisner, S. V., et al. (n.d.). Overview of fundamental study of pazopanib in cancer. NIH. Retrieved from [Link]
-
Manzi, M., et al. (n.d.). Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer. NIH. Retrieved from [Link]
-
Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. (2023, August 7). PharmaLegacy | Preclinical Pharmacology CRO. Retrieved from [Link]
- Hui, E. P., et al. (2019). Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. Clinical Cancer Research, 25(11), 3266-3276.
-
De Martino, C., et al. (n.d.). Invivo control of tumor-growth by lonidamine and radiations - influence of the timing and sequence of drug administration and irradiation treatment. PubMed. Retrieved from [Link]
-
Accelerating Innovation & Drug Development with Pre-treated PDX Models. (2024, April 18). Retrieved from [Link]
-
Ricker, J. L., et al. (n.d.). Dynamic Contrast Enhanced-Magnetic Resonance Imaging as a Pharmacodynamic Biomarker for Pazopanib in Metastatic Renal Carcinoma. PubMed Central. Retrieved from [Link]
-
Patient-derived xenograft models may become an indispensable tool in precision oncology. (2025, June 10). Retrieved from [Link]
-
Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. (2025, May 23). Crown Bioscience Blog. Retrieved from [Link]
- Proia, D. A., et al. (2012). Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. Clinical Cancer Research, 18(18), 4973-4985.
- Sonpavde, G., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2847-2859.
-
Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors. (n.d.). NIH. Retrieved from [Link]
- Li, Y., et al. (2023). Patient-derived xenograft models in cancer therapy: technologies and applications. Signal Transduction and Targeted Therapy, 8(1), 1-16.
- Solban, N., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7324-7331.
- Kerbel, R. S. (2006). Genetically engineered mouse models in cancer drug development. Cancer Cell, 10(3), 175-180.
-
Quantitative angiogenesis in a syngeneic tumor spheroid model. (n.d.). NIH. Retrieved from [Link]
-
Acquaviva, J., et al. (n.d.). Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes. PubMed Central. Retrieved from [Link]
- Sluis, T. D., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 853-864.
-
Nath, K., et al. (n.d.). Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin. NIH. Retrieved from [Link]
- Al-Dhaheri, M., et al. (2023). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 24(6), 5345.
- Proia, D. A., & Blackman, R. K. (2012). Ganetespib: research and clinical development. OncoTargets and therapy, 5, 203-211.
-
Halasa, K., et al. (n.d.). Mechanism of Antineoplastic Activity of Lonidamine. NIH. Retrieved from [Link]
-
Preclinical Modeling of Tumor Growth and Angiogenesis Inhibition to Describe Pazopanib Clinical Effects in Renal Cell Carcinoma. (2015, November 3). NIH. Retrieved from [Link]
- Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
-
Transgenic Mice in Cancer Research - Creative Biolabs. (2025, May 13). Retrieved from [Link]
-
Mouse models for studying angiogenesis and lymphangiogenesis in cancer. (n.d.). Retrieved from [Link]
-
Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. (n.d.). NIH. Retrieved from [Link]
-
Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. (2022, September 21). NIH. Retrieved from [Link]
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (n.d.). NIH. Retrieved from [Link]
-
Abstract 2835: Comparison of xenograft and syngeneic cancer cachexia models for preclinical drug testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. (2023, November 14). Retrieved from [Link]
-
Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis. (2019, May 17). NIH. Retrieved from [Link]
-
Syngeneic Tumor Model-based Drug Screening. (n.d.). Creative Bioarray. Retrieved from [Link]
- Shimamura, T., et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. Clinical Cancer Research, 18(18), 4973-4985.
-
Syngeneic Models. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Syngeneic Tumor Mouse Models & Research Tools. (n.d.). Taconic Biosciences. Retrieved from [Link]
- Kumar, R., et al. (2007). Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Molecular Cancer Therapeutics, 6(7), 2012-2021.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging as a Pharmacodynamic Biomarker for Pazopanib in Metastatic Renal Carcinoma. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. (2025, June 19). ResearchGate. Retrieved from [Link]
Sources
- 1. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.championsoncology.com [blog.championsoncology.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Transgenic Mice in Cancer Research: From Tumor Models to Therapy Development - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mighty mouse: genetically engineered mouse models in cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamic Contrast Enhanced-Magnetic Resonance Imaging as a Pharmacodynamic Biomarker for Pazopanib in Metastatic Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic Contrast-Enhanced Magnetic Resonance Imaging as a Pharmacodynamic Biomarker for Pazopanib in Metastatic Renal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. dovepress.com [dovepress.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. biopharmconsortium.com [biopharmconsortium.com]
- 27. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 28. Invivo control of tumor-growth by lonidamine and radiations - influence of the timing and sequence of drug administration and irradiation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Syngeneic Models - Creative Biolabs [creative-biolabs.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. youtube.com [youtube.com]
- 34. Preclinical Modeling of Tumor Growth and Angiogenesis Inhibition to Describe Pazopanib Clinical Effects in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Indazole-3-Carboxamides
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the indazole-3-carboxamide scaffold represents a privileged structure with remarkable therapeutic potential. However, unlocking this potential hinges on a critical pharmacokinetic parameter: metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of various indazole-3-carboxamide analogs, supported by experimental data, to empower rational drug design and candidate selection.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of drug development. A compound with low metabolic stability is rapidly cleared from the body, often leading to poor oral bioavailability and a short duration of action, necessitating higher or more frequent dosing. Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity. Therefore, a thorough understanding and optimization of metabolic stability are paramount for developing safe and effective therapeutics.
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in Phase I metabolism. For indazole-3-carboxamides, metabolic transformation can occur at several positions, leading to a variety of metabolites. Common metabolic pathways include hydroxylation, N-dealkylation, amide hydrolysis, and subsequent Phase II conjugation reactions like glucuronidation.[1][2] The inherent metabolic liabilities of the indazole-3-carboxamide scaffold necessitate a detailed investigation of structure-metabolism relationships (SMRs) to guide the design of more robust drug candidates.
Comparative Analysis of Metabolic Stability: Insights from In Vitro Data
The most reliable method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay. This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes, particularly CYPs. By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time, which allows for the calculation of key parameters like intrinsic clearance (CLint).
A systematic study by Brandon et al. (2021) provides valuable quantitative data on the in vitro pharmacokinetics of a series of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) in pooled human liver microsomes (pHLM).[3][4][5][6] This data, summarized in the table below, offers a clear comparison of the metabolic stability of different analogs.
| Compound | Core | Head Group | N1-Substituent | (S)-CLint (mL/min/kg) in pHLM[3][5] | (R)-CLint (mL/min/kg) in pHLM[3][5] |
| 5F-AMB-PINACA | Indazole | AMB | 5-Fluoropentyl | 2944 ± 95.9 | 1709 ± 30.0 |
| AMB-FUBINACA | Indazole | AMB | 4-Fluorobenzyl | 2944 ± 95.9 | 1709 ± 30.0 |
| 5F-MDMB-PINACA | Indazole | MDMB | 5-Fluoropentyl | 1111 ± 103 | 205 ± 12.0 |
| MDMB-4en-PINACA | Indazole | MDMB | Pent-4-en-1-yl | 619 ± 12.0 | 513 ± 13.0 |
| 4F-MDMB-BINACA | Indazole | MDMB | 4-Fluorobenzyl | 285 ± 13.0 | 50.0 ± 5.00 |
| MDMB-FUBINACA | Indazole | MDMB | 4-Fluorobenzyl | 285 ± 13.0 | 50.0 ± 5.00 |
| AB-FUBINACA | Indazole | AB | 4-Fluorobenzyl | 110 ± 34.5 | 13.7 ± 4.06 |
| 5F-MDMB-PICA | Indole | MDMB | 5-Fluoropentyl | 122 ± 1.00 | 133 ± 1.00 |
| AMB-4en-PICA | Indole | AMB | Pent-4-en-1-yl | 333 ± 15.0 | 306 ± 11.0 |
| MDMB-4en-PICA | Indole | MDMB | Pent-4-en-1-yl | 156 ± 2.00 | 151 ± 2.00 |
AMB: Valinate methyl ester; MDMB: tert-leucinate methyl ester; AB: Valinamide
From this data, several key structure-metabolism relationships can be elucidated:
-
Indazole vs. Indole Core: The in vitro clearance of indazole-containing compounds ("INACA") is generally faster than their corresponding indole analogs ("ICA").[7] This suggests that the indazole core is more susceptible to metabolic transformation.
-
Impact of the Amide Moiety: The nature of the amino acid in the carboxamide portion of the molecule significantly influences metabolic stability. Compounds with a valinate methyl ester (AMB) head group exhibit the highest intrinsic clearance, indicating lower metabolic stability. In contrast, those with a valinamide (AB) head group, such as AB-FUBINACA, show markedly lower clearance, suggesting greater metabolic robustness.[7]
-
Influence of the N1-Substituent: The substituent at the N1 position of the indazole ring also plays a crucial role. For instance, the presence of a pent-4-en-1-yl group in MDMB-4en-PINACA leads to higher clearance compared to the 4-fluorobenzyl group in 4F-MDMB-BINACA and MDMB-FUBINACA. This is likely due to the metabolic liability of the terminal double bond in the pentenyl chain.
-
Stereochemistry: The stereochemistry of the amino acid moiety can have a profound impact on metabolic clearance. For many of the tested compounds, the (S)-enantiomer is cleared more rapidly than the (R)-enantiomer, highlighting the stereoselectivity of the metabolizing enzymes.[3][5]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To ensure the generation of reliable and reproducible data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting an in vitro metabolic stability assay using human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds (dissolved in a suitable organic solvent, e.g., DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and protein precipitation
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compounds and positive controls in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of 0.1 M phosphate buffer.
-
Add the human liver microsomes to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compounds and positive controls to the appropriate wells.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical metabolic pathway for indazole-3-carboxamides and the experimental workflow for the in vitro metabolic stability assay.
Caption: Generalized metabolic pathway of indazole-3-carboxamides.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion and Future Directions
The metabolic stability of indazole-3-carboxamides is a multifaceted property governed by the interplay of various structural features. The indazole core, the nature of the amide substituent, and the N1-substituent all contribute significantly to the rate of metabolic clearance. The quantitative data presented in this guide provides a framework for understanding these structure-metabolism relationships and for making informed decisions in the design of new analogs with improved pharmacokinetic profiles.
For drug development professionals, a proactive approach to optimizing metabolic stability is crucial. By employing in vitro assays early in the discovery process, researchers can identify metabolic liabilities and iteratively modify chemical structures to enhance metabolic robustness. This data-driven approach, grounded in a solid understanding of metabolic pathways and structure-metabolism relationships, will undoubtedly accelerate the discovery and development of novel indazole-3-carboxamide-based therapeutics.
References
-
Brandon, A. M., Antonides, L. H., Riley, J., Epemolu, O., McKeown, D. A., Read, K. D., & McKenzie, C. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]
-
Yin, S., et al. (2023). Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 576. [Link]
-
Couch, R. A., & Cawrse, J. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug testing and analysis, 11(8), 1264–1276. [Link]
-
Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(3), 393–397. [Link]
-
Thakkar, S., et al. (2018). Oxidative Metabolism and Comparative Analysis of Synthetic Cannabinoid N‐(1‐adamantyl)‐1‐(5‐fluoropentyl)indazole‐3‐carboxamide (5F‐AKB‐48) and the Unfluorinated Analog AKB‐48. The FASEB Journal, 32, 650-5. [Link]
-
Cicali, F., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical biology & drug design, 78(6), 963–973. [Link]
-
Dal Piaz, V., et al. (1983). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 38(7), 461–476. [Link]
-
Patel, K., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(2), 653-659. [Link]
Sources
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Metabolic Profiles of "Indazole-3-Carboxamide" and "Isatin Acyl Hydrazone" (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-methyl-1H-indazole-3-carboxylate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as important as its application in an experiment. This guide provides a detailed, experience-driven protocol for the proper disposal of Methyl 5-methyl-1H-indazole-3-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound must be consulted, we can infer its likely hazard profile from structurally similar compounds, such as other indazole carboxylate derivatives. This initial assessment is crucial for determining the appropriate level of caution and personal protective equipment (PPE).
Based on aggregated data for related indazole compounds, the primary hazards are likely to be:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation.[2]
-
Eye Irritation : Causes serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
These classifications mandate that this compound be treated as hazardous waste . Under no circumstances should it be disposed of in the regular trash or via sanitary sewer systems.[3][4]
Table 1: Anticipated Hazard Profile
| Hazard Category | GHS Classification | Key Precaution |
|---|---|---|
| Acute Toxicity, Oral | Warning | Do not ingest. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Warning | Avoid contact with skin. Wear protective gloves.[2] |
| Serious Eye Damage/Irritation | Warning | Avoid contact with eyes. Wear safety goggles.[2] |
| Specific Target Organ Toxicity | Warning | Use only in a well-ventilated area, preferably a fume hood.[2][5] |
Pre-Disposal Safety: Engineering Controls and PPE
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[6][7][8] Adherence to this standard is not just a regulatory requirement but a cornerstone of a safe research environment.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always check the glove manufacturer's specifications for compatibility with indazole derivatives and any solvents used.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Engineering Controls:
-
All handling and packaging of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process of segregation, containment, and labeling, culminating in removal by a certified hazardous waste handler. Never mix different types of chemical waste unless explicitly directed to do so by your institution's Environmental Health and Safety (EHS) department.[3][5]
The first critical step is to correctly characterize and segregate the waste stream.
-
Solid Waste: Unused or expired pure this compound, or solid materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), should be collected as solid hazardous waste.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected as liquid hazardous waste. The segregation of this liquid waste depends on the solvent used:
-
Non-Halogenated Organic Solvents: (e.g., methanol, ethanol, hexane) - Collect in a dedicated "Non-Halogenated Solvent Waste" container.
-
Halogenated Organic Solvents: (e.g., dichloromethane, chloroform) - Collect in a dedicated "Halogenated Solvent Waste" container.
-
Aqueous Solutions: While indazoles typically have low water solubility, any aqueous waste containing the compound must be collected as "Aqueous Hazardous Waste." Do not mix aqueous and organic solvent waste.[5]
-
All hazardous waste must be collected in appropriate, dedicated containers.[4][9]
-
Container Integrity: Use only sturdy, leak-proof containers with secure, screw-top lids. The container material must be chemically compatible with the waste. For most organic solids and solvents, high-density polyethylene (HDPE) or glass containers are suitable.
-
Original Containers: Whenever possible, collecting waste in the original, now-empty product container is a good practice, provided it is in good condition.[10][11]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[12]
Accurate and complete labeling is a critical safety and regulatory requirement.[13]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name of all contents: "this compound". For mixtures, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Designate a specific location in the lab, at or near the point of generation, as a Satellite Accumulation Area (SAA).[11][14]
-
The SAA must be under the control of laboratory personnel.
-
Store waste containers in the SAA with their lids securely closed at all times, except when adding waste.[3]
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks or spills.[11]
-
Segregate incompatible waste types within the SAA using physical barriers or separate containment bins.[10][11]
Hazardous waste must be removed from your laboratory by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Once a waste container is full, or within one year of the accumulation start date (regulations may vary), contact your EHS office to schedule a pickup.[11]
-
Do not allow excessive quantities of waste to accumulate in the lab.[3]
Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.[15]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also require collection depending on local regulations.
-
Deface Label: After the container is thoroughly air-dried in a fume hood, completely remove or deface the original manufacturer's label.[15]
-
Final Disposal: The clean, dry, and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling bin.
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always remember that your institution's EHS department is your most valuable resource for specific guidance.
References
- Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNHpIQtJ0M3IqYbs0vlc5orcRMWTfKLJNSSdJv9R_wRTR87OqSeS2QUS3zXs5DHmVSybRMoKrs7DWAZ12_Jpd6mIXp6t6VLVw-jo6XAaIM2ZPvLfm54vHVQuzLseYB151YgCRQ5rVtWNhbMJlUh15UZbmaXUc1xSI1nI_1ymBnl1tmFzh23i3nK_BiinpegLnwFyCSmWCLaXI=]
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Em-xXssUEijko8rEbl__zrcLtAGeI4LWM4XEM7uJhdMOx4atVvn_u5evFwM-0wciZdwXvTIWYKM4Rz_CRmVnSXtub_5k4egl4ICOUV9UdsBK_S8FoRMpb758Aujflvnbs_3T-IM65cvXNhSpLx2jZpVnphr-R6cMixCmxx5blzp1iai4qn_dtDAySfQ=]
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRGlXsn4FfW8nv_9Eo_2DcTZesDf-D8yAstXxX6PbzVr1zj2vpWQ6ka00jtoGjkWMe_kx0zgHXpTgqo6CCulPTZj9X-uQFKRkzWk5IvLc7gyZhpuH0xlRdnFlq96furqmmLNEN-wYDsuDoDQjV0gR4lBodJo_eDwxdrCmtLQbNMM33wCOSXaDszCtBFKKvkI2eXDONG45-gCV7D50Z8cx5-MWYSmfjPKsfxqWlLj3Q6g==]
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdTRLci7o_tVs8G-RsKeDM9eZ9oIucMRnzR2BC41-l2gP_rXkNyQcgHJuSCY0FKU-Jq5GbMRPPMqIiX0wu9hDx9D7i9FBskhD2TlEtTJy5U_8LzRiUFLSciIZAICJ8Of8MYiIQTR2TJE_bEd_a3zdgu1TGAbcKxgpvqC3clWMKrGntrxM4yNm8IXcHda0u8aS0BAhWDu-6-5bF0AHi_lN5R7ClAgI=]
- Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvbUW4HW0ZDg9OxhweeDI8WmltO9IITUFaJKYBeOc8OdnmUnzX5L7jSez61uWL5V-SE653EOcLzmZW4PxH2_OFCyW3r6m2cZy5mggq6wh9w76DolMi9uzaKrjXbIWu3L8tRPWEomn7QmBOdy_QFeQLDiCspZBP6hrVSgZaurWDrsQpu3r_JE1MpbgVRkN2biX9qJw2oLAopQ==]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://vertexaisearch.cloud.google.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCsxr9gptdRBB4B96Wfq5M_PY3kfb1M2t4igOldj5UzmCCvSVXyLYQUUzP8gxmzCUULRP598cR0iGuOowU00HR1ac5qt-tmkixjTTP9_zxPDfWxnlnPahiYCfyu3yg1526WcrtJ7JuH2wij5wjCWJl]
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC. (2021-05-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEusVsroSj7C6tON_WGz-C3w9kP6Cny58OxNOc6UNuITzxC6vgrJZpPuhXMbygBOhlPFyXc732nL7BoVS4Fl2EWj3XzwYbynmBmKJCBKNIajJ5QLyjp1g8kHGlHcv6XRtI2qmiALVwKGEXdNWQ2gUuc8CP9dp3MieRuFO5KqGw_UrqL8gMWjlfL8oZ1a9V9oC0-f4gGeNXVjZPk9u02c-VuHD3P6hNMi3yDWh83M-krNPqXJkCJ52HJ4GweVktxEPVgOAA=]
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKeM0BVxlJnNsmJs3FPzeAF0rsBS-ykDgXPpn-3TWgsTY01AQJmcirb2eDptDOAVc3Odrml50kg0BpznPs6DpzQwoy2W1Lpn2zxuwCaFoSgWwmcJJ15P3OJvKSkl-VpGn9BIeVwbZJ9wq0rdsEjmp9mK8b-eDGYDOUabVThGFvrCuFfxBLCAcqFogw6240hd7UXHbzxEidM3XEAKozQWqLaQxYBaDFXFwy]
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuQUb6_I4jKBmL9-AmvjiUCYKy4Iwlm3EPy1A1-WbtRAdbSx02QA6dI7W4GR5tHyMYpBD79Tm8gyOmmr8oZv37mS7QSmPDpCb5wKyyL1vloxD5tyHuH1jFK96-UbcI0RZTnezU_xI0gbx_nZADDiwYMZbxqO2UGxm9VMgNVga6hPKQ2viy4dh0ORVeW9cFyOwB7lCvt19iPdjU5svdKTpF]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvyxNXn94-vscsvfxB-X9Jfk5WR8azqtZSiJIl5WonROfJkfLYojDkHgD23tvzVhCxugNiKhkejgIn0PNWo3ahrEbzGdSLNbFftk5AdNFKUfLTbkd9vL4bKDd-tXbCswEQfCY_GYHv4PTdA73kHOHKXFaoYNPN]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHdaKP0naggrRqCCg0JUlDUZV-8EbTvPUtT2SLDMGaXdBAMwLNvLmG4TFvR59L1qjxjN6ESjFtQPMcAKXBrIPt8iH4iRaAR-VlimvSVVLKAIbCdxTnrUCrOagLr7xpf7pNL_fcBTDBayoM_8yRd4O0JPj5yS5fM7iaGJU_gOePWsOAmeuaauv6ueLeEWZDWwofJid2JcSDmaY4veG1uLxL9YLLLVeC646h8q7OvxtcBPA1Ax9xPJa8nKnm5DZDEZmGDj0hWDunln4L-K5YSgGA6Tz9D1ZUTMXwq9s=]
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025-11-25). [URL: https://www.epa.
- Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNKDpZhW7bYGeGiLLFJgdI2fTf-_mUZz45qBnlrOLDe-1-ShCZ6QOFaPXyt7-AdJ-Vix2LdAypppVKRPM9t6Wjc28FsRVQbuln63EOeKWAF42NO5jI-T5mouQYRUe0owY=]
- SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific. (2010-04-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0dpz71Xw61GeNeYsqVPtivsWzyvxQttmo6WirPY3W6p1xxbbdEMkaUazWWU3lZ_76uUDh7tCaRdjcJE-XFC9ELcMs5MsAr7CXk6kkavMeHlz5zs4zh9YJZYjqsGHEKycazewmpXKgd8MDq_uZbPqowSXY-lmMBAm4kdCLe5YWcqbAY7lCUzI8vb-CgTN9XeUCb1RfWuRI18DALzLk8b8LYjXAd4cUfe2tklfjt52jX-yDyil8Dqf-bchCSXgWmCVXSrUpHywELmg_-R2G8YuwqZPwFeVe2Q==]
- Methyl 1H-indazole-5-carboxylate 473416-12-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/473416]
- methyl 1H-indazole-3-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/657476]
- Methyl 1H-indazole-3-carboxylate | 43120-28-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3465084922]
Sources
- 1. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. medlabmag.com [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Methyl 5-methyl-1H-indazole-3-carboxylate
A Researcher's Guide to Safely Handling Methyl 5-methyl-1H-indazole-3-carboxylate
As a novel heterocyclic compound, this compound holds significant promise in medicinal chemistry and drug development.[1][2][3][4] Its structural motif is a key component in various pharmacologically active agents.[2][4] However, realizing its full potential requires a foundation of rigorous safety protocols. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment
This compound is a research chemical whose toxicological properties have not been fully investigated.[5] However, based on available Safety Data Sheets (SDS) for this compound and structurally similar indazole derivatives, a clear hazard profile can be established. A thorough risk assessment is the first step in developing a safe handling procedure.[6][7]
Summary of Known Hazards:
| Hazard Class | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [5][8][9][10] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [5][10][11][12] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [5][9][10][11][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [5][11] |
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The causality is clear: the chemical properties of the compound can provoke irritation and acute toxic effects upon contact with biological tissues. Therefore, all handling procedures must be designed to minimize these exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for creating a barrier between the researcher and the chemical hazard.[7][13] For this compound, the following PPE is mandatory.
-
Body Protection: A standard cotton or poly/cotton lab coat is required for all procedures to protect against incidental splashes and spills.[14][15] This protects personal clothing and underlying skin from contamination.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[6] Nitrile provides good protection against incidental chemical exposure.[6] If prolonged contact is anticipated, or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[6] Always inspect gloves for tears or punctures before use and remove them immediately after any known contact with the chemical, followed by hand washing.[6]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] However, due to the powder's potential to cause serious eye irritation, it is strongly recommended to use chemical splash goggles, which provide a complete seal around the eyes.[12][16] When handling larger quantities that pose a splash risk, a face shield must be worn in addition to safety goggles.[6][15]
The following workflow illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.
Container Management:
-
Use containers made of compatible material and ensure they have tightly fitting caps. [17]* Label containers clearly with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations. [17][18]* Keep waste containers closed except when adding waste. [19]* Store waste containers in a designated satellite accumulation area within the lab, with secondary containment to catch any potential leaks.
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used for your experiments). [19][18]* The rinsate must be collected and disposed of as hazardous liquid waste. [19]* After triple-rinsing and air-drying, deface the original label, and the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. [18] By adhering to this comprehensive safety and handling guide, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
-
Environmental Health & Safety, University of California Merced. Choosing The Correct PPE. [Link]
-
UW Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. [Link]
-
Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]
-
PubChem, National Center for Biotechnology Information. methyl 1H-indazole-3-carboxylate. [Link]
-
University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
Lehigh University, Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. [Link]
-
Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(10), 2399. [Link]
-
ResearchGate. (2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
PubMed Central, National Institutes of Health. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. PPE and Safety for Chemical Handling [acsmaterial.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. vumc.org [vumc.org]
- 19. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
